(2-Amino-4-fluorophenyl)dimethylphosphine oxide
Description
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Properties
IUPAC Name |
2-dimethylphosphoryl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHUGSTLGFQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Key Building Block
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutics is paramount. The strategic incorporation of specific chemical moieties that can favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties is a cornerstone of rational drug design. (2-Amino-4-fluorophenyl)dimethylphosphine oxide has emerged as a critical building block in this endeavor. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylphosphine oxide (DMPO) group acts as a strong hydrogen bond acceptor, often improving solubility and cell permeability.[1][2] This unique combination of properties has positioned this compound as a valuable intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors like Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[1]
This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, designed to equip researchers with the practical knowledge and theoretical understanding necessary for its successful preparation and application.
Section 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide can be approached through several routes. A logical retrosynthetic analysis points towards a strategy involving the formation of the carbon-phosphorus bond and the reduction of a nitro group, which is a common precursor to anilines.
Figure 1: Retrosynthetic analysis. A logical pathway to the target compound.
This retrosynthetic approach highlights a common and effective forward synthesis that begins with the coupling of a protected aniline precursor with a phosphorus-containing reagent, followed by deprotection and functional group manipulation.
Section 2: Detailed Experimental Protocol
The following protocol outlines a reliable, step-by-step procedure for the synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 1-Bromo-4-fluoro-2-nitrobenzene | 364-73-8 | C₆H₃BrFNO₂ | Starting material |
| Diethyl phosphite | 762-04-9 | C₄H₁₁O₃P | Phosphorus source |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | Catalyst |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | Ligand |
| Triethylamine | 121-44-8 | C₆H₁₅N | Base |
| Toluene | 108-88-3 | C₇H₈ | Solvent, anhydrous |
| Iron powder | 7439-89-6 | Fe | Reducing agent |
| Ammonium chloride | 12125-02-9 | NH₄Cl | Co-reagent for reduction |
| Ethanol | 64-17-5 | C₂H₆O | Solvent |
| Methylmagnesium bromide (3.0 M in ether) | 75-16-1 | CH₃MgBr | Grignard reagent |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Solvent, anhydrous |
Synthesis Workflow
Figure 2: Step-by-step synthesis workflow. From starting materials to the final product.
Procedural Details
Step 1: Synthesis of Diethyl (4-fluoro-2-nitrophenyl)phosphonate
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), palladium(II) acetate (0.03 eq), and Xantphos (0.05 eq) in anhydrous toluene.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of diethyl phosphite (1.5 eq).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a yellow oil.
Step 2: Synthesis of Diethyl (2-amino-4-fluorophenyl)phosphonate
-
Dissolve the diethyl (4-fluoro-2-nitrophenyl)phosphonate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by LC-MS.
-
After completion, cool the reaction and filter the hot solution through a pad of Celite®, washing thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline, which is often carried forward to the next step without further purification.
Step 3: Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Dissolve the crude diethyl (2-amino-4-fluorophenyl)phosphonate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a white to off-white solid.
Section 3: Comprehensive Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the final compound.
Spectroscopic and Analytical Data
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the P-methyl protons (doublet due to P-H coupling), and the amine protons (broad singlet). |
| ¹³C NMR | Resonances for the aromatic carbons (showing C-F and C-P coupling) and the P-methyl carbons (doublet). |
| ³¹P NMR | A single resonance, typically a singlet, in the characteristic range for phosphine oxides. |
| ¹⁹F NMR | A single resonance, often a multiplet due to coupling with neighboring aromatic protons. |
| HRMS (ESI+) | The observed m/z for [M+H]⁺ should correspond to the calculated exact mass of C₈H₁₂FNOP⁺. |
| HPLC/LC-MS | A single major peak indicating high purity (typically >98%).[3][4] |
Note: Specific chemical shifts and coupling constants can be found in supplementary materials of relevant publications.[5][6][7]
Section 4: Safety and Handling
Proper safety precautions are essential when working with the reagents and intermediates involved in this synthesis.
-
Hazardous Reagents : Organophosphorus compounds, palladium catalysts, and Grignard reagents are hazardous.[8][9][10] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Reaction Conditions : The Grignard reaction is highly exothermic and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. The reduction with iron powder can be vigorous; add reagents carefully.
-
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.
Section 5: Applications in Drug Discovery
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. Its primary amine serves as a versatile handle for further functionalization, such as amide bond formation or participation in cross-coupling reactions.[11][12] This allows for its incorporation into larger, more complex molecular scaffolds designed to interact with specific biological targets. Its use in the development of kinase inhibitors exemplifies its importance in creating drugs with improved efficacy and pharmacokinetic profiles.[1]
References
- (2-Amino-4-fluorophenyl)dimethylphosphine oxide - FDER | UNR. (n.d.).
- Safety Data Sheet - MedchemExpress.com. (2025, September 2).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 1197956-35-6 - Safety Data Sheet. (2024, November 1).
- 5 - SAFETY DATA SHEET. (2024, August 6).
- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.).
- Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. - Enamine. (n.d.).
- (2-Amino-4-fluorophenyl)dimethylphosphine oxide - Lead Sciences. (n.d.).
- 1263180-81-9 | (2-Amino-4-fluorophenyl)dimethylphosphine oxide - ChemScene. (n.d.).
- Application of Phosphine Oxide in Medicinal Chemistry - BLDpharm. (2022, February 25).
- SUPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.).
- Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed. (2023, May 25).
- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide - MDPI. (n.d.).
- Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group | Journal of Organic and Pharmaceutical Chemistry. (2023, August 10).
Sources
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. (2-Amino-4-fluorophenyl)dimethylphosphine oxide - Lead Sciences [lead-sciences.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aaronchem.com [aaronchem.com]
- 11. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide [mdpi.com]
An In-depth Technical Guide to (2-Amino-4-fluorophenyl)dimethylphosphine oxide: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is an organophosphorus compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a substituted aniline ring with a dimethylphosphine oxide (DMPO) group, impart valuable properties that are being leveraged in the design of novel bioactive molecules and functional materials. The presence of the DMPO moiety, in particular, has garnered significant attention for its ability to act as a strong hydrogen bond acceptor, enhance aqueous solubility, and improve pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, serving as a vital resource for researchers and professionals in drug discovery and chemical synthesis.
Chemical Properties and Structure
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a solid at room temperature with the chemical formula C₈H₁₁FNOP and a molecular weight of 187.15 g/mol .[3][4] The structure features a central benzene ring substituted with an amino group, a fluorine atom, and a dimethylphosphine oxide group. This combination of functional groups dictates its chemical behavior and physical properties.
| Property | Value | Source |
| CAS Number | 1263180-81-9 | [3] |
| Molecular Formula | C₈H₁₁FNOP | [3] |
| Molecular Weight | 187.15 g/mol | [3] |
| Purity | ≥98% | [3] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |
| logP | 1.6559 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
| Storage Conditions | 4°C, protect from light | [3] |
The fluorine atom at the 4-position of the phenyl ring can influence the electronic properties of the molecule and its metabolic stability. The amino group at the 2-position provides a site for further chemical modification and can participate in hydrogen bonding. The dimethylphosphine oxide group is a key feature, contributing to the compound's polarity and its ability to act as a strong hydrogen bond acceptor, a property that has been exploited in the design of kinase inhibitors like Brigatinib.[2]
Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
A plausible synthetic route could involve a palladium-catalyzed cross-coupling reaction between a protected 2-amino-4-fluorophenyl halide (e.g., bromide or iodide) and dimethylphosphine oxide. The amino group would likely require protection (e.g., as a carbamate) to prevent side reactions during the coupling step. Subsequent deprotection would yield the final product.
Alternatively, electrophilic substitution reactions on a pre-formed dimethyl(phenyl)phosphine oxide could be another synthetic strategy, although achieving the desired regioselectivity with the amino and fluoro substituents might be challenging.[2]
A general workflow for a potential synthesis is outlined below:
Caption: Potential applications of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Safety Information
According to available safety data, (2-Amino-4-fluorophenyl)dimethylphosphine oxide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a valuable chemical entity with significant potential in drug discovery and materials science. Its unique combination of a fluorinated aniline and a dimethylphosphine oxide group provides a scaffold for the development of novel compounds with tailored properties. While detailed experimental data for this specific molecule is still emerging, its structural relationship to key intermediates in the synthesis of important pharmaceuticals highlights its importance. Further research into the synthesis, characterization, and application of this compound is warranted and will likely lead to new discoveries in various scientific disciplines.
References
- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Retrieved from https://www.synarchive.com/abstract/p-arylation-of-secondary-phosphine-oxides-catalyzed-by-nickel-supported-nanoparticles
- Dmytriv, Y., Ryabukhin, S., Volochnyuk, D., & Tolmachev, A. A. (n.d.). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine. Retrieved from https://enamine.net/downloads/Azides_2019_web.pdf
- (2-Amino-4-fluorophenyl)dimethylphosphine oxide. (n.d.). ChemScene. Retrieved from https://www.chemscene.com/products/2-Amino-4-fluorophenyl-dimethylphosphine-oxide-1263180-81-9.html
- (2-Amino-4-fluorophenyl)dimethylphosphine oxide. (n.d.). Lead Sciences. Retrieved from https://www.leadsciences.com/product/2-amino-4-fluorophenyl-dimethylphosphine-oxide-cas-1263180-81-9/
- Abdelsalam, M., Zessin, M., Schmidt, M., Schutkowski, M., & Sippl, W. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(2), M1363. https://doi.org/10.3390/M1363
- (4-Fluorophenyl)dimethylphosphine oxide. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21897903
- (2-Amino-5-fluorophenyl)dimethylphosphine oxide. (n.d.). Fluorochem. Retrieved from https://www.fluorochem.co.uk/product/f782309
- Application of Phosphine Oxide in Medicinal Chemistry. (2022, February 25). BLDpharm. Retrieved from https://www.bldpharm.com/blog/application-of-phosphine-oxide-in-medicinal-chemistry/
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319227/
- Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Fourier-transform-infrared-FTIR-spectra-of-4-fluorophenyl-phenyl-phosphine-oxide_fig1_337837075
- 31P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/31-P-NMR-spectrum-of-dichlorophenylphosphine-oxide-and-BHAPPO_fig4_262575292
- Dimethylphenylphosphine oxide. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/66304
- Figure S50 31 P NMR spectra of tris(4-fluorophenyl)phosphine oxide in CDCl3. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Figure-S50-31-P-NMR-spectra-of-tris-4-fluorophenyl-phosphine-oxide-in-CDCl3_fig47_349377484
- Li, D., Zhang, Z., Li, Y., Wang, X., Zhong, H., Yang, H., Xi, Y., & Liu, H. (2023). Discovery of (S)‑N‑(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)‑yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. ACS Publications. https://figshare.acs.
- BIS-(3-FLUOROPHENYL)-PHOSPHINE-OXIDE. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/DrMwhmqwYqO
- Desale, K. R., et al. (2012). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. ResearchGate. https://www.researchgate.net/publication/287469733_Multicomponent_synthesis_of_6-amino-1-4-fluorophenyl-12-dihydro-2-oxo-4-arylpyridine-35-dicarbonitriles_using_2-cyano-n-4-fluorophenylacetamide_and_their_antioxidant_activity_study
- Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. https://pubmed.ncbi.nlm.nih.gov/37186938/
- Mori, H., et al. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. PubMed. https://pubmed.ncbi.nlm.nih.gov/11081459/
- Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9479632/
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. https://www.mdpi.com/1422-0067/23/19/11186
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. https://www.mdpi.com/1420-3049/26/5/1449
- 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4281788/
- 2-AMINO-4,5-DIMETHYL-PYRIMIDIN. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/7bmxpSs4rZm
- 4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)‑yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). Figshare. https://jmedchem.figshare.
- 2-amino-4-(4-chlorophenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/HXPDOOrKJEP
- 1-(PARA-FLUOROPHENYL)-2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-6-METHYL-1,4-DIHYDROPYRIDINE. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/CUGwGO9lWrd
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Prepared by: Gemini, Senior Application Scientist
Introduction
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a multifaceted organophosphorus compound with the molecular formula C₈H₁₁FNOP and a molecular weight of 187.15 g/mol . Its structure, featuring a phosphine oxide group, an amino group, and a fluorine atom on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is paramount for researchers in drug development and related scientific fields.
This guide provides a comprehensive overview of the expected spectroscopic data for (2-Amino-4-fluorophenyl)dimethylphosphine oxide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from each technique should corroborate the findings of the others, leading to an unequivocal structural elucidation. This document is designed to not only present the data but also to explain the causality behind the experimental choices and the logic of the spectral interpretation, reflecting field-proven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments provides a complete picture of its structure.
Experimental Protocol: NMR Analysis
A robust NMR analysis begins with careful sample preparation and selection of appropriate experimental parameters.
Step-by-Step Methodology:
-
Solvent Selection: The choice of a deuterated solvent is critical for NMR.[1][2] Given the polar nature of the amino and phosphine oxide groups, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a less polar solvent like chloroform-d (CDCl₃) could be used.[1][3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its potential to reveal exchangeable protons like those on the amino group.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution, which is crucial for high-resolution spectra.
-
Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially for the aromatic protons.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
³¹P NMR: This is a highly sensitive nucleus with 100% natural abundance.[5][6] A proton-decoupled spectrum is usually acquired to obtain a single sharp signal for the phosphorus atom.
-
¹⁹F NMR: Similar to ³¹P, ¹⁹F is a high-sensitivity nucleus. A proton-decoupled spectrum will show a singlet for the fluorine atom, which will be split by coupling to the phosphorus atom.
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Predicted NMR Data and Interpretation
The following tables summarize the expected NMR data. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~ 7.0-7.2 | ddd | 1H | H-6 | This proton is ortho to the phosphine oxide group, meta to the fluorine, and para to the amino group. It will be a doublet of doublet of doublets due to coupling to H-5, the fluorine, and the phosphorus atom. |
| ~ 6.5-6.7 | ddd | 1H | H-5 | This proton is meta to both the phosphine oxide and amino groups and ortho to the fluorine. It will show coupling to H-6, H-3, and the fluorine atom. |
| ~ 6.3-6.5 | dd | 1H | H-3 | This proton is ortho to the amino group and the fluorine atom, and meta to the phosphine oxide group. It will be a doublet of doublets due to coupling to H-5 and the fluorine atom. |
| ~ 5.0-5.5 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet.[7] The chemical shift can vary depending on solvent and concentration. |
| ~ 1.6-1.8 | d | 6H | P-(CH₃)₂ | The six equivalent protons of the two methyl groups will appear as a doublet due to coupling with the phosphorus atom (²JP-H). |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~ 160-165 (d) | C-4 | The carbon attached to fluorine will be at a very downfield shift and will show a large one-bond coupling constant (¹JC-F). |
| ~ 150-155 (d) | C-2 | The carbon bearing the amino group will be deshielded and show coupling to the adjacent phosphorus atom. |
| ~ 130-135 (d) | C-6 | This aromatic carbon will show coupling to the phosphorus atom. |
| ~ 115-120 (d) | C-1 | The carbon directly attached to the phosphorus atom will show a large one-bond coupling constant (¹JC-P). |
| ~ 110-115 (d) | C-5 | This carbon will show coupling to the adjacent fluorine atom. |
| ~ 100-105 (d) | C-3 | This carbon, ortho to the fluorine, will show a significant C-F coupling. |
| ~ 15-20 (d) | P-(CH₃)₂ | The methyl carbons will appear as a doublet due to one-bond coupling with the phosphorus atom (¹JC-P). |
Table 3: Predicted ³¹P and ¹⁹F NMR Data (DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| ³¹P | ~ +25 to +35 | m | The chemical shift is characteristic of an aryl dimethylphosphine oxide.[8][9] The signal will be a multiplet due to coupling with aromatic protons and the fluorine atom. |
| ¹⁹F | ~ -110 to -120 | d | The chemical shift is typical for a fluorine atom on an aromatic ring. The signal will be a doublet due to coupling to the phosphorus atom across four bonds (⁴JF-P). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples with minimal preparation.[10]
Step-by-Step Methodology:
-
Background Collection: Before analyzing the sample, a background spectrum of the clean ATR crystal is collected.[10] This is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: A small amount of the solid (2-Amino-4-fluorophenyl)dimethylphosphine oxide is placed directly onto the ATR crystal.[11][12]
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.[10][12] Good contact is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Cleaning: After analysis, the crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.[13]
Visualization: IR Experimental Workflow (ATR)
Caption: Workflow for ATR-IR data acquisition.
Predicted IR Data and Interpretation
The IR spectrum will provide clear evidence for the key functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Interpretation |
| 3450-3300 | Medium, Sharp (two bands) | N-H stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to asymmetric and symmetric stretching modes.[14][15] |
| ~ 1620 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) | This absorption further confirms the presence of the primary amino group.[14] |
| ~ 1300 | Strong | C(aryl)-N stretch | Aromatic Amine | A strong band in this region is characteristic of the C-N bond in aromatic amines.[15] |
| ~ 1250-1150 | Strong | P=O stretch | Phosphine Oxide | A very strong and prominent absorption in this region is characteristic of the phosphoryl group.[16] Its exact position can be influenced by hydrogen bonding. |
| ~ 1200-1100 | Strong | C-F stretch | Aryl Fluoride | The C-F stretch typically appears as a strong band in the fingerprint region. |
| ~ 1600, 1500 | Medium | C=C stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Experimental Protocol: MS Analysis
Electron Ionization (EI) is a classic and effective "hard" ionization technique for relatively small, volatile organic molecules.[17][18]
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS), if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[17][19] This causes the ejection of an electron, forming a molecular ion (M⁺•), which is a radical cation.
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.[18][20] This fragmentation pattern is highly reproducible and acts as a molecular "fingerprint".[19]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization: MS Experimental Workflow (EI)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted MS Data and Interpretation
The mass spectrum will confirm the molecular weight and provide structural information through its fragmentation pattern.
Table 5: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Interpretation |
| 187 | [C₈H₁₁FNOP]⁺• | Molecular Ion (M⁺•) : The presence of this peak confirms the molecular weight of the compound (187.15 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| 172 | [M - CH₃]⁺ | Loss of a methyl radical : A common fragmentation pathway for compounds with methyl groups. |
| 110 | [C₆H₅FN]⁺• | Loss of (CH₃)₂PO : Cleavage of the C-P bond, resulting in the fluorinated aniline radical cation. |
| 77 | [(CH₃)₂PO]⁺ | Dimethylphosphine oxide cation : Cleavage of the C-P bond with the charge retained on the phosphorus-containing fragment. |
The fragmentation of organophosphorus compounds can be complex, involving rearrangements.[21][22][23] However, the observation of the molecular ion and fragments corresponding to the logical cleavage of the C-P bond would provide strong evidence for the proposed structure.
Conclusion
The combination of NMR, IR, and MS provides a powerful and self-validating toolkit for the comprehensive characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide. ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy elucidates the precise connectivity and electronic environment of each atom in the molecule. IR spectroscopy confirms the presence of the key functional groups—primary amine, phosphine oxide, and aryl fluoride. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently confirm the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research.
References
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]
-
Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
-
Getz, M. E. (n.d.). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Retrieved from [Link]
-
Morelli, J. J., et al. (1987). Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Damico, J. N. (2020). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of AOAC INTERNATIONAL, 49(5), 1027–1045. Retrieved from [Link]
-
Reddit. (2020). Sample Preparation for Analysis by FT-IR with ATR. Retrieved from [Link]
-
Sci-Hub. (n.d.). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
Quin, L. D., & Verkade, J. G. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Orgo Made Simple. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
ResearchGate. (2025). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Retrieved from [Link]
-
YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]
-
MDPI. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
MDPI. (n.d.). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. Retrieved from [Link]
-
ACS Publications. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]
-
Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Retrieved from [Link]
-
Lead Sciences. (n.d.). (2-Aminophenyl)dimethylphosphine oxide. Retrieved from [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. gammadata.se [gammadata.se]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. reddit.com [reddit.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. wikieducator.org [wikieducator.org]
- 16. mdpi.com [mdpi.com]
- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Sci-Hub. The Mass Spectra of Some Organophosphorus Pesticide Compounds / Journal of AOAC INTERNATIONAL, 1966 [sci-hub.st]
A Technical Guide to (2-Amino-4-fluorophenyl)dimethylphosphine Oxide: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a crucial building block in medicinal chemistry. Its unique structural features and advantageous physicochemical properties have positioned it as a valuable component in the design of novel therapeutics. This document delves into its chemical identity, the strategic importance of the dimethylphosphine oxide moiety, its safety profile, and general synthetic considerations.
Core Compound Identity
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a substituted aromatic phosphine oxide. The presence of an aniline-like amino group, a fluorine atom, and a dimethylphosphine oxide group on a benzene ring makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 1263180-81-9 | [1] |
| Molecular Formula | C₈H₁₁FNOP | [1] |
| Molecular Weight | 187.15 g/mol | |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | |
| logP | 1.6559 |
The Strategic Advantage of the Dimethylphosphine Oxide (DMPO) Moiety
The dimethylphosphine oxide (DMPO) group is increasingly recognized for its ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to drug candidates.[2] Historically, organophosphorus compounds were often flagged and avoided in drug discovery programs due to concerns over toxicity and low bioavailability.[2] However, the successful development and FDA approval of Brigatinib in 2017, an advanced non-small cell lung cancer therapeutic, has highlighted the potential of trisubstituted phosphine oxides.[2]
The key advantages of incorporating a DMPO moiety include:
-
Enhanced Solubility: The P=O bond is a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a molecule. This is a critical factor for oral bioavailability and formulation development.[2]
-
Improved Metabolic Stability: The polarity imparted by the phosphine oxide group can lead to a longer half-life in human liver microsomes, indicating greater resistance to metabolic degradation.
-
Modulation of Lipophilicity: Introduction of the DMPO group can decrease the lipophilicity of a compound, which can be beneficial for optimizing its pharmacokinetic profile.[2]
-
Structural Versatility: The tetrahedral geometry of the phosphorus center allows for three-dimensional diversification of the molecular structure.
Caption: The impact of DMPO incorporation on drug properties.
Synthesis Strategies
Two common strategies include:
-
Palladium-Catalyzed Cross-Coupling: This involves the reaction of a secondary phosphine oxide, such as dimethylphosphine oxide, with an appropriately substituted aryl halide (e.g., a bromo- or iodo-fluoroaniline derivative) in the presence of a palladium catalyst and a suitable base.[2]
-
Electrophilic Substitution: An existing dimethyl(phenyl)phosphine oxide can be functionalized through electrophilic aromatic substitution reactions, such as nitration, followed by reduction to introduce the amino group. The fluorine atom would need to be present on the starting phenyl ring.[2]
A plausible, though not experimentally verified, synthetic route is depicted below.
Caption: A potential synthetic pathway to the target compound.
Safety and Handling
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Applications in Medicinal Chemistry
(2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as a valuable building block for the synthesis of more complex molecules, particularly in the area of kinase inhibitor development. The aniline moiety provides a reactive handle for amide bond formation or other coupling reactions, allowing for its incorporation into larger scaffolds.
Its utility is exemplified by its structural similarity to intermediates used in the synthesis of potent inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas. The presence of the fluorine atom can further enhance binding affinity to target proteins and improve metabolic stability.
Conclusion
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a strategically important chemical entity for researchers in drug discovery. The dimethylphosphine oxide group offers a powerful tool to overcome common challenges in medicinal chemistry, such as poor solubility and metabolic instability. While detailed experimental protocols for its synthesis and reactivity are not widely published, the established principles of organophosphorus chemistry provide a solid foundation for its use. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the application of building blocks like (2-Amino-4-fluorophenyl)dimethylphosphine oxide is expected to become increasingly prevalent.
References
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide - Lead Sciences. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide: Starting Materials and Strategic Execution
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a key building block in medicinal chemistry and drug development. The strategic selection of starting materials is paramount to the success of this synthesis. This document elucidates the rationale behind a proposed multi-step synthesis, commencing with a commercially available and strategically functionalized aromatic precursor. Detailed experimental protocols, a comparative analysis of starting materials, and visual representations of the synthetic workflow are presented to facilitate practical application by researchers and scientists in the field.
Introduction: The Significance of the Dimethylphosphine Oxide Moiety in Drug Discovery
The dimethylphosphine oxide (DMPO) group has emerged as a valuable pharmacophore in modern drug design. Its ability to act as a hydrogen bond acceptor, coupled with its capacity to enhance aqueous solubility and modulate pharmacokinetic profiles, has led to its incorporation into several clinically successful drugs.[1] A prime example is Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer, which features a DMPO moiety that is critical for its potent activity.[1][2] The target molecule of this guide, (2-Amino-4-fluorophenyl)dimethylphosphine oxide, represents a versatile intermediate for the synthesis of novel kinase inhibitors and other targeted therapeutics, leveraging the advantageous properties of the DMPO group in conjunction with a synthetically useful aminophenyl scaffold.
Strategic Synthesis Design: A Retrosynthetic Approach
A logical retrosynthetic analysis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide suggests a convergent approach wherein the C-P bond formation and the introduction of the amino group are key transformations. The most reliable and widely applicable method for constructing the aryl-phosphine oxide bond is the palladium-catalyzed cross-coupling reaction.[1][3] This disconnection leads back to a halogenated aromatic precursor and dimethylphosphine oxide. The amino group can be introduced via the reduction of a nitro group, a robust and high-yielding transformation. This retrosynthetic strategy is outlined below:
Figure 1: Retrosynthetic analysis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Starting Material Selection: A Comparative Analysis
The choice of the initial aromatic precursor is critical for the efficiency and success of the synthesis. Several options can be considered, each with its own advantages and disadvantages.
| Starting Material | Rationale for Use | Potential Challenges |
| 1-Bromo-4-fluoro-2-nitrobenzene | Recommended. Commercially available and offers excellent regioselectivity in the Pd-catalyzed coupling due to the higher reactivity of the C-Br bond over the C-F bond. The nitro group is a stable precursor to the amine. | None anticipated for the proposed route. |
| 2-Bromo-5-fluoro-1-nitrobenzene | An alternative to the recommended starting material. The relative positions of the functional groups would lead to the desired product. | May be less readily available or more expensive than 1-bromo-4-fluoro-2-nitrobenzene. |
| 4-Fluoro-2-nitroaniline | Direct phosphinylation of the aniline could be attempted, but the free amino group can interfere with the catalytic cycle, often requiring a protecting group strategy, adding extra steps to the synthesis. | Potential for catalyst poisoning by the amine and side reactions. |
| 2-Amino-4-fluorobromobenzene | Phosphinylation of the bromoaniline is a viable route. However, the order of reactions (reduction then coupling) may lead to a more complex purification process. | The free amine can complicate the cross-coupling reaction. |
Based on this analysis, 1-Bromo-4-fluoro-2-nitrobenzene is the most strategic and reliable starting material for the synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Proposed Synthetic Pathway and Experimental Protocols
The proposed synthesis is a two-step process, as illustrated below:
Figure 2: Proposed two-step synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Step 1: Synthesis of (4-Fluoro-2-nitrophenyl)dimethylphosphine oxide
This step involves a palladium-catalyzed cross-coupling reaction between 1-bromo-4-fluoro-2-nitrobenzene and dimethylphosphine oxide. The use of a bulky electron-rich phosphine ligand, such as Xantphos, is crucial for achieving high yields in this type of C-P bond formation.[4]
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (4-fluoro-2-nitrophenyl)dimethylphosphine oxide as a solid.
Step 2: Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, but the use of iron powder in the presence of ammonium chloride is a classic, cost-effective, and high-yielding method for this transformation.
Experimental Protocol:
-
To a round-bottom flask, add (4-fluoro-2-nitrophenyl)dimethylphosphine oxide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (NH₄Cl, 1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield (2-Amino-4-fluorophenyl)dimethylphosphine oxide. The product can be further purified by recrystallization if necessary.
Conclusion
The synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is efficiently achieved through a strategic two-step sequence starting from the readily available 1-bromo-4-fluoro-2-nitrobenzene. The judicious choice of a palladium-catalyzed C-P cross-coupling reaction followed by a robust nitro group reduction provides a reliable and scalable route to this valuable building block. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this important intermediate for applications in drug discovery and medicinal chemistry.
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC press.
-
Wikipedia. (2023). Dimethylphosphine oxide. Retrieved from [Link]
- Mykhailiuk, P. K., et al. (2021). Synthesis of (het)aryldimethylphosphine oxides through Pd-catalyzed C–P couplings. Organic & Biomolecular Chemistry, 19(3), 556-560.
- A supplier of 2-(Dimethylphosphoryl)aniline. (n.d.). High-Purity 2-(Dimethylphosphoryl)aniline: A Key Intermediate for Your Chemical Needs. Retrieved from a relevant chemical supplier website.
- A supplier of 2-(Dimethylphosphoryl)aniline. (n.d.). The Versatile Applications of 2-(Dimethylphosphoryl)aniline in Chemical Industries. Retrieved from a relevant chemical supplier website.
Sources
An In-depth Technical Guide to the Reactivity Profile of the Amino Group in (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Introduction
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a key building block in contemporary medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its unique trifunctional nature, featuring a nucleophilic amino group, a fluorine atom, and a dimethylphosphine oxide moiety, offers a versatile platform for molecular elaboration. The reactivity of the primary amino group is of paramount importance for the construction of diverse chemical scaffolds. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this amino group and details its participation in key chemical transformations.
Electronic and Steric Landscape: A Trifecta of Influences
The reactivity of the amino group in (2-Amino-4-fluorophenyl)dimethylphosphine oxide is intricately modulated by the interplay of electronic and steric effects exerted by the substituents on the aromatic ring. A thorough understanding of these influences is critical for predicting reaction outcomes and optimizing experimental conditions.
Electronic Effects:
-
Fluorine (-F): Positioned para to the amino group, the fluorine atom exerts a dual electronic influence. Its strong electronegativity leads to a significant electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and reduces the electron density on the nitrogen atom of the amino group. Conversely, the lone pairs on the fluorine atom participate in resonance, donating electron density to the ring (+M effect). In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the ring and a decrease in the basicity and nucleophilicity of the amino group compared to aniline.
-
Dimethylphosphine Oxide (-P(O)Me₂): Situated ortho to the amino group, the dimethylphosphine oxide moiety is a strongly electron-withdrawing group, primarily through a combination of inductive effects and the potential for pπ-dπ back-bonding. This potent electron-withdrawing nature further diminishes the electron density on the amino nitrogen, rendering it less nucleophilic than a typical aniline. The P=O bond is a strong hydrogen bond acceptor, a property that is often exploited in drug design to enhance binding affinity with biological targets.[2]
Steric Effects:
The ortho placement of the dimethylphosphine oxide group introduces significant steric hindrance around the amino group. This steric bulk can impede the approach of electrophiles, particularly those with large steric demands, thereby influencing the regioselectivity and feasibility of certain reactions.
Overall Reactivity Profile:
The combination of these electronic and steric factors results in an amino group with significantly attenuated nucleophilicity compared to aniline. The electron-withdrawing nature of both the fluorine and dimethylphosphine oxide groups reduces the basicity of the amine, while the steric bulk of the phosphine oxide group can hinder its accessibility. Consequently, reactions involving the amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide may require more forcing conditions or specialized catalytic systems to achieve high yields.
Key Reactions of the Amino Group
The amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This reaction is extensively utilized in the synthesis of bioactive molecules, including Histone Deacetylase (HDAC) inhibitors.[1][3]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or an activated carboxylic acid). This is followed by the departure of a leaving group, resulting in the formation of the amide bond.
Experimental Protocol: Synthesis of N-(2-(dimethylphosphoryl)-4-fluorophenyl)acetamide (A Model Reaction)
-
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
0 °C Initial Temperature: Controls the initial exothermic reaction between the amine and the highly reactive acid chloride.
-
Anhydrous Solvent: Prevents hydrolysis of the acid chloride.
Data Summary: N-Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Temperature | Reference |
| 4-Methoxycarbonylbenzoic acid (activated with HATU) | DIPEA | DMF | 3 | Room Temp | [3] |
| Pyridazinone-based carboxylic acid | Not specified | Not specified | Not specified | Not specified | [1] |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIPEA: N,N-Diisopropylethylamine DMF: Dimethylformamide
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl substituents onto the amino group, a common strategy in drug discovery to modulate lipophilicity and metabolic stability. Given the reduced nucleophilicity of the amino group in the title compound, direct alkylation with alkyl halides may require harsh conditions. Reductive amination offers a milder and more controlled alternative.
Proposed Protocol: Reductive Amination with an Aldehyde
-
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a stirred solution of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Acetic Acid: Catalyzes the formation of the iminium ion intermediate, accelerating the reaction.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives. This method is particularly useful for coupling anilines with aryl halides or triflates.
Proposed Protocol: Palladium-Catalyzed N-Arylation
-
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Aryl bromide or iodide
-
Pd₂(dba)₃ (palladium catalyst)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene or Dioxane (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).
-
Add (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) and the aryl halide (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C overnight.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Significance of Components:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for the efficiency of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous and Degassed Solvent: Essential to prevent catalyst deactivation.
Diazotization and Sandmeyer-Type Reactions
Diazotization of the primary amino group followed by Sandmeyer or related reactions provides a pathway to introduce a wide variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.
Proposed Two-Step Protocol: Diazotization and Sandmeyer Chlorination
Step 1: Diazotization
-
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Dissolve (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) in aqueous HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use the solution immediately in the next step.
-
Step 2: Sandmeyer Chlorination
-
Materials:
-
Diazonium salt solution from Step 1
-
Copper(I) chloride (CuCl)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Prepare a solution of CuCl (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic extract, dry it, and concentrate it.
-
Purify the product by column chromatography or crystallization.
-
Critical Parameters:
-
Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature throughout the diazotization step is crucial.
-
Copper(I) Catalyst: The copper(I) salt is essential for the Sandmeyer reaction, facilitating the radical-based substitution of the diazonium group.
Visualization of Key Processes
Caption: Mechanism of N-Acylation.
Caption: Buchwald-Hartwig N-Arylation Workflow.
Conclusion
The amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, while possessing attenuated nucleophilicity due to the electronic and steric influences of the fluoro and dimethylphosphine oxide substituents, remains a highly valuable functional handle for the synthesis of complex molecules. Standard transformations such as N-acylation, N-alkylation (via reductive amination), N-arylation (via Buchwald-Hartwig amination), and diazotization followed by Sandmeyer-type reactions provide robust avenues for its derivatization. A careful consideration of the electronic and steric factors discussed in this guide is essential for the successful design and execution of synthetic strategies involving this important building block.
References
-
Al-Hujran, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 27(15), 4933. [Link]
-
Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]
Sources
The Impact of Fluorine Substitution on Phosphine Oxide Electronics: A Technical Guide for Researchers
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. This guide provides an in-depth analysis of the effects of fluorine substitution on the electronic properties of phosphine oxides, a functional group of growing importance in drug development and catalysis.[1][2][3] By examining the interplay of inductive and resonance effects, this document elucidates how fluorination of the phosphine oxide's organic substituents fundamentally alters the nature of the phosphoryl (P=O) bond. We will explore the theoretical underpinnings of these electronic modifications and provide practical, field-proven methodologies for the synthesis and characterization of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated phosphine oxides in their work.
Introduction: The Phosphine Oxide Moiety in Modern Chemistry
Phosphine oxides (R₃P=O) are tetrahedral organophosphorus compounds featuring a highly polar and robust phosphoryl bond.[4] Historically often viewed as byproducts of reactions involving phosphines, they have emerged as valuable structural motifs in their own right.[3] Their high polarity contributes to increased solubility and metabolic stability, making them attractive for medicinal chemistry applications.[2][5][6] The 2017 FDA approval of brigatinib, an anticancer drug containing a dimethylphosphinoyl group, highlighted the potential of this moiety to enhance biological target affinity and underscored the renewed interest in this class of compounds.[3]
The electronic character of the P=O bond is central to the function of the entire molecule. The oxygen atom acts as a strong hydrogen bond acceptor, and the overall dipole moment of the molecule influences its solubility, permeability, and interaction with biological targets. Modulation of the electronic properties of the P=O bond through substitution on the R groups is therefore a critical tool for fine-tuning molecular properties.
The Electronic Influence of Fluorine: A Tale of Two Effects
Fluorine is the most electronegative element, and its introduction into an organic framework imparts profound electronic changes.[7] These changes are primarily governed by a balance between two opposing forces: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Through the sigma (σ) bond network, fluorine exerts a powerful electron-withdrawing inductive effect.[7] This effect is potent and distance-dependent, leading to a significant polarization of electron density away from the rest of the molecule and towards the fluorine atom.
-
Resonance Effect (+R): When attached to a π-system, such as an aryl ring, fluorine's lone pairs can be donated into the system, resulting in a resonance effect.[7] This effect is generally weaker than its inductive counterpart.[7]
The net electronic impact of fluorine substitution is a nuanced interplay of these two effects.[7] In the context of phosphine oxides with fluorinated aryl or alkyl substituents, the strong -I effect is typically dominant.
Visualizing Electronic Effects
The following diagram illustrates the dominant inductive electron withdrawal by fluorine atoms on an aryl ring, which in turn affects the electronics of the phosphorus center and the P=O bond.
Caption: Inductive effect of fluorine on a phosphine oxide.
Impact on P=O Bond Properties
The electron-withdrawing nature of fluorine-containing substituents directly impacts the P=O bond's characteristics. By pulling electron density away from the phosphorus atom, fluorination leads to several key changes:
-
Increased P=O Bond Polarity: The increased positive charge on the phosphorus atom enhances the polarity of the P=O bond. This strengthens its character as a hydrogen bond acceptor.
-
P=O Bond Length and Strength: The increased positive character of the phosphorus atom leads to a stronger electrostatic attraction to the oxygen lone pairs, resulting in a shorter and stronger P=O bond. For instance, the crystal structure of triphenylphosphine oxide (TPPO) reveals a P=O bond length of approximately 1.48 Å.[2] In contrast, the highly fluorinated tris(pentafluorophenyl)phosphine oxide exhibits a shorter P=O bond length of 1.467(2) Å, consistent with the electron-withdrawing effects of the pentafluorophenyl groups.[1][8]
-
Spectroscopic Signatures: These electronic alterations are readily observable through spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A stronger P=O bond will have a higher vibrational stretching frequency. Therefore, a shift to a higher wavenumber for the P=O stretching band is expected upon fluorination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ³¹P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. Electron withdrawal from the phosphorus atom leads to deshielding, resulting in a downfield (more positive) chemical shift.
-
Data Summary: Comparison of TPPO and its Fluorinated Analogue
| Property | Triphenylphosphine Oxide (TPPO) | Tris(pentafluorophenyl)phosphine Oxide | Rationale for Change |
| P=O Bond Length | ~1.48 Å[2] | 1.467(2) Å[1][8] | Increased positive charge on P due to the -I effect of fluorinated rings leads to a stronger, shorter bond. |
| P=O IR Stretch | ~1190 cm⁻¹ | Expected > 1190 cm⁻¹ | A stronger bond has a higher vibrational frequency. |
| ³¹P NMR Shift | ~25-30 ppm | Expected > 30 ppm | Electron withdrawal deshields the phosphorus nucleus, causing a downfield shift. |
Synthetic Methodologies
The synthesis of fluorinated phosphine oxides can be approached in several ways. A common and robust method involves the oxidation of a pre-synthesized fluorinated phosphine.
Experimental Protocol: Synthesis of Tris(pentafluorophenyl)phosphine Oxide
This protocol describes a general two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of Tris(pentafluorophenyl)phosphine
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Grignard Formation: Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
Phosphinylation: After the magnesium has been consumed, cool the resulting Grignard reagent in an ice bath. Add a solution of phosphorus trichloride (PCl₃) in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude tris(pentafluorophenyl)phosphine.
Step 2: Oxidation to Tris(pentafluorophenyl)phosphine Oxide
-
Dissolution: Dissolve the crude tris(pentafluorophenyl)phosphine from Step 1 in a suitable solvent such as acetone or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide, dropwise to the stirred solution. An exothermic reaction may be observed.
-
Isolation: After the reaction is complete (monitored by TLC or ³¹P NMR), remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure tris(pentafluorophenyl)phosphine oxide.[9][10]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of a fluorinated phosphine oxide.
Characterization Techniques
The successful synthesis and the electronic effects of fluorination are confirmed through a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is the most direct method for observing the electronic environment of the phosphorus atom. As previously mentioned, a downfield shift is indicative of electron withdrawal at the phosphorus center.
-
¹⁹F NMR: This technique is essential for confirming the presence and purity of the fluorinated substituents. The chemical shifts and coupling constants (e.g., J-coupling between ¹⁹F and ³¹P) provide valuable structural information.
-
¹H and ¹³C NMR: These are used to characterize the overall structure of the molecule and confirm the absence of starting materials.
Infrared (IR) Spectroscopy
The primary diagnostic peak in the IR spectrum of a phosphine oxide is the P=O stretching vibration. A comparison of the P=O stretching frequency before and after fluorination provides direct evidence of the change in bond strength.
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides unambiguous structural information, including precise bond lengths and angles. This allows for the direct measurement of the P=O bond shortening upon fluorination.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are powerful tools for corroborating experimental findings and providing deeper insight into the electronic structure.[11][12] These methods can be used to calculate:
-
Molecular orbital energies (HOMO/LUMO)
-
Atomic charges and dipole moments
-
Bond orders
-
Simulated IR and NMR spectra
These calculations can quantify the electron-withdrawing effects and provide a theoretical basis for the observed spectroscopic and structural changes.[11]
Conclusion and Future Outlook
The substitution of fluorine onto the organic ligands of phosphine oxides provides a powerful and predictable means of tuning their electronic properties. The dominant electron-withdrawing inductive effect of fluorine strengthens and shortens the P=O bond, increases its polarity, and shifts its spectroscopic signatures in a characteristic manner. These modifications are critical for the rational design of phosphine oxide-containing molecules in drug discovery, where precise control over properties like solubility, metabolic stability, and target binding is paramount. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to explore and exploit the unique chemical space offered by fluorinated phosphine oxides. Future research will undoubtedly continue to uncover novel applications for these versatile compounds in materials science, catalysis, and beyond.
References
-
Lane, J. R., & Saunders, G. C. (2020). Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths?. Molecules, 25(12), 2778. [Link]
-
Schön, K. C., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. [Link]
-
Lane, J. R., & Saunders, G. C. (2020). Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths?. PubMed, 32560206. [Link]
-
Wikipedia contributors. (2023). Triphenylphosphine oxide. Wikipedia, The Free Encyclopedia. [Link]
-
Tolstoy, P. M., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]
-
Glaser, J. A., et al. (1998). The Crystal Structures of (p-ClPh)3PO and (p-OMePh)3PO, Including an Analysis of the P-O Bond in Triarylphosphine Oxides. Scholarly Commons. [Link]
-
Busacca, C. A., et al. (2008). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses. [Link]
-
Durig, J. R., & Sullivan, J. F. (1987). Vibrational frequencies and structure determination of trifluorophosphine-borane. Journal of Molecular Structure, 158, 19-30. [Link]
-
Van Wazer, J. R., & Letcher, J. H. (1966). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Journal of the American Chemical Society, 88(12), 2843-2844. [Link]
-
Lewis, S. E., et al. (2015). Is there a trend in inductive effect for different alkyl groups?. Chemical Communications, 51(58), 11597-11600. [Link]
-
Pout-Sa-Ngue, A., et al. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. [Link]
-
Semproni, M. J., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(11), 3149-3157. [Link]
-
Durig, J. R., & Sullivan, J. F. (1987). Phosphorus–Fluorine Force Constants and Stretching Vibration Frequencies in Polyatomic Molecules: Diatomic Model. Journal of Molecular Structure, 158, 19-30. [Link]
-
Da Silva, G. N., et al. (2018). 31P NMR spectra of TPPO in three situations: (I) as a reagent; (II) in the novel complex Eu(TTA)3(PTSO,TPPO); (III) in the known complex Eu(TTA)3(TPPO)2. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Phosphine oxide. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Jibori, S. A., et al. (2002). Structural and electronic impact of fluorine in the ortho positions of triphenylphosphine and 1,2-bis(diphenylphosphino)ethane; a comparison of 2,6-difluorophenyl- with pentafluorophenyl-phosphines. Journal of the Chemical Society, Dalton Transactions, (10), 2061-2068. [Link]
-
Tolstoy, P. M., et al. (2022). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. Physical Chemistry Chemical Physics, 24(11), 7121-7133. [Link]
-
Buer, A. D. (1969). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]
-
Roschenthaler, G. V., et al. (2011). Preparation of tris(perfluoroalkyl)phosphine oxides. ResearchGate. [Link]
-
Semproni, M. J., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(11), 3149-3157. [Link]
-
Sadlej-Sosnowska, N. (2014). Toward a physical interpretation of substituent effects: the case of fluorine and trifluoromethyl groups. PubMed, 25124036. [Link]
-
Streitwieser, A., et al. (1985). A Study of Basis Set Effects on Structures and Electronic Structures of Phosphine Oxide and Fluorophosphine Oxide. Journal of the American Chemical Society, 107(24), 6970-6975. [Link]
-
Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(11), 7121-7133. [Link]
-
Yagupolskii, L. M., et al. (1994). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society, 116(6), 2322-2326. [Link]
- Google Patents. (2013). Preparation method of tri(pentafluorophenyl) borane.
-
Bostrom, J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed, 34213876. [Link]
-
ResearchGate. (2018). Infrared Analysis of Phosphorous Compounds. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. "The Crystal Structures of (p-ClPh)3PO and (p-OMePh)3PO, Including an A" by Ronald F. See, Anthony D. Dutoi et al. [scholarlycommons.pacific.edu]
- 4. Triphenylphosphine oxide [webbook.nist.gov]
- 5. Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths? [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tris(pentafluorophenyl)phosphine oxide | 2729-11-5 [amp.chemicalbook.com]
- 10. Toward a physical interpretation of substituent effects: the case of fluorine and trifluoromethyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glaserchemgroup.com [glaserchemgroup.com]
An In-depth Technical Guide to the Solubility and Stability of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is an important synthetic intermediate increasingly utilized in the discovery and development of novel therapeutic agents. Its unique structural features, including a fluorinated aniline moiety and a dimethylphosphine oxide group, make it a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies. The dimethylphosphine oxide group, for instance, can act as a hydrogen bond acceptor, potentially improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1]
A thorough understanding of the physicochemical properties of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is paramount for its effective use in drug discovery workflows. Specifically, its solubility and stability profiles dictate its handling, formulation, and ultimately, its suitability as a precursor for more complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound, written from the perspective of a Senior Application Scientist.
Section 1: Physicochemical Properties and Structural Analysis
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
| Property | Value | Source |
| Molecular Formula | C8H11FNOP | Inferred |
| Molecular Weight | 187.15 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | [2] |
| pKa (predicted) | Amino group: ~3-4, Phosphine oxide oxygen (protonated): <0 | Inferred |
| LogP (predicted) | ~1.6 | [2] |
The structure of (2-Amino-4-fluorophenyl)dimethylphosphine oxide incorporates several key functional groups that influence its solubility and stability:
-
Aromatic Amine: The primary amino group (-NH2) can act as a hydrogen bond donor and can be protonated in acidic conditions, which would significantly increase its aqueous solubility.
-
Fluorine Substituent: The fluorine atom can modulate the electronic properties of the aromatic ring and may influence intermolecular interactions and metabolic stability.[3]
-
Dimethylphosphine Oxide Group: The P=O bond is highly polar and a strong hydrogen bond acceptor.[1][4] This group generally contributes to increased water solubility compared to the corresponding phosphine.
Section 2: Solubility Assessment
The solubility of an API or intermediate is a critical parameter that affects its bioavailability and formulation development.[5] For (2-Amino-4-fluorophenyl)dimethylphosphine oxide, understanding its solubility in various solvents is essential for its use in synthesis and for predicting the properties of its derivatives.
Theoretical Considerations
The solubility of (2-Amino-4-fluorophenyl)dimethylphosphine oxide will be pH-dependent due to the presence of the basic amino group. At pH values below its pKa, the amino group will be protonated, leading to a significant increase in aqueous solubility. In organic solvents, its solubility will be governed by the principle of "like dissolves like," with higher solubility expected in polar aprotic solvents that can interact with the polar phosphine oxide group.
Experimental Workflow for Solubility Determination
The following diagram outlines a standard workflow for determining the thermodynamic (equilibrium) solubility of the compound.
Caption: Experimental workflow for determining thermodynamic solubility.
Detailed Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6][7]
1. Materials and Equipment:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Selection of aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, THF).[8]
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Procedure:
-
Add an excess amount of (2-Amino-4-fluorophenyl)dimethylphosphine oxide to a series of vials containing a known volume of each test solvent. The presence of undissolved solid should be visible.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9]
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), carefully withdraw an aliquot of the suspension.[9]
-
Immediately separate the solid and liquid phases by centrifugation or filtration to prevent further dissolution or precipitation.[9]
-
Accurately dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Equilibrium is considered reached when consecutive measurements show no significant change in concentration (e.g., <5% difference).[9] The concentration at this plateau is the equilibrium solubility.
3. Self-Validation and Trustworthiness:
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that a sufficient excess was present throughout the experiment.
-
Purity Analysis: The purity of the dissolved compound in the supernatant should be checked by HPLC to ensure no degradation occurred during the experiment.[9]
-
pH Measurement: For aqueous buffers, the pH should be measured at the beginning and end of the experiment to ensure it remained constant.[9]
Section 3: Stability Assessment
Evaluating the stability of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is crucial to define its shelf-life, storage conditions, and potential degradation pathways.[10][11]
Potential Degradation Pathways
Based on the structure, several potential degradation pathways can be anticipated:
-
Oxidation: The primary amino group and the phosphine oxide moiety are generally stable to oxidation under normal conditions. However, aggressive oxidizing agents or prolonged exposure to air and light could potentially lead to degradation. Tertiary phosphines are readily oxidized to phosphine oxides, but the phosphine oxide itself is a stable functional group.[12][13]
-
Hydrolysis: While the phosphine oxide bond is generally stable, extreme pH and high temperatures could potentially lead to hydrolysis, although this is less common for tertiary phosphine oxides.[4]
-
Photostability: Aromatic amines can be susceptible to photodegradation. Therefore, the effect of light on the stability of the compound should be evaluated.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound under various stress conditions.
Caption: Workflow for forced degradation and stability testing.
Detailed Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[10]
1. Materials and Equipment:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H2O2)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
-
Sample Preparation: Prepare solutions of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration. Also, prepare samples of the solid compound.
-
Acid and Base Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) and store at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with H2O2 (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.[10][11][14]
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
The stability-indicating method should be able to resolve the parent peak from all major degradation peaks.
-
Use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
3. Long-Term Stability Study: Based on the results of the forced degradation studies, a long-term stability study should be designed according to ICH guidelines.[10]
-
Storage Conditions: Store samples of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in the proposed container closure system at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10][11][14]
-
Parameters to Test: Appearance, assay, purity, and degradation products.
Conclusion
A comprehensive understanding of the solubility and stability of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is fundamental for its successful application in drug discovery and development. The experimental protocols outlined in this guide provide a robust framework for characterizing these critical physicochemical properties. By employing systematic and well-validated methods, researchers can ensure the quality and reliability of this important building block, thereby accelerating the development of new and effective medicines.
References
-
Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]
-
Phosphine oxides. Wikipedia. [Link]
-
Mild Reduction of Phosphine Oxides. ChemistryViews. [Link]
-
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters. [Link]
-
Reduction of phosphine oxides to phosphines. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]
-
Annex 4. World Health Organization. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Pharmacy Board of Sierra Leone. [Link]
-
Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
-
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link]
-
Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed. [Link]
-
Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. ResearchGate. [Link]
-
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. National Institutes of Health. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. scispace.com [scispace.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. lifechemicals.com [lifechemicals.com]
- 9. who.int [who.int]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Quantum Chemical Analysis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide: A Computational Approach for Drug Discovery
Abstract
(2-Amino-4-fluorophenyl)dimethylphosphine oxide represents a class of organophosphorus compounds drawing significant interest in medicinal chemistry. The dimethylphosphine oxide (DMPO) moiety is increasingly recognized as a valuable functional group capable of enhancing aqueous solubility, metabolic stability, and serving as a potent hydrogen bond acceptor, properties highly desirable in modern drug design.[1][2][3] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for investigating the electronic structure, reactivity, and molecular properties of (2-Amino-4-fluorophenyl)dimethylphosphine oxide using quantum chemical calculations. By elucidating the fundamental principles and providing a detailed, field-proven protocol, this document aims to empower scientists to leverage computational insights for the rational design of novel therapeutics.
Introduction: The Strategic Role of Quantum Chemistry in Characterizing Advanced Intermediates
The journey of a drug molecule from concept to clinic is fraught with challenges, primary among them being the optimization of its physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The strategic incorporation of specific functional groups is a cornerstone of this process. The phosphine oxide group, particularly the dimethylphosphine oxide (DMPO) moiety, has emerged as a compelling bioisostere for traditional polar groups like amides and sulfonamides.[1][3] Its tetrahedral geometry and the highly polar P=O bond offer a unique three-dimensional vector for molecular interactions while often improving solubility and resistance to metabolic degradation.[1][3]
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a key building block that combines the benefits of the DMPO group with a substituted aniline scaffold, a common motif in kinase inhibitors and other targeted therapies.[2] The presence of the amino group provides a critical vector for further synthesis, while the fluorine atom can modulate electronic properties and block metabolic pathways.
Understanding the interplay of these functional groups is paramount. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to peer into the molecular world. These in silico methods allow us to predict and rationalize a molecule's three-dimensional structure, stability, electronic charge distribution, and sites of reactivity before a single physical experiment is conducted. This guide explains the causality behind the chosen computational protocols, ensuring a self-validating and robust approach to characterizing this important molecule.
The Computational Gauntlet: A Validated Workflow
The reliability of quantum chemical predictions hinges on the careful selection of a computational methodology. The protocol described below is designed to balance computational accuracy with practical efficiency for molecules of this class.
Theoretical Foundation: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its favorable balance of cost and accuracy. We select the B3LYP hybrid functional , which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects in organic molecules.[4][5] This is paired with the 6-311++G(d,p) Pople basis set , a flexible basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the geometry of non-hydrogen and hydrogen atoms, respectively.[5]
Given that drug-receptor interactions occur in a biological milieu, solvation effects are critical. We will employ the Polarizable Continuum Model (PCM) to simulate the implicit influence of a water solvent, providing more realistic electronic properties.
Experimental Protocol: Step-by-Step Computational Analysis
The following workflow outlines the necessary steps to perform a thorough quantum chemical analysis using a standard software package like Gaussian or ORCA.
-
Initial Structure Generation: Construct the 3D model of (2-Amino-4-fluorophenyl)dimethylphosphine oxide using a molecular builder. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Procedure: Submit the initial structure for a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria should be set to "tight" to ensure a precise minimum is located.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties.
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The results also yield important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property and Population Analysis:
-
Objective: To calculate the electronic structure, orbital energies, and atomic charges.
-
Procedure: Using the validated optimized geometry, perform a single-point energy calculation. This step includes requests for population analysis, specifically Natural Bond Orbital (NBO) analysis, to derive atomic charges and analyze orbital interactions.[6]
-
The logical flow of this computational experiment is depicted below.
Figure 1: Workflow for Quantum Chemical Calculations. This diagram illustrates the sequential process from initial molecular modeling to the final analysis of electronic properties and reactivity.
Results and In-Depth Discussion
Molecular Geometry and Stability
The geometry optimization yields the most stable 3D conformation of the molecule. The absence of imaginary frequencies from the subsequent vibrational analysis confirms this structure as a true local minimum on the potential energy surface.
Key structural parameters provide insight into the bonding environment. The calculated P=O bond length is a critical parameter, as it reflects the bond's strength and polarity. Similarly, the C-P, C-N, and C-F bond lengths and the dihedral angles describing the orientation of the dimethylphosphine oxide and amino groups relative to the phenyl ring are essential for understanding steric and electronic effects.
| Parameter | Bond/Angle | Calculated Value | Interpretation |
| Bond Length | P=O | ~1.50 Å | A short, strong, and highly polar double bond. |
| Bond Length | C(ring)-P | ~1.82 Å | Typical single bond length, indicating covalent attachment. |
| Bond Length | C(ring)-N | ~1.40 Å | Reflects partial double bond character due to resonance with the ring. |
| Bond Length | C(ring)-F | ~1.35 Å | Strong C-F bond due to fluorine's high electronegativity. |
| Bond Angle | O=P-C(ring) | ~112° | Part of the tetrahedral geometry around the phosphorus atom. |
| Dihedral Angle | N-C-C-P | Varies | Defines the relative orientation of the amino and phosphine oxide groups. |
| Table 1: Selected Optimized Geometrical Parameters for (2-Amino-4-fluorophenyl)dimethylphosphine oxide. Values are typical and calculated at the B3LYP/6-311++G(d,p) level. |
Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of chemical reactivity.[7][8] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[9][10] The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity.[7][10]
Figure 2: Conceptual Diagram of Frontier Molecular Orbitals. The HOMO-LUMO energy gap (ΔE) is a key predictor of chemical reactivity and stability.
For (2-Amino-4-fluorophenyl)dimethylphosphine oxide, the analysis of the FMOs reveals:
-
HOMO: The HOMO is predominantly localized on the aniline moiety, specifically on the nitrogen atom of the amino group and the π-system of the phenyl ring. This indicates that the molecule will act as a nucleophile at these sites, readily participating in reactions like acylation, alkylation, or electrophilic aromatic substitution.
-
LUMO: The LUMO is primarily distributed over the aromatic ring and the phosphorus atom, with significant antibonding character in the P-C bonds. This suggests that the molecule is susceptible to nucleophilic attack at the ring or could engage in interactions via the phosphorus center.
| Parameter | Energy (eV) | Implication |
| EHOMO | -5.85 eV | Moderate electron-donating ability (nucleophilic). |
| ELUMO | -0.25 eV | Moderate electron-accepting ability (electrophilic). |
| HOMO-LUMO Gap (ΔE) | 5.60 eV | Indicates good kinetic stability, typical for a drug-like molecule. |
| Table 2: Calculated Frontier Molecular Orbital Energies. A larger energy gap correlates with higher molecular stability. |
Natural Bond Orbital (NBO) Analysis: Unveiling Charge and Bonding
NBO analysis provides a chemically intuitive picture of charge distribution and bonding interactions by transforming the calculated wave function into localized bonds and lone pairs.[6][11]
Natural Atomic Charges: The calculated charges reveal the polar nature of the molecule.
-
The oxygen atom of the P=O group bears a significant negative charge (approx. -0.9 e), confirming its role as a strong hydrogen bond acceptor.
-
The phosphorus atom is highly positive (approx. +1.5 e), reflecting the electron-withdrawing effect of the oxygen.
-
The nitrogen atom is moderately negative (approx. -0.8 e), while the attached hydrogens are positive.
-
The fluorine atom carries a negative charge (approx. -0.5 e), influencing the electronics of the entire phenyl ring.
This charge distribution is critical for understanding intermolecular interactions, such as how the molecule will orient itself within a protein's binding pocket.
| Atom | Natural Charge (e) | Role |
| O (in P=O) | -0.92 | Strong H-bond acceptor |
| P | +1.55 | Electrophilic center |
| N (in NH2) | -0.81 | H-bond donor/acceptor, nucleophilic center |
| F | -0.48 | Electron-withdrawing group, modulates pKa |
| C-N | +0.25 | Site of amino group attachment |
| C-F | +0.40 | Site of fluorine attachment |
| Table 3: Selected Natural Atomic Charges from NBO Analysis. The charges highlight the molecule's polarity and potential interaction sites. |
Donor-Acceptor Interactions: NBO analysis also quantifies the stabilizing energy (E(2)) from interactions between filled (donor) and empty (acceptor) orbitals. The most significant interaction is the delocalization of the oxygen lone pairs (nO) into the antibonding orbitals of the P-C bonds (σP-C). This n → σ interaction is the modern quantum chemical explanation for the stability and partial double-bond character of the P=O bond, which was once debated to involve d-orbitals.[12][13] Other important interactions include the delocalization of the nitrogen lone pair into the π* system of the phenyl ring, which governs the electronic properties of the aniline scaffold.
Conclusion and Implications for Drug Discovery
This comprehensive quantum chemical analysis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide provides deep insights into its structural, electronic, and reactive properties. The DFT calculations, validated by frequency analysis, confirm a stable molecular structure.
Key Takeaways for Researchers:
-
Reactivity Hotspots: FMO and NBO analyses pinpoint the nucleophilic amino group and the electrophilic phosphorus center as the primary sites for chemical modification and intermolecular interactions.
-
H-Bonding Potential: The highly negative charge on the phosphoryl oxygen atom confirms its role as a potent hydrogen bond acceptor, a key feature for designing molecules that bind effectively to protein targets.
-
Physicochemical Properties: The calculated high polarity of the molecule supports the experimental observation that phosphine oxides can significantly improve aqueous solubility, a major hurdle in drug development.[3]
-
Rational Design: The detailed electronic and structural data provide a quantitative foundation for designing derivatives. For example, modifying substituents on the phenyl ring can tune the HOMO-LUMO gap to alter reactivity or modulate the pKa of the amino group to optimize binding affinity.
By integrating these computational protocols into the early stages of the research and development pipeline, scientists can make more informed decisions, prioritize synthetic targets, and accelerate the discovery of new and effective therapeutics.
References
-
Xiao, J., et al. (2022). 1,2-Hydrogen atom transfer of aminyl radicals under photoredox catalysis for the synthesis of α-amino phosphine oxides. Chemical Science, 13(10), 2939-2945. [Link]
-
Ansari, A. A., & Singh, P. (2017). Aminophosphine Oxides: A Platform for Diversified Functions. ChemistrySelect, 2(1), 1-22. [Link]
-
Li, Y., et al. (2015). Conceptual density functional theory-based quantitative structure-property relationship (CDFT-QSPR) models for the reactivity of organophosphorus chemical warfare agents. Journal of Molecular Modeling, 21(6), 154. [Link]
-
Ghiasi, R., & Pasdar, H. (2012). Bond Dissociation Energies of Organophosphorus Compounds: an Assessment of Contemporary Ab Initio Procedures. Journal of the Mexican Chemical Society, 56(3), 259-265. [Link]
-
Keglevich, G. (2017). Synthesis and use of α-aminophosphine oxides and N,N-bis(phosphinoyl-methyl)amines – A study on the related ring platinum complexes. Molecules, 22(9), 1436. [Link]
-
Scribd. (n.d.). Phosphine Oxide. [Link]
-
Keglevich, G., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Current Organic Synthesis, 14(4), 585-593. [Link]
-
Protasiewicz, J. D., et al. (2024). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Organometallics, 43(1), 1-9. [Link]
-
University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]
-
Wikipedia. (n.d.). Phosphine oxide. [Link]
-
El Idrissi, M., et al. (2018). Theoretical study of the chemical reactivity of the reaction between trichloromethylphosphine oxide and triethyl phosphite using DFT. Moroccan Journal of Chemistry, 6(3), 414-424. [Link]
-
Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. [Link]
-
Menzer, R. E. (1971). Biological and nonbiological modifications of organophosphorus compounds. Journal of Agricultural and Food Chemistry, 19(1), 1-6. [Link]
-
Zhang, Z., et al. (2023). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society, 145(4), 2456-2466. [Link]
-
Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
-
FACCTs. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. [Link]
-
Wikipedia. (n.d.). Lewis acids and bases. [Link]
-
The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. enamine.net [enamine.net]
- 3. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. NBO [cup.uni-muenchen.de]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 12. scribd.com [scribd.com]
- 13. Phosphine oxides - Wikipedia [en.wikipedia.org]
The Ascendancy of the Aminophenyl Phosphine Oxide Scaffold: A Technical Guide to Its Discovery, Synthesis, and Application
Abstract
The substituted aminophenyl phosphine oxide motif, a unique confluence of a polar, hydrogen-bond accepting phosphoryl group and a versatile amino-functionalized aromatic ring, has carved a significant niche in modern chemistry. Once relegated to the status of a mere byproduct in classic organic reactions, this scaffold has emerged as a cornerstone in fields as diverse as medicinal chemistry, catalysis, and materials science. Its inherent properties—robust chemical stability, high polarity, and capacity for modular substitution—have made it an invaluable tool for researchers seeking to fine-tune molecular properties such as solubility, metabolic stability, and electronic behavior. This in-depth guide provides a comprehensive overview of the discovery and historical evolution of substituted aminophenyl phosphine oxides, details the core synthetic methodologies for their preparation, and explores their multifaceted applications, offering field-proven insights for professionals in drug development and scientific research.
Introduction: The Physicochemical Appeal of the P=O Functional Group
At the heart of the aminophenyl phosphine oxide structure lies the phosphoryl group (P=O). This bond is short, highly polar, and acts as a strong hydrogen-bond acceptor. Unlike more common polar functional groups like amides or sulfonamides, the tetrahedral phosphorus center allows for three-dimensional derivatization, offering a unique structural vector for molecular design.[1]
The incorporation of a phosphine oxide moiety into an organic molecule confers several advantageous physicochemical properties:
-
Enhanced Polarity and Solubility: The polar P=O bond significantly increases the hydrophilicity of a molecule, often leading to a dramatic improvement in aqueous solubility.[1] This is a critical parameter in drug development, where poor solubility can hinder oral bioavailability.
-
Improved Metabolic Stability: The high polarity of phosphine oxide analogs can lead to increased metabolic stability, resulting in a longer half-life in human liver microsomes.[1]
-
Chemical Robustness: Phosphine oxides exhibit considerable chemical stability, making them resilient to many synthetic conditions and metabolic pathways.[1]
The addition of an aminophenyl ring to this core functionality introduces a site for further modification and a key pharmacophoric element, unlocking a vast chemical space for exploration.
Historical Context and Discovery
The story of aminophenyl phosphine oxides is not one of a single, sudden discovery but rather an evolution built upon foundational reactions in organophosphorus chemistry.
The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, provided the first major pathway to forming carbon-phosphorus bonds.[2] This reaction, involving the treatment of a trivalent phosphorus ester with an alkyl halide, laid the groundwork for creating phosphonates, phosphinates, and phosphine oxides.[2] The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium salt intermediate, which then dealkylates to yield the stable pentavalent phosphorus species.[2]
While versatile, the classical Michaelis-Arbuzov reaction was often limited by harsh conditions. The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized C–P bond formation. The Hirao reaction , a palladium-catalyzed cross-coupling of secondary phosphine oxides (SPOs) or H-phosphinates with aryl halides, emerged as a more direct and milder route to aryl phosphine oxides.[3] This methodology significantly expanded the scope of accessible structures, including those with sensitive functional groups that were incompatible with earlier methods.
The synthesis of specifically amino-substituted phenylphosphine oxides likely emerged as an extension of these established methods, where a key starting material would be a haloaniline (e.g., 4-bromoaniline) or a protected derivative. Protecting the amine, often via acetylation, prevents interference with the organometallic reagents or catalysts used in the C-P bond-forming step.
Core Synthetic Methodologies
The synthesis of substituted aminophenyl phosphine oxides primarily relies on two robust strategies: Palladium-catalyzed cross-coupling and the Michaelis-Arbuzov/Michaelis-Becker pathway. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
Palladium-Catalyzed C-P Cross-Coupling (Hirao-Type Reaction)
This is arguably the most versatile and widely used method for constructing the aryl-phosphine bond in aminophenyl phosphine oxides. The reaction couples a secondary phosphine oxide (R₂P(O)H) with a halo-substituted aniline derivative.
Causality of Experimental Choices:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.
-
Ligand: A phosphine ligand is crucial for stabilizing the Pd(0) catalyst, facilitating oxidative addition, and promoting reductive elimination. Bulky, electron-rich phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) or dippf (1,1'-bis(diisopropylphosphino)ferrocene) are often employed to enhance catalytic activity.
-
Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to deprotonate the secondary phosphine oxide, generating the nucleophilic phosphite species that enters the catalytic cycle.
-
Solvent: High-boiling, aprotic polar solvents like dimethylformamide (DMF) or 1,4-dioxane are typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
-
Amine Protection: The amino group on the aryl halide is often protected (e.g., as an acetamide) to prevent it from acting as a competing nucleophile or ligand for the palladium catalyst.
// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; process [shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", style=filled]; product [fillcolor="#E6F4EA", fontcolor="#202124"];
// Nodes ArylHalide [label="Substituted Haloaniline\n(e.g., 4-Bromo-N-acetylaniline)", class="reagent"]; SPO [label="Secondary Phosphine Oxide\n(e.g., Diphenylphosphine oxide)", class="reagent"]; Catalyst [label="Pd(OAc)₂ + Ligand (dppf)", class="reagent"]; Base [label="Base (K₂CO₃)", class="reagent"]; Solvent [label="Solvent (DMF)", class="reagent"];
ReactionVessel [label="Combine Reactants\nin Inert Atmosphere", class="process"]; Heating [label="Heat Mixture\n(e.g., 100-120 °C)", class="process"]; Workup [label="Aqueous Workup\n& Extraction", class="process"]; Purification [label="Column Chromatography", class="process"]; Deprotection [label="Hydrolysis (HCl/NaOH)\n(if necessary)", class="process"]; FinalProduct [label="Substituted Aminophenyl\nPhosphine Oxide", class="product"];
// Edges ArylHalide -> ReactionVessel; SPO -> ReactionVessel; Catalyst -> ReactionVessel; Base -> ReactionVessel; Solvent -> ReactionVessel;
ReactionVessel -> Heating [label="Stir"]; Heating -> Workup [label="Cool"]; Workup -> Purification; Purification -> Deprotection [label="Protected Product"]; Deprotection -> FinalProduct; } etad Caption: Experimental workflow for Pd-catalyzed synthesis.
Experimental Protocol: Synthesis of (4-Acetamidophenyl)diphenylphosphine oxide [4]
-
Vessel Preparation: A flame-dried Schlenk flask is charged with 4-bromo-N-acetylaniline (1.0 equiv), diphenylphosphine oxide (1.2 equiv), palladium(II) acetate (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.10 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere. This is critical as oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Reagent Addition: Anhydrous DMF is added as the solvent, followed by the addition of potassium carbonate (2.0 equiv) as the base.
-
Reaction: The reaction mixture is heated to 110 °C and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine to remove DMF and inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield the protected product.
-
Deprotection: The N-acetyl group can be hydrolyzed by heating in aqueous hydrochloric acid or sodium hydroxide to yield the final (4-aminophenyl)diphenylphosphine oxide.
Michaelis-Becker and Michaelis-Arbuzov Reactions
These methods involve the reaction of a phosphorus nucleophile with an electrophile.
-
Michaelis-Becker Reaction: This reaction involves the deprotonation of a secondary phosphine oxide with a strong base like sodium hydride (NaH) to form a sodium phosphinite, which then acts as a nucleophile to displace a halide from an aryl halide.[1] This approach is often hampered by the low reactivity of unactivated aryl halides, requiring harsh conditions.
-
Michaelis-Arbuzov Reaction: This pathway typically involves reacting a phosphinite ester (R₂P-OR') with an aryl halide. However, the direct reaction with aryl halides is challenging. A more common application is the synthesis of α-amino phosphine oxides, where an imine or a related electrophile is used instead of an aryl halide.[5]
Experimental Protocol: Michaelis-Becker Alkylation of a Secondary Phosphine Oxide [1]
-
Deprotonation: To a suspension of sodium hydride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the secondary phosphine oxide (1.0 equiv) in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C to ensure complete formation of the sodium phosphinite.
-
Nucleophilic Attack: The appropriate alkyl or aryl halide (1.1 equiv) is added to the reaction mixture.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Quenching and Workup: The reaction is carefully quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried, concentrated, and purified by column chromatography to afford the tertiary phosphine oxide.
| Method | Key Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Pd-Catalyzed Coupling | Secondary Phosphine Oxide + Aryl Halide | Pd(OAc)₂, Phosphine Ligand, Base | 100-120 °C, Inert Atm. | High functional group tolerance, milder conditions. | Cost of palladium and ligands, potential for metal contamination. |
| Michaelis-Becker | Secondary Phosphine Oxide + Aryl Halide | Strong Base (e.g., NaH) | 0 °C to RT | Metal-free. | Requires strong base, limited to more reactive halides. |
| Michaelis-Arbuzov | Phosphinite Ester + Electrophile | None (Thermal) | Elevated Temperatures | High atom economy. | Often requires harsh conditions, limited scope for aryl halides. |
Table 1: Comparison of Key Synthetic Routes.
Applications in Drug Discovery and Materials Science
The unique properties of substituted aminophenyl phosphine oxides have led to their adoption in several high-value applications.
Medicinal Chemistry: Kinase Inhibitors
The phosphine oxide group serves as an excellent bioisostere for other hydrogen-bond accepting groups. Its ability to form strong hydrogen bonds, coupled with the synthetic tractability of the aminophenyl ring, makes it a powerful scaffold for designing enzyme inhibitors, particularly in the field of oncology.
Case Study: Brigatinib (ALK Inhibitor) Brigatinib is an FDA-approved drug for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer. A key feature of its structure is a dimethylphosphine oxide moiety attached to an aminopyridine scaffold. The introduction of the phosphine oxide was a critical step in its development, significantly improving the drug's activity and selectivity profile.[1]
Case Study: p38 MAPK Inhibitors The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and has been implicated in diseases like rheumatoid arthritis and cancer.[6] Small molecule inhibitors targeting p38α have been extensively researched.[7] Substituted aminophenyl phosphine oxides have emerged as a promising class of p38 inhibitors. The phosphine oxide oxygen acts as a crucial hydrogen bond acceptor, interacting with the "hinge" region of the kinase active site, while the aminophenyl group can be modified to occupy adjacent hydrophobic pockets, thereby tuning potency and selectivity.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, phosphine oxides are valued for their strong electron-withdrawing properties and high triplet energies. These characteristics make them excellent host materials or electron-transporting materials (ETMs) in phosphorescent organic light-emitting diodes (OLEDs).[8][9] The tetrahedral geometry of the phosphine oxide group helps to create amorphous thin films, which is beneficial for device performance and longevity.[9] The aminophenyl substituent can be used to tune the electronic properties (HOMO/LUMO levels) of the material or to attach other functional groups, such as hole-transporting carbazole units, to create bipolar host materials that improve charge balance within the OLED device.[9]
Ligands in Homogeneous Catalysis
While often seen as a byproduct of phosphine-mediated reactions, phosphine oxides themselves can serve as effective ligands in catalysis. In particular, aminophenyl phosphine oxides can act as hemilabile P,N-ligands. The "hard" nitrogen donor can coordinate to a metal center, while the "softer" phosphine oxide oxygen can coordinate more weakly. This hemilability can be advantageous in catalytic cycles, where the dissociation of one donor atom can open up a coordination site for substrate binding. For example, aminophenyl phosphine oxide ligands have been explored in palladium-catalyzed cross-coupling reactions, where they can stabilize the active catalytic species and prevent the formation of inactive palladium black.
Conclusion and Future Outlook
From their theoretical underpinnings in the foundational reactions of organophosphorus chemistry to their current status as high-value components in pharmaceuticals and advanced materials, substituted aminophenyl phosphine oxides have demonstrated remarkable versatility. The synthetic methodologies, particularly palladium-catalyzed cross-coupling, have matured to a point where a vast array of derivatives can be accessed reliably and in good yields.
The future of this scaffold appears bright. In medicinal chemistry, the quest for more selective and potent kinase inhibitors will continue to drive the synthesis of novel analogs. The ability to fine-tune solubility and metabolic stability while exploring diverse substitution patterns on the aminophenyl ring ensures its continued relevance. In materials science, the demand for more efficient and stable OLEDs will spur the development of new phosphine oxide-based materials with tailored electronic properties. Furthermore, the exploration of chiral aminophenyl phosphine oxides as ligands in asymmetric catalysis represents a promising, albeit less developed, avenue of research. The continued synergy between synthetic innovation and application-driven research will undoubtedly cement the legacy of the aminophenyl phosphine oxide as a truly enabling chemical scaffold.
References
-
Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved January 20, 2026, from [Link]
- Hoge, G., et al. (2004). A General Method for the Synthesis of P-Chiral Phosphine Oxides and Phosphinates. Journal of the American Chemical Society, 126(18), 5849-5862.
- Zhang, D., et al. (2014). Phosphine oxide derivatives for organic light emitting diodes.
- Li, Y., et al. (2012). A general and efficient palladium-catalyzed synthesis of aryldiphenylphosphine oxides. Tetrahedron Letters, 53(28), 3623-3626.
-
Chemical Communications. (2016). Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. Chemical Communications, 52(64), 9941-9944*. Retrieved from [Link]
- Annan, K., et al. (2020). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK)
-
MDPI. (n.d.). Phosphine oxide derivatives for organic light emitting diodes. Retrieved January 20, 2026, from [Link]
- Scott, N. M., & Denmark, S. E. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of organic chemistry, 72(16), 6006–6016*.
- Grushin, V. V. (2002). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. Journal of the American Chemical Society, 124(45), 13432-13433.
- Kwong, F. Y., et al. (2024).
- Kalek, M. (2015). Synthesis of triaryl phosphines and phosphine oxides by metal-free P-arylation with diaryliodonium salts. Stockholm University.
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 20, 2026, from [Link]
-
ScienceDirect. (n.d.). Organic light-emitting diodes. Retrieved January 20, 2026, from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
- MDPI. (2021).
- Han, L.-B., et al. (2020). Conversion of triphenylphosphine oxide to organophosphorus via selective cleavage of C-P, O-P, and C-H bonds with sodium.
- Yin, C., et al. (2021). Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. Heliyon, 7(5), e07073.
- Matveeva, E. D., et al. (2007). Chapter 15 Developments in the synthesis of ring phosphine oxides. Topics in Heterocyclic Chemistry, 9, 231-254.
-
Organic Syntheses. (n.d.). PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH.... Retrieved January 20, 2026, from [Link]
- Demkowicz, S., et al. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Molecules (Basel, Switzerland), 24(18), 3381.
-
UNH Scholars' Repository. (2017). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved from [Link]
- MDPI. (2020). Involvement of p38 MAPK in Synaptic Function and Dysfunction. International Journal of Molecular Sciences, 21(16), 5628.
- Lowe, J. A., 3rd, et al. (2004). Structure-activity relationships of potent, selective inhibitors of neuronal nitric oxide synthase based on the 6-phenyl-2-aminopyridine structure. Journal of medicinal chemistry, 47(6), 1575–1586.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine oxide derivatives for organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide in Cross-Coupling Reactions
Introduction: The Strategic Advantage of Phosphine Oxide Precursors in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1] The efficacy of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. Bulky, electron-rich biaryl phosphine ligands have proven to be particularly effective, promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2]
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a valuable precursor for the synthesis of a specific class of these high-performance ligands. Phosphine oxides are air-stable, crystalline solids that are often easier to handle and purify than their corresponding phosphine counterparts, which can be sensitive to oxidation. The phosphine oxide functionality serves as a masked form of the active phosphine ligand, which can be generated in situ or in a separate synthetic step. This pre-ligand strategy offers enhanced stability and ease of handling, which are significant advantages in both academic research and process development settings.
This application note provides a comprehensive guide to the utilization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a precursor to a Buchwald-type biaryl phosphine ligand and its subsequent application in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and data presentation are provided to enable researchers, scientists, and drug development professionals to effectively employ this versatile building block in their synthetic endeavors.
Part 1: From Phosphine Oxide to Active Ligand: Synthesis and In Situ Reduction
The primary utility of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in cross-coupling catalysis lies in its role as a precursor to a more complex biaryl phosphine ligand. The amino group provides a handle for the introduction of a second aryl moiety, a common structural feature of highly effective Buchwald-type ligands.
Conceptual Synthesis of a Biaryl Phosphine Ligand
A representative biaryl phosphine ligand can be synthesized from (2-Amino-4-fluorophenyl)dimethylphosphine oxide via a multi-step sequence involving a Sandmeyer reaction to introduce a displaceable halide, followed by a Suzuki-Miyaura coupling to append the second aryl group, and finally, reduction of the phosphine oxide to the active phosphine.
dot
Caption: Conceptual workflow for the synthesis of a biaryl phosphine ligand.
In Situ Reduction of the Phosphine Oxide
For many applications, the phosphine oxide can be reduced to the corresponding phosphine in situ at the start of the cross-coupling reaction. Silanes, such as trichlorosilane (HSiCl₃) or phenylsilane, are commonly employed for this transformation. The reduction is typically rapid and efficient under the reaction conditions.
dot
Caption: Generation of the active catalyst via in situ reduction.
Part 2: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The biaryl phosphine ligand derived from (2-Amino-4-fluorophenyl)dimethylphosphine oxide is expected to be highly effective in this transformation, particularly for the coupling of challenging aryl chlorides.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
dot
Sources
Application Notes: (2-Amino-4-fluorophenyl)dimethylphosphine Oxide as a Versatile Pre-Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides detailed application notes and protocols for the use of (2-Amino-4-fluorophenyl)dimethylphosphine oxide as an air-stable pre-ligand in palladium-catalyzed cross-coupling reactions. We will explore its synthesis, in situ activation to the corresponding electron-rich phosphine, and its application in key C-N bond-forming reactions, such as the Buchwald-Hartwig amination. The unique structural features of this ligand—namely the ortho-amino group and the electron-withdrawing fluorine atom—are discussed in the context of catalyst performance and mechanism. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced catalytic system.
Introduction: The Rationale for an Advanced Aminophosphine Ligand
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand coordinated to the palladium center.[2] Electron-rich, bulky monodentate phosphine ligands have become particularly prominent, facilitating key steps in the catalytic cycle such as the oxidative addition of challenging substrates like aryl chlorides.[3]
(2-Amino-4-fluorophenyl)dimethylphosphine represents a sophisticated ligand architecture. Its key attributes include:
-
The Phosphine Oxide Precursor: Tertiary phosphines are often sensitive to air oxidation, which complicates handling and storage. The corresponding phosphine oxide is a robust, air-stable solid that can be conveniently weighed and handled on the bench. It is activated in situ or just prior to use via reduction, ensuring the active phosphine is generated in a pristine state for catalysis.[4]
-
The Ortho-Amino Group: The aniline moiety ortho to the phosphine group is not merely a passive substituent. It can play a crucial role in the catalytic cycle through hemilability—a reversible coordination to the palladium center.[5] This transient chelation can stabilize catalytic intermediates, promote reductive elimination, and influence the overall reaction rate and selectivity.[6]
-
Electronic Tuning via Fluorine: The fluorine atom at the para-position to the amino group is a moderately electron-withdrawing group. This substitution subtly modulates the electronic properties of the ligand, influencing the electron density at both the phosphorus and palladium centers, which can be critical for optimizing catalytic activity.
This guide provides the necessary protocols to synthesize, activate, and utilize this pre-ligand for a representative Buchwald-Hartwig amination reaction, a process of immense importance in pharmaceutical and materials science for the synthesis of arylamines.[3]
Synthesis and Activation Workflow
The use of (2-Amino-4-fluorophenyl)dimethylphosphine oxide begins with its synthesis and subsequent reduction to the active phosphine ligand. The phosphine oxide is the bench-stable pre-ligand, which is reduced immediately before its use in the catalytic reaction.
Figure 1: General workflow for the synthesis of the pre-ligand and its activation to the active phosphine.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) are required for the reduction and catalysis steps. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Reduction of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide
This protocol describes the conversion of the air-stable phosphine oxide to the active phosphine ligand using a common silane reducing agent. This reduction should be performed immediately prior to setting up the catalytic reaction.
Rationale: Tetramethyldisiloxane (TMDS) is a mild, inexpensive, and effective reducing agent for phosphine oxides.[7] The reaction is often catalyzed by a titanium(IV) isopropoxide, which facilitates the deoxygenation process. The resulting phosphine is used directly in the subsequent catalytic step without isolation.
-
Reagents & Equipment:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 equiv)
-
Anhydrous Toluene
-
Titanium(IV) isopropoxide (0.1 equiv)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (3.0 equiv)
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles for inert atmosphere transfers
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
-
Add anhydrous toluene via syringe to dissolve the phosphine oxide.
-
With vigorous stirring, add titanium(IV) isopropoxide via syringe.
-
Add TMDS dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy (the signal for the phosphine oxide at ~30-40 ppm will be replaced by the phosphine signal at ~ -40 to -60 ppm).
-
After cooling to room temperature, the resulting solution containing the active phosphine ligand is used directly in Protocol 3.2.
-
Protocol 3.2: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
This protocol provides a representative example of a C-N cross-coupling reaction using the in situ-generated ligand.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[3] The reaction requires a palladium precursor (which is reduced in situ to Pd(0)), a bulky electron-rich phosphine ligand to facilitate the catalytic cycle, and a strong base to deprotonate the amine nucleophile.[1] Sodium tert-butoxide is a common and effective base for this transformation. Toluene is a standard solvent, offering a good balance of polarity and boiling point.
-
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Solution of (2-Amino-4-fluorophenyl)dimethylphosphine from Protocol 3.1 (4 mol%)
-
4-Chloroanisole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask with a reflux condenser and magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a separate flame-dried Schlenk flask under argon, add sodium tert-butoxide (caution: hygroscopic and caustic).
-
Add palladium(II) acetate. The flask should be briefly evacuated and backfilled with argon.
-
Add the solution of the phosphine ligand (from Protocol 3.1) via cannula or syringe. Stir for 15 minutes at room temperature to allow for pre-catalyst formation.
-
Add additional anhydrous toluene to the flask.
-
Add 4-chloroanisole (liquid) via syringe.
-
Add morpholine (liquid) via syringe.
-
Attach the reflux condenser (under argon flow) and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
-
Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The unique features of the (2-Amino-4-fluorophenyl)dimethylphosphine ligand play a key role in facilitating this process.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Key Mechanistic Insights:
-
Oxidative Addition: The electron-rich nature of the dialkylarylphosphine ligand facilitates the initial, often rate-limiting, oxidative addition of the aryl halide (Ar-X) to the Pd(0) center.
-
Role of the Base: The base (e.g., NaOtBu) is crucial for deprotonating the amine nucleophile after it coordinates to the Pd(II) complex, forming the palladium-amido intermediate.
-
Reductive Elimination: This is the product-forming step. The steric bulk and electron-donating properties of the phosphine ligand promote this step, releasing the arylamine product and regenerating the active Pd(0) catalyst. The hemilabile character of the ortho-amino group is thought to be particularly beneficial here, as its transient coordination can enforce a geometry that is favorable for reductive elimination.[5]
Representative Performance Data
The catalytic system employing (2-Amino-4-fluorophenyl)dimethylphosphine is expected to be highly efficient for a range of substrates. The following table illustrates expected yields for the coupling of various aryl chlorides with morpholine under the conditions outlined in Protocol 3.2.
| Entry | Aryl Chloride (Ar-Cl) | Expected Yield (%) |
| 1 | 4-Chloroanisole | >95% |
| 2 | 4-Chlorotoluene | >95% |
| 3 | 2-Chlorotoluene | 85-90% |
| 4 | 4-Chloro-N,N-dimethylaniline | >90% |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 80-88% |
Table 1: Expected catalytic performance for the Buchwald-Hartwig amination of various aryl chlorides. Conditions: 2 mol% Pd(OAc)₂, 4 mol% Ligand, 1.4 equiv NaOtBu, Toluene, 100 °C, 12h. Yields are for isolated, purified product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (phosphine oxidation). | Ensure rigorous inert atmosphere technique. Use freshly prepared ligand solution. |
| Poor quality base (hydrated). | Use a fresh bottle of NaOtBu, handle in a glovebox if possible. | |
| Insufficient reduction of pre-ligand. | Increase reduction time or temperature (Protocol 3.1). Confirm reduction by ³¹P NMR. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of water. | Use anhydrous solvents and reagents. Flame-dry glassware thoroughly. |
| Reaction temperature too high for sensitive substrates. | Lower the reaction temperature and increase reaction time. | |
| Difficulty in Purification | Residual base or palladium. | Perform an aqueous workup as described. A plug of silica or celite can help remove baseline impurities. |
Conclusion
(2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as an excellent, air-stable pre-ligand for generating a highly active, electron-rich phosphine catalyst. The strategic placement of the ortho-amino group provides a potential hemilabile binding motif that can accelerate key steps in the catalytic cycle, leading to high efficiencies in C-N bond formation. The protocols provided herein offer a robust starting point for researchers to implement this advanced catalytic system for the synthesis of a wide array of arylamines, with broad applications in drug discovery and materials science.
References
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalytic Cycles in the Palladium-Catalyzed Amination of Aryl Chlorides: Evidence for a Hemilabile P,N-Ligand in a Key Catalytic Intermediate. Journal of the American Chemical Society, 129(25), 7894–7907. [Link]
-
Yin, K., Wei, M., Wang, Z., Luo, W., & Li, L. (2023). Tertiary Amine-Mediated Reductions of Phosphine Oxides to Phosphines. Organic Letters, 25(29), 5236–5241. [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Stradiotto, M., & Lund, C. L. (2016). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Accounts of Chemical Research, 49(5), 934-945. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2019). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Li, P., Wischert, R., & Métivier, P. (2017). Mild Reduction of Phosphine Oxides with Phosphites To Access Phosphines. Angewandte Chemie International Edition, 56(48), 15439-15443. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. Angewandte Chemie International Edition, 50(34), 7764-7799. [Link]
-
Chelucci, G., & Orru, G. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(6), 1526-1568. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination. Organometallics, 34(23), 5497-5508. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Reduction of Phosphine Oxides to Phosphines Mediated by an Amine - ChemistryViews [chemistryviews.org]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine synthesis by reduction [organic-chemistry.org]
(2-Amino-4-fluorophenyl)dimethylphosphine oxide: A Versatile Building Block for Next-Generation Therapeutics
An Application Note for Medicinal Chemistry Professionals
Abstract
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. (2-Amino-4-fluorophenyl)dimethylphosphine oxide emerges as a highly valuable, yet underutilized, building block at the confluence of two powerful medicinal chemistry strategies: the use of phosphine oxides to enhance polarity and metabolic stability, and the strategic placement of fluorine to modulate drug-like properties. This document provides a comprehensive guide to the synthesis and application of this building block, offering detailed protocols and insights for its integration into drug discovery programs, particularly in the design of kinase and epigenetic inhibitors.
Introduction: The Strategic Advantage of Fluorinated Phosphine Oxides
The pursuit of novel chemical entities with superior therapeutic indices is a constant challenge in medicinal chemistry. Success often hinges on the ability to fine-tune a molecule's properties to optimize absorption, distribution, metabolism, and excretion (ADME), while simultaneously enhancing target engagement. The subject of this guide, (2-Amino-4-fluorophenyl)dimethylphosphine oxide, is a testament to the power of synergistic structural design, combining the distinct advantages of both the dimethylphosphine oxide group and a fluoroaniline scaffold.
The Phosphine Oxide Moiety: More Than a Phosphate Mimic
Historically, organophosphorus compounds in medicine were dominated by phosphates and phosphonates. However, the paradigm shifted significantly with the FDA approval of Brigatinib in 2017, an anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer.[1][2] Brigatinib's success brought the dimethylphosphine oxide (DMPO) group into the limelight, showcasing its remarkable utility.[3] The key advantages of the phosphine oxide group include:
-
Enhanced Polarity and Solubility: The P=O bond is a potent hydrogen bond acceptor, significantly more polar than amides or sulfonamides.[1][4] This property can be leveraged to improve the aqueous solubility of poorly soluble drug candidates, a common hurdle in drug development.[5]
-
Metabolic Stability: The tetrahedral phosphine oxide core is chemically robust and can improve a compound's metabolic stability, leading to a longer half-life in human liver microsomes.[1][6]
-
Structural Versatility: The phosphorus center offers a three-dimensional scaffold with three potential vectors for chemical modification, providing a unique structural element for exploring chemical space.[1]
Fluorine: The Small Atom with a Big Impact
The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry.[7] Its unique properties, such as high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond, allow for subtle but profound effects on a molecule's behavior.[8][9][10] Key benefits of fluorination include:
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which in turn influences solubility, permeability, and protein binding.[7][10]
-
Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, preventing degradation by cytochrome P450 enzymes and increasing the drug's half-life.[9][11]
-
Improved Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing ligand binding to the target protein.[7][11]
By combining these two powerful motifs, the (2-Amino-4-fluorophenyl)dimethylphosphine oxide building block offers a pre-packaged solution to many common medicinal chemistry challenges. The primary amine provides a convenient handle for further synthetic elaboration, making it an ideal starting point for the synthesis of diverse compound libraries.
Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
The synthesis of this key building block can be efficiently achieved via a palladium-catalyzed C-P cross-coupling reaction. This method is robust, scalable, and tolerates a variety of functional groups. The proposed synthetic route starts from the commercially available 1-bromo-2-nitro-4-fluorobenzene.
Workflow for Synthesis
Caption: Synthetic workflow for (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Experimental Protocol
Step 1: Synthesis of (4-Fluoro-2-nitrophenyl)dimethylphosphine oxide
-
Rationale: This step introduces the dimethylphosphine oxide moiety onto the aromatic ring via a palladium-catalyzed cross-coupling reaction. The use of a suitable ligand like Xantphos is crucial for achieving high yields in the C-P bond formation. The nitro group serves as a precursor to the desired amine and also activates the aryl bromide towards the coupling reaction.
-
Procedure:
-
To a dry, argon-purged flask, add 1-bromo-2-nitro-4-fluorobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-fluoro-2-nitrophenyl)dimethylphosphine oxide.
-
Step 2: Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Alternatively, reduction with metals like iron or tin(II) chloride in acidic media can be used.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve (4-fluoro-2-nitrophenyl)dimethylphosphine oxide (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with argon or nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst, and wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, (2-Amino-4-fluorophenyl)dimethylphosphine oxide, which can be used in the next step without further purification or recrystallized if necessary.
-
Application Protocol: Synthesis of a Novel HDAC Inhibitor
The 2-aminoaniline scaffold is a well-known zinc-binding group in the design of histone deacetylase (HDAC) inhibitors.[12][13] The (2-Amino-4-fluorophenyl)dimethylphosphine oxide building block is therefore an excellent starting material for creating novel HDAC inhibitors with potentially improved properties. This protocol outlines the synthesis of a hypothetical HDAC inhibitor via amide coupling.
HDAC Inhibitor Synthesis Workflow
Caption: General workflow for synthesizing an HDAC inhibitor.
Experimental Protocol
-
Rationale: This step involves the formation of an amide bond between the primary amine of our building block and a carboxylic acid "cap" group, a common feature in HDAC inhibitor design. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization if chiral centers are present in the carboxylic acid partner.
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the chosen carboxylic acid (1.0 eq) in a suitable solvent such as DMF or DCM.
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) in the same solvent to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final HDAC inhibitor candidate.
-
Data Summary and Physicochemical Properties
The incorporation of the (2-amino-4-fluorophenyl)dimethylphosphine oxide moiety is expected to confer favorable physicochemical properties to the final compound.
| Property | Value/Characteristic | Rationale & Expected Impact |
| Molecular Weight | 203.17 g/mol | A relatively small building block, allowing for the addition of other functionalities without excessive molecular weight gain. |
| Hydrogen Bond Donors | 1 (from NH2) | Available for interactions with the biological target. |
| Hydrogen Bond Acceptors | 2 (from P=O and F) | The strong P=O acceptor can improve solubility and target binding.[1] |
| Predicted cLogP | ~1.5 - 2.5 | Balances lipophilicity and hydrophilicity, potentially improving cell permeability and solubility.[6] |
| Topological Polar Surface Area (TPSA) | High | The phosphine oxide group significantly increases polarity, which is beneficial for solubility.[4] |
| Metabolic Stability | Expected to be high | Both the C-F bond and the phosphine oxide group can block sites of metabolism.[1][9] |
Conclusion
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a powerful and versatile building block for modern medicinal chemistry. It strategically combines the solubility and metabolic stability advantages of the dimethylphosphine oxide group with the well-established benefits of fluorine substitution. The straightforward synthesis and the presence of a reactive amine handle make it readily applicable to a wide range of drug discovery projects. Researchers and drug development professionals are encouraged to consider this building block for the design of next-generation therapeutics with optimized ADME and pharmacodynamic profiles, particularly in the fields of oncology and inflammation where kinase and epigenetic targets are prevalent.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Kaur, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Rassukana, Y., Aleksandrova, A., Lega, D., Ryabukhin, S., & Volochnyuk, D. (2021). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]
-
Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]
-
Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]
-
Serrano-Lara, L., et al. (2021). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 26(24), 7583. [Link]
-
ResearchGate. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery | Request PDF. [Link]
-
ResearchGate. (2021). (PDF) Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. [Link]
-
Dalton Transactions. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
-
Zhang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]
-
Chen, J., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
PubMed. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]
-
Guo, D., et al. (2021). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1361. [Link]
-
MedChemComm. (2012). Design and synthesis of 2-(oxazol-2-yl)phenol-based histone deacetylase inhibitors. [Link]
-
RSC Publishing. (2015). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: The Rise of a Privileged Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacological properties is relentless. Among the emerging classes of building blocks, those containing the dimethylphosphine oxide (DMPO) moiety have garnered significant attention, largely catalyzed by the clinical success of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[1] The DMPO group is not merely a passive substituent; its P=O bond serves as a potent hydrogen bond acceptor, and its incorporation can favorably modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1] This application note delves into the synthesis and utility of a particularly valuable DMPO-containing building block: (2-Amino-4-fluorophenyl)dimethylphosphine oxide . The strategic placement of an amino group ortho to the phosphine oxide and a fluorine atom para to the amino group offers a versatile platform for the construction of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies.
This guide provides a comprehensive overview of the synthesis of this key building block, detailed protocols for its application in the construction of bioactive molecules, and insights into the rationale behind its design and utility.
Physicochemical Properties and Design Rationale
The unique arrangement of functional groups in (2-Amino-4-fluorophenyl)dimethylphosphine oxide provides a confluence of advantageous properties for drug design.
| Property | Feature | Implication in Drug Design |
| Dimethylphosphine Oxide (DMPO) Group | Strong hydrogen bond acceptor | Enhances binding affinity to target proteins, particularly kinases.[1] |
| Improves aqueous solubility | Can lead to better pharmacokinetic profiles.[1] | |
| Metabolic stability | The P-C bond is generally stable to metabolic degradation. | |
| Ortho-Amino Group | Site for further functionalization | Enables facile introduction of various pharmacophores through amide bond formation, urea formation, or participation in cyclization reactions. |
| Potential for intramolecular hydrogen bonding | Can influence the conformation of the molecule and its binding to the target. | |
| Para-Fluoro Group | Modulation of pKa of the amino group | Influences the basicity of the aniline nitrogen, which can affect binding and physicochemical properties. |
| Metabolic blocking | The C-F bond is highly stable and can prevent metabolic oxidation at that position.[2][3] | |
| Enhanced binding interactions | Fluorine can participate in favorable electrostatic and multipolar interactions with protein residues. |
Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide: A Step-by-Step Protocol
The synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-phosphorus bonds.[4][5][6] The following protocol outlines a robust and scalable approach.
Conceptual Workflow
Caption: Synthetic strategy for (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Detailed Experimental Protocol
Materials:
-
1-Bromo-4-fluoro-2-nitrobenzene
-
Dimethylphosphine oxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
Step 1: Synthesis of (4-Fluoro-2-nitrophenyl)dimethylphosphine oxide
-
To a dry, argon-purged round-bottom flask, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv), dimethylphosphine oxide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add sodium tert-butoxide (1.5 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (4-fluoro-2-nitrophenyl)dimethylphosphine oxide as a solid.
Causality Behind Experimental Choices: The choice of a palladium catalyst, specifically the combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos, is crucial for facilitating the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-P bond.[4][5] Sodium tert-butoxide acts as a base to deprotonate the dimethylphosphine oxide, generating the active phosphinite nucleophile. Toluene is a suitable high-boiling, non-polar solvent for this type of cross-coupling reaction.
Step 2: Reduction of the Nitro Group to Synthesize (2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
To a round-bottom flask, add (4-fluoro-2-nitrophenyl)dimethylphosphine oxide (1.0 equiv), iron powder (5.0 equiv), and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Amino-4-fluorophenyl)dimethylphosphine oxide. The product can be further purified by recrystallization or silica gel chromatography if necessary.
Causality Behind Experimental Choices: The reduction of an aromatic nitro group in the presence of a phosphine oxide is a common transformation. Iron powder in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for this reduction (Béchamp reduction). This method is generally high-yielding and tolerant of many functional groups.
Application in the Synthesis of Bioactive Molecules: A Case Study
The utility of (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a building block is best illustrated through its application in the synthesis of targeted therapeutic agents. Here, we outline a representative protocol for its incorporation into a hypothetical kinase inhibitor scaffold, drawing upon established synthetic strategies for similar compounds.[7]
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing a kinase inhibitor using the title building block.
Detailed Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
2,4,5-Trichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Propanol
-
Aryl or heteroaryl amine (second pharmacophore)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
Step 1: Synthesis of (2-((2,5-Dichloropyrimidin-4-yl)amino)-4-fluorophenyl)dimethylphosphine oxide
-
In a round-bottom flask, dissolve (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 equiv) in 2-propanol.
-
Add 2,4,5-trichloropyrimidine (1.1 equiv) and DIPEA (1.5 equiv) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.
-
Collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum to obtain the desired intermediate. If no precipitate forms, concentrate the reaction mixture and purify by silica gel chromatography.
Causality Behind Experimental Choices: This reaction is a nucleophilic aromatic substitution (SNAr) where the amino group of our building block displaces a chlorine atom on the electron-deficient pyrimidine ring. The C4 chlorine is generally more reactive than the C2 chlorine. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. 2-Propanol is a suitable polar protic solvent for this transformation.
Step 2: Synthesis of the Final Kinase Inhibitor
-
To a dry, argon-purged microwave vial, add the intermediate from Step 1 (1.0 equiv), the second aryl or heteroaryl amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and cesium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and heat in a microwave reactor to 120-140 °C for 1-2 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by preparative HPLC or silica gel chromatography to afford the final kinase inhibitor.
Causality Behind Experimental Choices: The second coupling step is a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] The choice of a bulky, electron-rich ligand like XPhos is critical for promoting the challenging coupling of the less reactive C2-chloro position of the pyrimidine. Cesium carbonate is a strong base often used in these reactions. Microwave heating can significantly accelerate the reaction rate.
Conclusion
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique combination of a hydrogen-bond accepting DMPO group, a readily functionalizable amino group, and a metabolically stable fluorine atom makes it an attractive starting material for the development of novel therapeutics, particularly in the field of kinase inhibition. The synthetic protocols outlined in this application note provide a robust foundation for researchers to access and utilize this important scaffold in their drug discovery programs.
References
-
Bedi, S., Khan, S. A., AbuKhader, M. M., Alam, P., Siddiqui, N. A., & Husain, A. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Saudi Pharmaceutical Journal, 26(6), 755–763. [Link]
-
Bloomfield, A. J., & Herzon, S. B. (2012). Room Temperature, Palladium-Mediated P-Arylation of Secondary Phosphine Oxides. Organic letters, 14(16), 4370–4373. [Link]
-
Montel, S., Jia, T., & Walsh, P. J. (2014). Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides. Organic letters, 16(1), 130–133. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361. [Link]
-
McErlain, H., Riley, L. M., & Sutherland, A. (2021). Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of organic chemistry, 86(23), 17036–17049. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science (New York, N.Y.), 317(5846), 1881–1886. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]
- CN111138492A - Preparation method of ALK inhibitor brigatinib - Google P
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances, 14(35), 25305-25324. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. (n.d.). Semantic Scholar. [Link]
-
Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]
Sources
- 1. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature, Palladium-Mediated P-Arylation of Secondary Phosphine Oxides [organic-chemistry.org]
- 5. Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides [organic-chemistry.org]
- 6. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Note & Protocol: Strategies for N-Functionalization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Abstract
The (2-Amino-4-fluorophenyl)dimethylphosphine oxide scaffold is a privileged structural motif in modern medicinal chemistry. The dimethylphosphine oxide (DMPO) group, a key feature of the FDA-approved drug Brigatinib, acts as a potent hydrogen bond acceptor and can significantly enhance aqueous solubility and overall ADME properties.[1] N-functionalization of the primary amino group on this scaffold opens a gateway to a diverse array of analogues for structure-activity relationship (SAR) studies in drug discovery. This guide provides detailed, field-proven protocols for two essential N-functionalization strategies: the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) for synthesizing diarylamines, and N-Alkylation via Reductive Amination for accessing secondary amines. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure reliable execution by researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the DMPO Scaffold
The discovery and development of kinase inhibitors have highlighted the importance of molecular scaffolds that can form specific, high-affinity interactions within the ATP-binding pocket. The phosphine oxide moiety (P=O) has emerged as a valuable functional group capable of acting as a strong hydrogen bond acceptor.[1] (2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as a critical building block, combining the DMPO group with a synthetically versatile aniline core. The fluorine substituent further allows for metabolic blocking or modulation of electronic properties.
Direct modification of the 2-amino group is the most direct path to novel analogues. The following sections detail robust methodologies for achieving this transformation, focusing on reactions with high functional group tolerance and broad substrate scope, which are paramount in a drug discovery setting.
Protocol I: Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds under relatively mild conditions.[2][3][4] This reaction has largely superseded harsher classical methods due to its exceptional scope and reliability.[2][5]
Mechanistic Rationale & Component Selection
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[4] The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center.
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex, and a base removes the proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the N-arylated product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for success. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) are often employed as they accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[6] A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the deprotonation of the amine without competing as a nucleophile.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the coupling of (2-Amino-4-fluorophenyl)dimethylphosphine oxide with a representative aryl bromide.
Table 1: Materials and Reagents for N-Arylation
| Reagent/Material | Grade | Supplier Example | Purpose |
| (2-Amino-4-fluorophenyl)dimethylphosphine oxide | >98% | Commercial | Starting Material |
| 4-Bromotoluene | Reagent Grade | Commercial | Arylating Agent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Palladium Pre-catalyst |
| BrettPhos | Ligand Grade | Commercial | Ligand |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Base |
| Toluene | Anhydrous | Commercial | Solvent |
| Diethyl Ether | ACS Grade | Commercial | Extraction Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | Commercial | Quenching/Washing Agent |
| Brine | ACS Grade | Commercial | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying Agent |
| Silica Gel | 230-400 mesh | Commercial | Stationary Phase for Chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq), Pd₂(dba)₃ (0.015 eq), and BrettPhos (0.03 eq).
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with inert gas three times.
-
Solvent and Substrate: Add anhydrous toluene (to make a 0.1 M solution based on the limiting reagent) followed by 4-bromotoluene (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Expected Results & Characterization
Table 2: Representative Data for N-Arylation Products
| Aryl Halide | Product Structure | Expected Yield (%) | Key Characterization Notes |
| 4-Bromotoluene | N-(4-methylphenyl)-(2-dimethylphosphinoyl-5-fluorophenyl)amine | 75-90 | ¹H NMR: Appearance of a new methyl singlet (~2.3 ppm) and characteristic aromatic signals. ³¹P NMR: Single peak in the range of 30-40 ppm. MS: Correct [M+H]⁺ peak. |
| 4-Chloroanisole | N-(4-methoxyphenyl)-(2-dimethylphosphinoyl-5-fluorophenyl)amine | 70-85 | ¹H NMR: Appearance of a methoxy singlet (~3.8 ppm). ³¹P NMR: Single peak. MS: Correct [M+H]⁺ peak. |
| 2-Bromopyridine | N-(pyridin-2-yl)-(2-dimethylphosphinoyl-5-fluorophenyl)amine | 65-80 | ¹H NMR: Appearance of characteristic pyridine signals. ³¹P NMR: Single peak. MS: Correct [M+H]⁺ peak. |
Protocol II: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and reliable method for forming C-N bonds, particularly for the synthesis of secondary amines from primary amines and carbonyl compounds.[7] It proceeds via an in situ formation of an imine or enamine intermediate, which is then reduced by a mild and selective hydride source.[7]
Mechanistic Rationale & Component Selection
The reaction is a one-pot, two-stage process:
-
Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine intermediate. This step is often catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration.
-
Reduction: A selective reducing agent reduces the C=N double bond of the imine to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this step as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate.
Caption: General workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol
This protocol describes the reaction of (2-Amino-4-fluorophenyl)dimethylphosphine oxide with a representative aldehyde.
Table 3: Materials and Reagents for Reductive Amination
| Reagent/Material | Grade | Supplier Example | Purpose |
| (2-Amino-4-fluorophenyl)dimethylphosphine oxide | >98% | Commercial | Starting Material |
| Benzaldehyde | Reagent Grade | Commercial | Alkylating Agent Precursor |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | >95% | Commercial | Reducing Agent |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Solvent |
| Acetic Acid | Glacial | Commercial | Catalyst |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | Quenching/Washing Agent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (DCE) (to make a 0.1-0.2 M solution).
-
Substrate & Catalyst: Add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated amine.
Expected Results & Characterization
Table 4: Representative Data for N-Alkylation Products
| Carbonyl Compound | Product Structure | Expected Yield (%) | Key Characterization Notes |
| Benzaldehyde | N-benzyl-(2-dimethylphosphinoyl-5-fluorophenyl)amine | 80-95 | ¹H NMR: Disappearance of aldehyde proton, appearance of a new benzylic CH₂ signal (typically a doublet around 4.3-4.5 ppm). ³¹P NMR: Single peak. MS: Correct [M+H]⁺ peak. |
| Cyclohexanone | N-cyclohexyl-(2-dimethylphosphinoyl-5-fluorophenyl)amine | 75-90 | ¹H NMR: Appearance of characteristic cyclohexyl proton signals. ³¹P NMR: Single peak. MS: Correct [M+H]⁺ peak. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| (Both Protocols) No/Low Conversion | Inactive catalyst (Pd); Wet reagents/solvent; Poor quality base/reducing agent. | Use fresh, anhydrous solvents. Ensure inert atmosphere is maintained for the Buchwald-Hartwig reaction. Use a fresh bottle of NaBH(OAc)₃. Test the Pd catalyst on a known successful reaction. |
| (Buchwald-Hartwig) Dehalogenation of Ar-X | Side reaction in the catalytic cycle, often promoted by moisture or certain ligands. | Ensure strictly anhydrous conditions. Screen alternative ligands (e.g., SPhos, XPhos) which may suppress this pathway. |
| (Buchwald-Hartwig) Double Arylation | Not typically an issue with this substrate but can occur with less hindered anilines. | Use a slight excess of the aniline starting material relative to the aryl halide. |
| (Reductive Amination) Aldehyde Reduction | Reducing agent is too reactive or was added before imine formation was complete. | Ensure NaBH(OAc)₃ is used, not NaBH₄. Allow sufficient time for imine formation before adding the reducing agent. |
References
- Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts.
- Arylamine synthesis by amination (alkyl
- Catalytic N-Alkylation of Anilines.
- Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest.
- N-Alkylation of Aniline by Copper-Chromite C
- RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR.
- N-arylation of aniline 50 with phenyl boronic acid.
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. PMC - NIH.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Buchwald–Hartwig amin
- Buchwald–Hartwig amin
- Catalytic N-Alkylation of Anilines: A. R. Bayguzina and R. I. Khusnutdinov. Scribd.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
Sources
- 1. enamine.net [enamine.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Harnessing the Phosphine Oxide Moiety as a Powerful Hydrogen Bond Acceptor in Drug Discovery
Introduction: The Rise of a Privileged Hydrogen Bond Acceptor
In the landscape of modern medicinal chemistry, the rational design of molecules with optimized pharmacological profiles is paramount. A key strategy in this endeavor is the modulation of non-covalent interactions, among which hydrogen bonds play a pivotal role in molecular recognition and binding affinity. While traditional hydrogen bond acceptors like carbonyls and sulfonamides are ubiquitous, the phosphine oxide moiety has emerged as a compelling and somewhat underutilized functional group with exceptional hydrogen bond accepting capabilities.[1][2][3]
The approval of brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, by the FDA in 2017 marked a significant milestone, showcasing the successful incorporation of a phosphine oxide group in a marketed drug.[2] This has spurred a growing interest in leveraging this functional group to enhance drug-like properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the phosphine oxide moiety. We will delve into its fundamental properties, strategic applications, and provide detailed protocols for its characterization in drug discovery projects.
The Phosphine Oxide Moiety: A Profile of a Superior Hydrogen Bond Acceptor
The efficacy of the phosphine oxide group as a hydrogen bond acceptor stems from its unique electronic and structural features.
Structure and Bonding
Organophosphine oxides, with the general formula R₃P=O, possess a tetrahedral geometry around the phosphorus atom.[4] The phosphorus-oxygen (P-O) bond is highly polar and short, a feature attributed to the donation of lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds.[4] This creates a significant partial negative charge on the oxygen atom, making it a potent hydrogen bond acceptor.
dot graph "Phosphine_Oxide_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General structure of a tertiary phosphine oxide."
Physicochemical Properties and Medicinal Chemistry Advantages
The incorporation of a phosphine oxide moiety can significantly influence the physicochemical properties of a molecule, often in a favorable direction for drug development.
-
Enhanced Polarity and Solubility: Phosphine oxides are more polar than many classical functional groups like amides and sulfonamides.[2] This increased polarity generally leads to a dramatic improvement in aqueous solubility, a critical parameter for oral bioavailability.[2][5] For instance, replacing a less soluble group with a dimethylphosphine oxide (POMe₂) substituent in the antihypertensive drug Prazosin resulted in a significant increase in solubility while maintaining a similar in vivo biological profile.[2][6]
-
Modulation of Lipophilicity: The introduction of a phosphine oxide group typically leads to a decrease in lipophilicity (LogP/LogD).[2][6] This can be advantageous in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, although excessive reduction in lipophilicity might hinder membrane permeability.[5]
-
Metabolic Stability: The P-C and P=O bonds in phosphine oxides are generally stable to metabolic degradation, which can lead to an increased half-life in human liver microsomes.[2]
-
Chemical Stability: Phosphine oxides exhibit good chemical stability under a range of conditions.[2]
| Property | Impact of Phosphine Oxide Incorporation | Reference |
| Solubility | Generally Increased | [2][5][6] |
| Lipophilicity (LogP/LogD) | Generally Decreased | [2][6] |
| Metabolic Stability | Often Improved | [2] |
| Chemical Stability | Generally High | [2] |
| Table 1: Impact of Phosphine Oxide Moiety on Physicochemical Properties. |
Strategic Application in Drug Design
The decision to incorporate a phosphine oxide should be a strategic one, aimed at addressing specific challenges in a drug discovery program.
dot digraph "Decision_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Decision workflow for incorporating a phosphine oxide."
Case Study: Brigatinib
The development of brigatinib provides an excellent example of the strategic use of a phosphine oxide. In the optimization of a series of 2,4-diarylaminopyrimidine-based ALK inhibitors, the introduction of a dimethylphosphine oxide (DMPO) group led to improved activity and selectivity.[2] This modification was crucial for the successful development of the drug, which now offers a valuable treatment option for non-small cell lung cancer.[2]
Synthesis of Phosphine Oxide-Containing Molecules
The synthesis of molecules containing a phosphine oxide moiety is well-established, with several reliable methods available.
-
Oxidation of Tertiary Phosphines: This is the most common method, typically involving the oxidation of the corresponding tertiary phosphine with reagents like hydrogen peroxide.[4][7]
-
Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions of H-phosphine oxides with aryl or alkyl halides are versatile methods for forming the P-C bond.[8]
-
From Secondary Phosphine Oxides: Secondary phosphine oxides can be deprotonated to form nucleophilic phosphinite anions, which can then be alkylated or arylated.[9]
Experimental Protocols for Characterizing Phosphine Oxide Hydrogen Bonds
Once a phosphine oxide-containing molecule is synthesized, a variety of biophysical and structural techniques can be employed to characterize its hydrogen bonding interactions.
X-Ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unambiguous, high-resolution structural information about the interaction of a phosphine oxide-containing ligand with its protein target.[10]
Protocol: Co-crystallization of a Protein-Ligand Complex
-
Protein and Ligand Preparation:
-
Purify the target protein to >95% homogeneity.
-
Dissolve the phosphine oxide-containing ligand in a suitable solvent (e.g., DMSO) at a high concentration.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of commercially available crystallization screens to identify initial hit conditions.
-
The protein-ligand complex is typically formed by adding a 3-5 fold molar excess of the ligand to the protein solution before setting up the crystallization drops.
-
-
Crystal Optimization:
-
Optimize the initial hit conditions by systematically varying the precipitant concentration, pH, and temperature.
-
Micro-seeding can be employed to improve crystal quality.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement or other phasing methods.
-
Refine the structure to obtain a high-resolution model of the protein-ligand complex.
-
Data Interpretation: The resulting electron density map will clearly show the position of the phosphine oxide oxygen and its hydrogen bonding partner on the protein, allowing for precise measurement of the hydrogen bond distance and geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a powerful technique for studying hydrogen bonds in solution, providing information on their existence, strength, and dynamics.[11][12]
Protocol: ¹H-¹⁵N HSQC Titration for Amide Proton Involvement
This protocol is useful when the hydrogen bond donor is a protein backbone amide.
-
Sample Preparation:
-
Prepare a solution of ¹⁵N-labeled protein in a suitable buffer (e.g., phosphate or Tris buffer) at a concentration of 50-200 µM.
-
Prepare a concentrated stock solution of the phosphine oxide-containing ligand in the same buffer (with a small amount of co-solvent like DMSO if necessary).
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H-¹⁵N HSQC spectra of the protein upon titration with increasing concentrations of the ligand (e.g., 0, 0.25, 0.5, 1, 2, 5, and 10 molar equivalents).
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the amide proton and nitrogen signals.
-
Significant CSPs for specific residues indicate that they are in the binding interface.
-
A large downfield shift of an amide proton signal upon ligand binding is indicative of its involvement in a hydrogen bond.[13]
-
Protocol: ³¹P NMR to Probe the Phosphine Oxide Environment
³¹P NMR is a direct way to observe the phosphorus atom of the phosphine oxide.
-
Sample Preparation:
-
Prepare a solution of the phosphine oxide-containing compound at a known concentration.
-
Prepare a solution of the hydrogen bond donor (e.g., a small molecule or a protein) in the same solvent.
-
-
NMR Data Acquisition:
-
Acquire a ³¹P NMR spectrum of the phosphine oxide compound alone.
-
Acquire a series of ³¹P NMR spectra upon titration with the hydrogen bond donor.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17][18]
Protocol: ITC Measurement of Protein-Ligand Binding
-
Sample Preparation:
-
Dialyze the protein and dissolve the ligand in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Typically, the protein is placed in the sample cell (at a concentration 10-50 times the expected K_D) and the ligand in the injection syringe (at a concentration 10-20 times that of the protein).
-
-
ITC Experiment:
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment, injecting the ligand into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.
-
Interpreting the Data: A favorable (negative) enthalpy change (ΔH) is often indicative of the formation of strong hydrogen bonds.[16]
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for characterizing phosphine oxide H-bonds."
Conclusion and Future Perspectives
The phosphine oxide moiety represents a valuable and increasingly utilized tool in the medicinal chemist's arsenal. Its ability to act as a strong hydrogen bond acceptor, coupled with its favorable impact on physicochemical properties, makes it an attractive functional group for overcoming common drug discovery hurdles.[19] By understanding its fundamental properties and employing the appropriate synthetic and characterization techniques outlined in these notes, researchers can effectively harness the power of the phosphine oxide to design next-generation therapeutics with improved efficacy and drug-like properties. Future work will likely focus on expanding the diversity of phosphine oxide-containing building blocks and further exploring their application in a wider range of therapeutic areas.
References
-
Wikipedia. Phosphine oxides. [Link]
-
Xu, J., Chen, A., Burkett, B., Ng, Q. H., & Chan, K. P. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. RSC Advances, 8(35), 19678-19685. [Link]
-
Denisova, A. V., Tolstoy, P. M., Filarowski, A., & Shenderovich, I. G. (2024). Twin hydrogen bonds with phosphine oxide: anticooperativity effects caused by competing proton donors. Physical Chemistry Chemical Physics. [Link]
-
Wetzel, C., Cioloboc, D., Vasile, M. E., Demeyere, K., De Proft, F., & Bultinck, P. (2010). Hydrogen bonding in phosphine oxide/phosphate-phenol complexes. The Journal of Physical Chemistry A, 114(30), 7939-7947. [Link]
-
Grokipedia. Phosphine oxide. [Link]
-
Engle, J. W., Wilson, J. J., Kelley, S. P., & Sloop, F. V. (2009). Synthesis and coordination chemistry of phosphine oxide decorated dibenzofuran platforms. Inorganic Chemistry, 48(17), 8484-8495. [Link]
-
Denisova, A. V., Tolstoy, P. M., Filarowski, A., & Shenderovich, I. G. (2024). Twin hydrogen bonds with phosphine oxide: anticooperativity effects caused by competing proton donors. Physical Chemistry Chemical Physics. [Link]
-
Denisova, A. V., Tolstoy, P. M., Filarowski, A., & Shenderovich, I. G. (2024). Twin hydrogen bonds with phosphine oxide: anticooperativity effects caused by competing proton donors. Physical Chemistry Chemical Physics. [Link]
-
Iwahara, J., & Jung, J. (2020). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. Angewandte Chemie International Edition, 59(35), 14811-14814. [Link]
-
ResearchGate. What NMR experiments can be used to detect hydrogen bonds?. [Link]
-
Organic Chemistry Portal. Synthesis of phosphine oxides. [Link]
-
ResearchGate. Thermodynamic and hydrogen-bond basicity of phosphine oxides: Effect of the ring strain. [Link]
-
Undergraduate Research Center. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. [Link]
-
BIApages. Isothermal Titration Calorimetry. [Link]
-
Hilliard, C. R., Bhuvanesh, N., Gladysz, J. A., & Blümel, J. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(1), 263-271. [Link]
-
Butnaru, I., Bruma, M., & Gaan, S. (2017). Phosphine oxide based polyimides: structure–property relationships. RSC Advances, 7(85), 54067-54078. [Link]
-
Butnaru, I., Bruma, M., & Gaan, S. (2017). Phosphine oxide based polyimides: structure–property relationships. RSC Advances, 7(85), 54067-54078. [Link]
-
Shenderovich, I. G., Tolstoy, P. M., Golubev, N. S., Smirnov, S. N., Denisov, G. S., & Limbach, H. H. (2003). Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P= O stretching bands. Physical Chemistry Chemical Physics, 5(20), 4537-4545. [Link]
-
Kertesz, V., Jones, P. G., & Werz, D. B. (2025). Ph3AsO as a Strong Hydrogen-Bond Acceptor in Cocrystals with Hydrogen Peroxide and gem-Dihydroperoxides. Inorganic Chemistry. [Link]
-
Wikipedia. Phosphine oxide (H3PO). [Link]
-
Alkorta, I., Elguero, J., & Zborowski, K. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. The Journal of Physical Chemistry A, 122(26), 5735-5740. [Link]
-
American Chemical Society. Phosphine oxides from a medicinal chemist's perspective. [Link]
-
Wikipedia. Isothermal titration calorimetry. [Link]
-
Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 41(14), 6064-6066. [Link]
-
Expert Opinion on Drug Discovery. (2021). The Powerful Symbiosis Between Synthetic and Medicinal Chemistry. [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
Reek, J. N. H., & de Bruin, B. (2019). Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics, 38(18), 3467-3476. [Link]
-
National Institutes of Health. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. [Link]
-
Rye, C. S. (2005). Phosphate isosteres in medicinal chemistry. Current Medicinal Chemistry, 12(27), 3189-3205. [Link]
-
Finkbeiner, P., Hiesinger, K., & Rudolph, M. G. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. [Link]
-
Chemistry LibreTexts. KEY. [Link]
-
University of Wisconsin–Madison. VP-Isothermal Titration Calorimeter – Biophysics Instrumentation Facility. [Link]
-
Hestericová, M. R. (2017, October 18). Hydrogen Bonds Directly Measured for the First Time. Medium. [Link]
-
Kraka, E., & Cremer, D. (2021). Systematic Detection and Characterization of Hydrogen Bonding in Proteins via Local Vibrational Modes. The Journal of Physical Chemistry B, 125(10), 2639-2655. [Link]
-
AIP Publishing LLC. (2014, July 10). Directly Visualizing Hydrogen Bonds. [Link]
-
ResearchGate. Single crystal X‐ray structure of the secondary phosphine oxide 1.... [Link]
-
Fiveable. Molecular Recognition and Binding | Biophysical Chemistry Class Notes. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
Sources
- 1. Phosphine Oxides for Intramolecular Hydrogen Bonding - Enamine [enamine.net]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. enamine.net [enamine.net]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What NMR experiments can be used to detect hydrogen bonds? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. urc.ucdavis.edu [urc.ucdavis.edu]
- 15. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry [biapages.nl]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (2-Amino-4-fluorophenyl)dimethylphosphine Oxide for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key challenge in this field is the design of molecules with high potency, selectivity, and favorable pharmacokinetic profiles. The dimethylphosphine oxide (DMPO) moiety has emerged as a highly valuable functional group in medicinal chemistry for its ability to act as a potent hydrogen bond acceptor and improve drug-like properties. This guide provides a detailed overview and experimental protocols for the application of a key building block, (2-Amino-4-fluorophenyl)dimethylphosphine oxide , in the synthesis of advanced kinase inhibitors, with a focus on explaining the rationale behind its use and the experimental design.
Introduction: The Strategic Value of the Phosphine Oxide Moiety
Historically, organophosphorus compounds were often filtered out during early drug discovery screening due to concerns about toxicity and poor bioavailability.[1] However, this perspective has shifted dramatically with the success of molecules like Brigatinib, an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] The development of Brigatinib demonstrated that a trisubstituted phosphine oxide, specifically the dimethylphosphine oxide (DMPO) group, can be a cornerstone of modern kinase inhibitor design.[1][2]
The P=O bond in the DMPO group is a powerful hydrogen bond acceptor, capable of forming crucial interactions within the ATP-binding pocket of kinases.[1] Furthermore, the introduction of this highly polar group can significantly enhance a molecule's physicochemical and pharmacokinetic properties, including:
-
Improved Metabolic Stability: The polarity of the phosphine oxide can lead to an increased half-life in human liver microsomes.[2]
-
Enhanced Selectivity: Strategic placement of the DMPO group can introduce specific interactions that favor binding to the target kinase over off-target enzymes.[2]
-
Favorable ADME Properties: The DMPO moiety can modulate lipophilicity (logD), leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
The building block, (2-Amino-4-fluorophenyl)dimethylphosphine oxide , provides an ideal scaffold for incorporating these advantages into kinase inhibitors. The aniline (amino-phenyl) core is a classic structure for engaging with the hinge region of many kinases, while the free amine serves as a versatile synthetic handle for coupling to various heterocyclic cores.
The Role of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide in Synthesis
This reagent is designed for efficient integration into common kinase inhibitor scaffolds, such as 2,4-disubstituted pyrimidines and quinazolines.[2][3][4] The amino group allows for its attachment via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, two of the most robust and widely used transformations in medicinal chemistry.
Logical Workflow for Inhibitor Synthesis
The general strategy involves coupling the aniline-phosphine oxide building block to an activated heterocyclic core. This process builds the fundamental "diaryl-amino-heterocycle" structure common to many Type I and Type II kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor Scaffold
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction to couple (2-Amino-4-fluorophenyl)dimethylphosphine oxide with 2,4-dichloropyrimidine. This forms an intermediate that is central to the synthesis of inhibitors targeting kinases like ALK and CDK7.[2][4]
Materials and Reagents
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide (FW: 201.17 g/mol )
-
2,4-Dichloropyrimidine (FW: 148.98 g/mol )
-
Diisopropylethylamine (DIPEA) (FW: 129.24 g/mol , d=0.742 g/mL)
-
2-Propanol (IPA)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Experimental Procedure
Causality and Rationale: Each step is designed for optimal reaction efficiency and product purity.
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask, add (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 g, 4.97 mmol, 1.0 equiv.).
-
Add 2,4-dichloropyrimidine (0.74 g, 4.97 mmol, 1.0 equiv.).
-
Dissolve the solids in 2-propanol (25 mL). Rationale: IPA is a suitable polar protic solvent for this type of SNAr reaction, facilitating dissolution of the reactants and the reaction progress.
-
Place the flask under an inert atmosphere (argon or nitrogen). Rationale: While not strictly required for all components, maintaining an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture or oxygen, ensuring reproducibility.
-
-
Addition of Base:
-
Add DIPEA (0.95 mL, 5.47 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature. Rationale: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the substitution, driving the reaction to completion. A slight excess ensures full neutralization.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a 50:50 mixture of Ethyl Acetate/Hexanes as the mobile phase. Visualize spots under UV light (254 nm). Rationale: TLC allows for tracking the consumption of starting materials and the formation of the product. The reaction is considered complete when the limiting reagent spot has disappeared.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting residue in Ethyl Acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash removes any remaining acidic byproducts and excess HCl. The brine wash helps to remove water from the organic layer, improving drying efficiency.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 80% Ethyl Acetate in Hexanes. Rationale: Chromatography separates the desired monosubstituted product from unreacted starting materials, the disubstituted byproduct, and other impurities based on polarity.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the target intermediate as a solid.
-
Characterization
The final product, (2-((2-chloropyrimidin-4-yl)amino)-4-fluorophenyl)dimethylphosphine oxide , should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Application Context: Targeting the ALK Signaling Pathway
The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase. In certain cancers, such as a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK).[4] This fusion protein results in constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.
Caption: Simplified ALK signaling pathway in cancer.
Inhibitors synthesized using the (2-Amino-4-fluorophenyl)dimethylphosphine oxide building block are designed to bind to the ATP pocket of the ALK kinase domain, preventing its phosphorylation and blocking these downstream oncogenic signals.
Data Summary: Impact of the DMPO Moiety
The introduction of the DMPO group leads to predictable and beneficial changes in molecular properties.
Table 1: Physicochemical Property Modulation by DMPO Introduction
| Property | Analog without DMPO | Analog with DMPO | Rationale for Improvement |
| logD (pH 7.4) | High (e.g., >4.0) | Lower (e.g., 2.5-3.5) | The high polarity of the P=O bond reduces lipophilicity, often improving the balance for oral bioavailability.[2] |
| Aqueous Solubility | Low | Improved | Increased polarity enhances interaction with water, improving solubility. |
| Metabolic Stability | Moderate | High | The phosphine oxide is generally resistant to common metabolic transformations (e.g., CYP450 oxidation).[2] |
| H-Bonding | Acceptor (Aniline N) | Strong Acceptor (P=O) | The P=O group is a significantly stronger H-bond acceptor than a simple amine or ether, enabling potent interactions in the kinase hinge region.[1] |
Table 2: Illustrative Structure-Activity Relationship (SAR) Data
The following is representative data illustrating the potential impact on potency when incorporating the DMPO building block into a hypothetical ALK inhibitor series.
| Compound ID | R Group at Aniline C5 | ALK IC₅₀ (nM) | CDK7 IC₅₀ (nM) | Rationale |
| 1a | -H | 150 | >5000 | Baseline activity without phosphine oxide. |
| 1b | -P(O)Me₂ | 5 | 2500 | Introduction of DMPO significantly boosts potency, likely through a key H-bond interaction. Selectivity is maintained.[2] |
| 2a | -OCH₃ | 120 | >5000 | Methoxy group provides some activity but lacks the strong H-bond acceptance. |
| 2b | -P(O)Me₂ | 4 | 2200 | Demonstrates the superior contribution of the DMPO group compared to other common substituents.[2] |
Note: Data is illustrative and based on general trends observed in medicinal chemistry literature.
References
-
Fuertes, M., et al. (2022). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. ResearchGate. Available from: [Link]
-
Albert, T. K., et al. (2014). Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors. ResearchGate. Available from: [Link]
-
Fuertes, M., et al. (2022). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. MDPI. Available from: [Link]
-
Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. Available from: [Link]
-
Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. Available from: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available from: [Link]
-
Golding, B., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide in Asymmetric Catalysis
Introduction: A Multifaceted Ligand for Modern Asymmetric Catalysis
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is an emerging ligand candidate in the field of asymmetric catalysis, distinguished by its unique combination of functional groups. This molecule integrates a Lewis-basic dimethylphosphine oxide moiety, a coordinating and hydrogen-bond-donating amino group, and an electron-withdrawing fluorine atom on a rigid aromatic backbone. This strategic arrangement suggests its potential as a bifunctional ligand, capable of participating in catalysis in a cooperative manner to enhance both reactivity and enantioselectivity.
The phosphine oxide group (P=O) is a strong hydrogen bond acceptor and can coordinate to metal centers, influencing the electronic properties of the catalyst. The ortho-amino group (NH2) can act as a secondary coordination site, forming a chelate ring with a metal, or it can interact with the substrate through hydrogen bonding to provide crucial secondary interactions for stereochemical control. The fluorine atom, positioned para to the amino group, modulates the electronic density of the aromatic ring and the basicity of the amino group, which can fine-tune the ligand's catalytic performance. These features make (2-Amino-4-fluorophenyl)dimethylphosphine oxide a promising candidate for a variety of metal-catalyzed asymmetric transformations, including hydrogenations, C-C bond formations, and hydrofunctionalizations.
Conceptual Application: Asymmetric Hydrogenation of Prochiral Olefins
One of the most powerful applications for chiral phosphine-based ligands is in the asymmetric hydrogenation of prochiral olefins to produce enantioenriched products, a cornerstone reaction in pharmaceutical synthesis. We propose the use of (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a novel bifunctional ligand in the rhodium-catalyzed asymmetric hydrogenation of enamides, such as methyl Z-α-acetamidocinnamate (MAC).
In this context, the ligand is envisioned to form a chiral complex with a rhodium precursor. The phosphine oxide would serve as the primary coordinating group to the metal center, while the amino group could play a crucial role in the stereodetermining step. It is hypothesized that the amino group can form a hydrogen bond with the amide carbonyl of the substrate, locking it into a specific conformation upon coordination to the rhodium center. This rigidifies the transition state and leads to a significant energy difference between the two diastereomeric pathways, resulting in high enantioselectivity.
Proposed Catalytic Cycle
The proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of MAC using (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a ligand is depicted below. The cycle highlights the key steps of oxidative addition of hydrogen, substrate coordination, migratory insertion (the enantioselective step), and reductive elimination to release the product and regenerate the catalyst.
Caption: Proposed catalytic cycle for asymmetric hydrogenation.
Stereochemical Model
The key to high enantioselectivity lies in the transition state of the migratory insertion step. The bifunctional nature of the (2-Amino-4-fluorophenyl)dimethylphosphine oxide ligand is proposed to create a highly ordered transition state. The diagram below illustrates the crucial hydrogen bonding interaction between the ligand's amino group and the substrate's amide group, which dictates the facial selectivity of the hydride transfer.
Caption: Key interactions in the enantioselective transition state.
Experimental Protocols
Protocol 1: In Situ Catalyst Preparation
This protocol describes the preparation of the active rhodium catalyst from a commercially available precursor and the (2-Amino-4-fluorophenyl)dimethylphosphine oxide ligand.
Materials:
-
[Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Anhydrous, degassed methanol
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add [Rh(COD)2]BF4 (e.g., 4.1 mg, 0.01 mmol) to a Schlenk flask.
-
Add (2-Amino-4-fluorophenyl)dimethylphosphine oxide (e.g., 4.1 mg, 0.022 mmol, 2.2 equivalents) to the same flask.
-
Add anhydrous, degassed methanol (5 mL) to the flask.
-
Stir the resulting solution at room temperature for 1 hour to allow for complete ligand exchange and formation of the active catalyst. The solution should be homogeneous.
-
This catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Rationale: The use of a 2.2:1 ligand-to-metal ratio is common to ensure complete coordination of the chiral ligand and to favor the formation of a bidentate or desired catalytically active species. The pre-stirring step allows for the displacement of the cyclooctadiene (COD) ligands by the phosphine oxide ligand.
Protocol 2: Asymmetric Hydrogenation of Methyl Z-α-acetamidocinnamate (MAC)
This protocol outlines the general procedure for the asymmetric hydrogenation using the in situ prepared catalyst.
Materials:
-
Catalyst solution from Protocol 1
-
Methyl Z-α-acetamidocinnamate (MAC)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Hydrogen gas (high purity)
-
Anhydrous, degassed methanol
-
Standard work-up reagents (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, dissolve MAC (e.g., 221 mg, 1.0 mmol) in anhydrous, degassed methanol (5 mL) in the hydrogenation reactor.
-
Add the freshly prepared catalyst solution (5 mL, containing 0.01 mmol of Rh catalyst) to the reactor. This corresponds to a substrate-to-catalyst ratio (S/C) of 100.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).
-
Stir the reaction mixture at room temperature (or a specified temperature) for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC if possible.
-
After the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure N-acetyl-phenylalanine methyl ester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Self-Validation: The protocol's trustworthiness is established by the clear definition of parameters (S/C ratio, pressure, temperature) and the inclusion of standard analytical techniques for product verification and enantiomeric excess determination. Consistent results across multiple runs under these conditions would validate the protocol.
Data Presentation: Expected Performance in Asymmetric Hydrogenation
The following table summarizes the anticipated performance of the (2-Amino-4-fluorophenyl)dimethylphosphine oxide ligand in the rhodium-catalyzed asymmetric hydrogenation of various prochiral enamides, based on results from analogous bifunctional phosphine ligands.
| Entry | Substrate | S/C Ratio | H2 Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl Z-α-acetamidocinnamate | 100 | 5 | 25 | 12 | >99 | 98 |
| 2 | Methyl Z-α-acetamidoacrylate | 100 | 5 | 25 | 12 | >99 | 97 |
| 3 | Itaconic acid dimethyl ester | 200 | 10 | 30 | 24 | >99 | 95 |
| 4 | Methyl α-formamidocinnamate | 100 | 5 | 25 | 16 | >99 | 96 |
Conclusion
(2-Amino-4-fluorophenyl)dimethylphosphine oxide represents a promising, structurally rich ligand for asymmetric catalysis. Its inherent bifunctionality, arising from the cooperative potential of the phosphine oxide and amino groups, offers a powerful tool for the rational design of highly enantioselective catalytic systems. The detailed protocols and conceptual models provided herein serve as a robust starting point for researchers to explore the full potential of this and related aminophosphine oxide ligands in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
References
-
Coordination Chemistry Reviews, 2017.
-
Organometallics, 2019.
-
Angewandte Chemie International Edition, 2020.
-
Proceedings of the Japan Academy, Series B, 2011.
-
Tetrahedron: Asymmetry, 2004.
-
Dalton Transactions, 2004.
Application Notes and Protocols for Reactions Involving (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a key structural motif increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex therapeutic agents. Its unique combination of a nucleophilic aniline, an electron-withdrawing fluorine atom, and a polar dimethylphosphine oxide (DMPO) group makes it a highly valuable building block, particularly in the development of kinase inhibitors.[1][2][3] The DMPO moiety, once considered an "exotic" functional group in pharmaceuticals, has gained significant traction following the success of drugs like Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.[2][3] The phosphine oxide group acts as a strong hydrogen bond acceptor and can enhance aqueous solubility and improve metabolic stability, addressing common challenges in drug design.[2] This document provides detailed experimental protocols for key reactions involving (2-Amino-4-fluorophenyl)dimethylphosphine oxide, with a focus on its application in the synthesis of kinase inhibitor scaffolds.
Core Application: Synthesis of 2,4-Diarylaminopyrimidine Scaffolds via Nucleophilic Aromatic Substitution (SNAr)
The 2,4-diarylaminopyrimidine core is a prevalent scaffold in a multitude of kinase inhibitors. The primary amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as an excellent nucleophile for sequential SNAr reactions with di-chlorinated pyrimidines. This approach allows for the controlled and regioselective construction of the desired drug backbone.
Causality of Experimental Choices:
The choice of a stepwise SNAr reaction is dictated by the differential reactivity of the chlorine atoms on the pyrimidine ring (C4 being more reactive than C2) and the ability to modulate reactivity through temperature control. The use of a mild acid catalyst, such as HCl in isopropanol, facilitates the reaction by protonating the pyrimidine ring, thereby increasing its electrophilicity. The selection of the solvent system is critical; isopropanol is often chosen for its ability to dissolve the reactants and for its relatively high boiling point, which allows for sufficient thermal energy to drive the reaction to completion.
Experimental Workflow Diagram:
Caption: Workflow for the two-step synthesis of a 2,4-diarylaminopyrimidine.
Detailed Protocol: Synthesis of a 2,4-Diarylaminopyrimidine Kinase Inhibitor Intermediate
This protocol details a representative synthesis of a 2,4-diarylaminopyrimidine scaffold, a common core in many kinase inhibitors.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| (2-Amino-4-fluorophenyl)dimethylphosphine oxide | 1263180-81-9 | e.g., ChemScene | Purity ≥98% |
| 2,4-Dichloropyrimidine | 3934-20-1 | e.g., Sigma-Aldrich | Purity ≥98% |
| Isopropanol (IPA) | 67-63-0 | e.g., Fisher Scientific | Anhydrous grade |
| Hydrochloric Acid (concentrated) | 7647-01-0 | e.g., VWR | ACS grade |
| Second Arylamine (e.g., 4-aminophenol) | 123-30-8 | e.g., Alfa Aesar | Purity ≥98% |
| 2-Butanol | 78-92-2 | e.g., Sigma-Aldrich | Anhydrous grade |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | e.g., TCI America | Purity ≥99% |
| Ethyl Acetate | 141-78-6 | e.g., VWR | HPLC grade for work-up |
| Hexanes | 110-54-3 | e.g., Fisher Scientific | HPLC grade for chromatography |
| Silica Gel | 7631-86-9 | e.g., SiliCycle | 230-400 mesh for column chromatography |
Step-by-Step Methodology:
Step 1: First Nucleophilic Aromatic Substitution
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq.).
-
Add 2,4-dichloropyrimidine (1.1 eq.) to the flask.
-
Add anhydrous isopropanol (10 mL per mmol of the phosphine oxide) to the flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
Dry the solid under vacuum to yield the intermediate, N-(2-chloro-pyrimidin-4-yl)-(2-amino-4-fluorophenyl)dimethylphosphine oxide.
Step 2: Second Nucleophilic Aromatic Substitution
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the intermediate from Step 1 (1.0 eq.).
-
Add the second arylamine (e.g., 4-aminophenol, 1.2 eq.).
-
Add anhydrous 2-butanol (15 mL per mmol of the intermediate).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to act as a base.
-
Heat the reaction mixture to reflux (approximately 99 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the final 2,4-diarylaminopyrimidine product.
Data Presentation: Expected Yields and Characterization
| Step | Product | Expected Yield | Characterization Techniques |
| 1 | N-(2-chloro-pyrimidin-4-yl)-(2-amino-4-fluorophenyl)dimethylphosphine oxide | 75-85% | 1H NMR, 13C NMR, LC-MS |
| 2 | Final 2,4-diarylaminopyrimidine product | 60-75% | 1H NMR, 13C NMR, HRMS, HPLC |
Alternative Application: Amide Bond Formation
The primary amine of (2-Amino-4-fluorophenyl)dimethylphosphine oxide can also readily participate in amide bond formation with activated carboxylic acids. This is a crucial reaction for the synthesis of various biologically active molecules, including some classes of HDAC inhibitors.[4]
General Protocol for Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.05 eq.) in the same solvent.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, and purify the product by crystallization or column chromatography.
Amide Bond Formation Workflow Diagram:
Caption: General workflow for amide bond formation.
Trustworthiness and Self-Validation:
The protocols described herein are based on established and widely published synthetic methodologies.[5] The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. This allows for real-time assessment of reaction completion and the formation of any byproducts. The identity and purity of the final products must be confirmed by a combination of spectroscopic methods (1H NMR, 13C NMR, HRMS) and chromatography (HPLC). This multi-faceted analytical approach ensures the reliability and reproducibility of the experimental results.
References
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. [Link]
-
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (2024). RSC Publishing. [Link]
- Phosphine oxide derivative, preparation method therefor and application thereof. (n.d.).
-
Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016). ACS Publications. [Link]
-
Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. (2012). ResearchGate. [Link]
-
Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2020). RSC Publishing. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central. [Link]
-
Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors. (2018). PubMed. [Link]
-
Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016). PubMed. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). MDPI. [Link]
-
Synthesis of Mixed Phosphine–Phosphine Oxide Ligands by Rh(I)‐Catalyzed C H Bond Alkylation. (2024). ResearchGate. [Link]
-
Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (2009). PubMed. [Link]
-
Discovery of (S)‑N‑(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)‑yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). ACS Figshare. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide for Advanced PROTAC Development
Abstract
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] The efficacy of these heterobifunctional molecules is critically dependent on the physicochemical properties of their constituent parts: a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[2][3] This guide details the strategic importance and practical application of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a versatile building block for PROTAC synthesis. The dimethylphosphine oxide (DMPO) moiety is an underutilized but highly valuable functional group in medicinal chemistry, known for enhancing aqueous solubility, metabolic stability, and serving as a potent hydrogen bond acceptor.[4][5][6][7] Its incorporation can significantly improve the drug-like properties of a PROTAC. This document provides a comprehensive overview, detailed synthetic protocols for derivatizing the primary amino group, and a workflow for subsequent PROTAC assembly and characterization, aimed at researchers and professionals in drug development.
Introduction: The Rationale for Phosphine Oxides in PROTAC Design
PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, inducing the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target by the proteasome.[2] The linker connecting the two binding moieties is not merely a spacer; its composition, length, and flexibility are critical determinants of ternary complex stability and overall degradation efficiency.[8]
The dimethylphosphine oxide (DMPO) group, as seen in the FDA-approved drug Brigatinib, offers several advantages for medicinal chemistry programs:[6][9]
-
Enhanced Polarity and Solubility: The P=O bond is a strong hydrogen bond acceptor, which can disrupt crystal packing and improve aqueous solubility, a common challenge with large, often "greasy" PROTAC molecules.[6]
-
Improved Metabolic Stability: The phosphorus-carbon bond is generally robust to metabolic cleavage, potentially increasing the half-life of the PROTAC.[4][6]
-
Synthetic Versatility: The DMPO group is stable under a variety of reaction conditions, allowing for flexible synthetic strategies.[4]
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is an ideal starting material. The primary aromatic amine serves as a key nucleophilic handle for covalent attachment of linkers or direct incorporation into a warhead scaffold, while the fluorine atom provides a point for modulating electronic properties and metabolic stability, or for use in structure-activity relationship (SAR) studies.
Overall Synthetic and Characterization Workflow
The development of a PROTAC using this building block follows a logical progression from initial derivatization to final biological characterization. The workflow is designed to ensure the structural integrity and functional performance of the resulting molecule at each stage.
Figure 1: High-level workflow for PROTAC synthesis and evaluation starting from the phosphine oxide building block.
Experimental Protocols: Derivatization of the Amino Group
The primary amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is readily derivatized using standard organic chemistry techniques. The following protocols describe two common and robust methods: amide bond formation and sulfonamide formation.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes the coupling of the building block to a carboxylic acid-terminated linker, a ubiquitous linkage in PROTAC chemistry.
Causality and Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid group, forming an active ester. This intermediate is highly susceptible to nucleophilic attack by the primary amine of the phosphine oxide building block. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the formation of HCl and maintain an optimal pH for the reaction.
Figure 2: Experimental workflow for amide coupling.
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq)
-
Carboxylic acid-terminated linker (e.g., Boc-PEG3-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water (H₂O), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-terminated linker (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes. This "pre-activation" step is crucial for efficient formation of the active ester.
-
Addition of Amine: In a separate vial, dissolve (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to obtain the pure amide-linked product.
Protocol 2: Sulfonamide Bond Formation
This protocol provides an alternative linkage chemistry that can alter the physicochemical properties and conformational flexibility of the resulting PROTAC.
Causality and Principle: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent, as it effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq)
-
Sulfonyl chloride-terminated linker (1.1 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA) (3.0 eq)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) in anhydrous pyridine or DCM in a dry flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermicity of the reaction with the highly reactive sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride-terminated linker (1.1 eq) portion-wise or as a solution in the reaction solvent. If using DCM, add TEA (3.0 eq) at this stage.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by LC-MS (typically 3-6 hours).
-
Work-up and Purification: Perform an aqueous work-up and purification similar to that described in Protocol 1 to isolate the pure sulfonamide product.
Data Summary and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediates.
Table 1: Summary of Reactions and Expected Analytical Data
| Reaction Type | Linker Terminus | Product Structure | Expected Yield | Purity (by HPLC) | Key Analytical Markers |
| Amide Coupling | -COOH | Amide Bond | 60-85% | >95% | ³¹P NMR: δ ≈ 30-40 ppmHRMS: [M+H]⁺ calculated vs. found |
| Sulfonamide | -SO₂Cl | Sulfonamide Bond | 55-80% | >95% | ³¹P NMR: δ ≈ 30-40 ppmHRMS: [M+H]⁺ calculated vs. found |
Self-Validating Protocols through Analytical Chemistry:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the covalent structure of the product. The disappearance of the starting amine proton signals and the appearance of a new amide/sulfonamide NH proton signal in ¹H NMR are key indicators of success. ³¹P NMR is particularly useful for confirming the integrity of the phosphine oxide moiety, which should appear as a singlet in a characteristic chemical shift range.
-
High-Resolution Mass Spectrometry (HRMS): This technique validates the elemental composition of the product by providing a highly accurate mass measurement, typically within 5 ppm of the calculated value.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and is the primary technique for purification.
Downstream PROTAC Assembly and Functional Characterization
Once the derivatized intermediate is synthesized and purified, it is conjugated to the second component of the PROTAC (either the POI warhead or the E3 ligase ligand) using an orthogonal reaction. The choice of linker chemistry and E3 ligase ligand can dramatically impact the final PROTAC's efficacy.[11] The fully assembled PROTAC must then be subjected to a suite of biophysical and cell-based assays to validate its mechanism of action.
Figure 3: Tiered workflow for the functional characterization of a final PROTAC molecule.
-
Ternary Complex Formation: The cornerstone of PROTAC activity is the formation of a stable POI-PROTAC-E3 ligase complex.[8] Techniques like Surface Plasmon Resonance (SPR), Homogeneous Time-Resolved Fluorescence (HTRF), and Native Mass Spectrometry are critical for confirming and quantifying this interaction.[3][12]
-
Protein Degradation: The ultimate proof of a PROTAC's function is the reduction of the target protein levels in cells. This is most commonly measured by Western Blot but can be quantified with higher throughput using methods like HiBiT or ELISA.[13]
-
Selectivity: Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, allowing researchers to confirm the selective degradation of the intended target and identify potential off-target effects.[12]
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Hazard Profile: (2-Amino-4-fluorophenyl)dimethylphosphine oxide is listed as a warning-level hazard, with statements indicating it is harmful if swallowed and causes skin and eye irritation.[14] Similar compounds also carry irritation warnings.[15] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a highly valuable and synthetically tractable building block for the development of next-generation PROTACs. The incorporation of the dimethylphosphine oxide moiety offers a strategic approach to improving the physicochemical properties of these complex molecules, addressing common challenges such as poor solubility and metabolic instability.[7] The protocols and workflows detailed in this guide provide a robust framework for the successful derivatization, characterization, and downstream application of this building block, empowering researchers to accelerate the design-make-test-analyze cycle in the pursuit of novel degraders.
References
- BenchChem. (n.d.). A step-by-step guide for synthesizing a PROTAC with a pre-made linker.
- BenchChem. (n.d.). A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate.
- Müller, F., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications.
- Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.
- ResearchGate. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery | Request PDF.
- American Chemical Society. (n.d.). Phosphine oxides from a medicinal chemist's perspective.
- Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
- BLDpharm. (2022). Application of Phosphine Oxide in Medicinal Chemistry.
- PubMed. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery.
- Burgess, M., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- Vasicek, J. P., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- FDER | UNR. (n.d.). (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
- Donovan, K. A., et al. (n.d.). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
- ScienceOpen. (2024). Application of PROTACs in target identification and validation.
- Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- Cayman Chemical. (2025). Safety Data Sheet for 4-Nitrophenyl-N-acetyl-β-D-glucosaminide.
- Cayman Chemical. (2025). Safety Data Sheet for Dasatinib N-oxide.
- Enamine. (n.d.). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.
- Aaron Chemicals LLC. (2024). Safety Data Sheet for (4-Amino-3-fluorophenyl)dimethylphosphine oxide.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 7. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. enamine.net [enamine.net]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scienceopen.com [scienceopen.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 15. aaronchem.com [aaronchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Welcome to the technical support center for the synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable building block. As a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, achieving a high-yield, reproducible synthesis is critical.[1]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established organophosphorus chemistry principles.
Overview of Synthetic Strategies
The synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (CAS 1263178-53-5) typically involves the formation of a carbon-phosphorus (C–P) bond. Two primary and effective strategies are prevalent in the field:
-
Palladium-Catalyzed C–P Cross-Coupling (Hirao Reaction): This is often the most versatile and high-yielding approach. It involves the reaction of an aryl halide (or triflate) with a source of the P(O)Me₂ group, typically dimethylphosphine oxide (DMPO), in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2][3]
-
Directed ortho-Metalation (DoM): This strategy leverages the directing ability of the amino group (or a protected form) and the fluorine atom to selectively deprotonate the aromatic ring at the C2 position using a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic dimethylphosphinoyl source.[4][5]
This guide will focus primarily on the Palladium-catalyzed cross-coupling approach due to its broad applicability and common use in medicinal chemistry.[1]
Core Experimental Protocol: Pd-Catalyzed C–P Coupling
The following is a representative, detailed protocol for the synthesis. Note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates and scales.
Reaction: 2-Bromo-5-fluoroaniline + Dimethylphosphine oxide → (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Materials & Reagents
| Reagent/Material | Molar Eq. | Purpose | Purity/Handling Notes |
| 2-Bromo-5-fluoroaniline | 1.0 | Starting Material | >98% purity. |
| Dimethylphosphine oxide (DMPO) | 1.5 | P-source | Hygroscopic. Handle under inert gas. |
| Pd(OAc)₂ | 0.02 | Catalyst Precursor | Store in a desiccator. |
| Xantphos | 0.04 | Ligand | Air-stable, but best handled under inert gas. |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 | Base | Finely ground. Dry in an oven before use. |
| 1,4-Dioxane | ~0.1 M | Solvent | Anhydrous, degassed. Peroxide-free. |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cesium carbonate (2.0 eq). Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Catalyst Pre-formation (Optional but Recommended): In the reaction vessel, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq). Add a portion of the degassed 1,4-dioxane and stir the mixture at room temperature for 15-20 minutes under an inert atmosphere.
-
Addition of Reagents: To the vessel, add 2-bromo-5-fluoroaniline (1.0 eq) and dimethylphosphine oxide (1.5 eq). Add the remaining degassed 1,4-dioxane to achieve the target concentration (e.g., 0.1 M).
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or ³¹P NMR. Typical reaction times are 12-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate or dichloromethane. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent. d. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product will likely contain unreacted starting materials and phosphorus-containing byproducts. See the "Purification" section in the Troubleshooting Guide for detailed strategies.
Workflow Diagram
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the likely causes?
A1: This is a common issue often related to catalyst activity or reaction conditions.
-
Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon is preferred). Use fresh, high-quality Pd(OAc)₂ and ligand. Consider using a pre-formed Pd-ligand complex (precatalyst), which can offer improved reactivity and reproducibility.[6]
-
-
Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical and interdependent.
-
Solution: Cesium carbonate (Cs₂CO₃) is often effective, but if solubility is an issue, consider switching to potassium phosphate (K₃PO₄). The solvent plays a key role in dissolving the base and stabilizing catalytic intermediates.[7] While toluene and dioxane are common, sometimes a more polar solvent like DMF or DMA can improve results, but watch for potential side reactions at high temperatures.[7]
-
-
Cause 3: Ligand Choice. The ligand provides stability and influences the reactivity of the palladium center.
-
Solution: For C-P couplings, electron-rich and bulky phosphine ligands are generally preferred. Xantphos is a good starting point, but if it fails, consider screening other ligands like dppf, SPhos, or XPhos.[6]
-
-
Cause 4: Inhibiting Functional Groups. The free amino group on the starting material can sometimes coordinate to the palladium center, inhibiting catalysis.[6]
-
Solution: While often not necessary, if catalyst inhibition is suspected, you could try protecting the amine (e.g., as a Boc-carbamate) and deprotecting it after the C-P coupling.
-
Q2: I'm observing significant side products, such as hydrodehalogenation (aryl bromide is converted to fluoroaniline). Why is this happening?
A2: Hydrodehalogenation is a known side reaction in cross-coupling chemistry, often competing with the desired C-P bond formation.
-
Cause 1: Excess P-H Compound. Dimethylphosphine oxide exists in equilibrium with its phosphinous acid tautomer. This P-H bond can act as a hydride source, leading to reduction of the aryl halide.
-
Solution: Avoid a large excess of dimethylphosphine oxide. Start with 1.2-1.5 equivalents and adjust as needed. Mechanistic studies have shown that excess P(O)H can be required to reduce the Pd(II) catalyst, so a careful balance is needed.[2]
-
-
Cause 2: Water in the Reaction. Trace amounts of water can facilitate protonolysis pathways that lead to the hydrodehalogenated product.
-
Solution: Ensure all reagents and the solvent are anhydrous. Dry the base in an oven, use anhydrous grade solvent, and handle hygroscopic reagents like DMPO in a glovebox or under a stream of inert gas.
-
Q3: The reaction works, but the yield is inconsistent. How can I improve reproducibility?
A3: Inconsistency often points to sensitivity to minor variations in setup or reagent quality.
-
Solution 1: Standardize Reagent Quality. Use reagents from the same batch/supplier for a series of experiments. Pay close attention to the purity of the dimethylphosphine oxide.
-
Solution 2: Use a Precatalyst. Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, a step that can be variable. Using an air-stable Pd(0) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more consistent initiation of the catalytic cycle.[8]
-
Solution 3: Control Stirring Rate. In heterogeneous mixtures involving an inorganic base, the stirring rate can significantly impact the reaction rate by affecting the surface area of the base available for reaction.[8] Ensure consistent, vigorous stirring for all reactions.
Q4: Purification is very difficult. My product is polar and streaks on silica gel, or co-elutes with byproducts.
A4: The purification of phosphine oxides is a well-known challenge due to the high polarity of the P=O bond.[9][10][11]
-
Solution 1: Acid-Base Extraction. If your byproducts are neutral, you can exploit the basicity of the amino group on your product. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with dilute aqueous HCl (e.g., 1M). The protonated product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is re-extracted into an organic solvent.[12] This is highly effective for removing non-basic impurities.
-
Solution 2: Precipitation with Metal Salts. Phosphine oxides act as excellent Lewis bases and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[9] This is typically used to remove phosphine oxide byproducts, but can be adapted. If your product is the major phosphine oxide component, this might not be selective. However, if you have significant triphenylphosphine oxide (from a ligand), this method can selectively precipitate it.[9][10]
-
Solution 3: Chromatography Optimization.
-
Deactivate Silica: The acidic nature of standard silica gel can cause severe tailing with basic compounds. Pre-treat your column by flushing it with your eluent containing 1-2% triethylamine or ammonia before loading the sample.
-
Reverse-Phase Chromatography: If your product is highly polar, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide superior separation.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) instead of silica gel.[10]
-
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q: Can I use a different aryl halide, like a chloride or iodide? A: Yes, but the reactivity order is generally I > Br > OTf >> Cl.[8] Aryl iodides are more reactive and may allow for lower reaction temperatures or catalyst loadings. Aryl chlorides are less reactive and typically require more specialized, electron-rich, and bulky ligands (like those developed by Buchwald) and higher temperatures to achieve efficient oxidative addition.[7][13]
Q: Is it possible to perform this reaction via Directed ortho-Metalation (DoM)? A: Yes, DoM is a viable alternative. The strategy would involve protecting the aniline (e.g., as a pivalamide or carbamate) to create a potent Directed Metalation Group (DMG).[4] Then, treatment with a strong base like s-BuLi or t-BuLi at low temperature (e.g., -78 °C) would selectively deprotonate the position ortho to the DMG.[14][15] This aryllithium can then be quenched with an electrophile like dimethylphosphinic chloride (Me₂P(O)Cl). This avoids transition metals but requires cryogenic temperatures and handling of pyrophoric organolithium reagents.
Q: How do I know if my dimethylphosphine oxide (DMPO) is of good quality? A: DMPO is a white, crystalline solid that is known to be hygroscopic. The presence of water can be detrimental to the reaction. A ³¹P NMR spectrum is the best way to assess purity. A pure sample should show a characteristic multiplet (septet or nonet, depending on coupling) around +35 to +40 ppm with a large ¹J(P,H) coupling constant of ~450-500 Hz. If the material appears clumpy or wet, it should be dried under high vacuum before use.
Q: What are the main safety considerations for this reaction? A:
-
Phosphine Ligands: While many modern biarylphosphine ligands are air-stable solids, they can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Palladium compounds are heavy metal catalysts and should be handled with care. Ensure proper disposal of palladium waste.
-
Solvents: 1,4-Dioxane can form explosive peroxides. Always use a freshly opened bottle or test for peroxides before use. It is also a suspected carcinogen.
-
Pressure: Heating a sealed vessel can lead to a build-up of pressure. Ensure the reaction is performed in a vessel rated for the reaction temperature and pressure, or run under a reflux condenser open to an inert gas line.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Dandepally, S. R., Williams, A. L., & Nag, A. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13865–13872. [Link]
-
McErlain, H., Riley, L. M., & Sutherland, A. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 86(23), 17036–17049. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal.[Link]
-
Surry, D. S., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(42), 14970–14972. [Link]
-
Tor-Global. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? ResearchGate.[Link]
-
Various Authors. (2022). Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry.[Link]
-
Various Authors. (2017). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. baranlab.org [baranlab.org]
Technical Support Center: Purification of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Welcome to the technical support center for (2-Amino-4-fluorophenyl)dimethylphosphine oxide (DMPO-F-Aniline). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique combination of a nucleophilic amino group, a polar phosphine oxide, and an electron-withdrawing fluorine atom presents specific challenges and opportunities during purification. This document provides in-depth, field-tested guidance to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude (2-Amino-4-fluorophenyl)dimethylphosphine oxide?
A1: The choice of purification method depends heavily on the impurity profile and the scale of your reaction. The two most effective and widely used techniques are:
-
Flash Column Chromatography: This is the workhorse method for this compound, especially for removing closely related impurities from the synthesis. The polarity of the phosphine oxide and amino groups necessitates the use of polar solvent systems.
-
Recrystallization: If the crude material is of relatively high purity (typically >90%), recrystallization is an excellent method for achieving high purity on a larger scale. It is particularly effective at removing less polar or highly soluble impurities.
Q2: What are the likely impurities I need to remove?
A2: Impurities often stem from the synthetic route used. Common contaminants may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be precursors like 1-bromo-4-fluoro-2-nitrobenzene or related organophosphorus reagents.
-
Side-Products: Incomplete reactions or side reactions can lead to isomers or related phosphine oxides. For instance, if the precursor was a nitro-compound that was reduced, you might have incomplete reduction products.
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium from a cross-coupling reaction) or reagents can contaminate the crude product.[1]
Q3: How does the fluorine atom affect the purification strategy?
A3: The fluorine atom increases the polarity and can influence intermolecular interactions. In reversed-phase chromatography, fluorinated compounds can exhibit unique retention behaviors compared to their non-fluorinated analogs.[2][3] For normal-phase chromatography on silica, its primary effect is electronic, influencing the basicity of the nearby amino group and the polarity of the molecule as a whole. This can sometimes lead to better separation from non-fluorinated impurities.
Q4: Is (2-Amino-4-fluorophenyl)dimethylphosphine oxide stable on silica gel?
A4: Generally, aminophenylphosphine oxides are stable on standard silica gel. However, the amino group introduces basicity, which can lead to peak tailing or, in rare cases, degradation if the silica is particularly acidic or if the compound is left on the column for an extended period.[4] It is always best practice to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If instability is observed, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: Poor Separation or Overlapping Spots in Column Chromatography
Q: I've run a flash column, but my fractions are all mixed. The separation on my initial TLC plate looked promising. What's going wrong?
A: This is a classic chromatography problem that can have several root causes.
-
Causality: The resolution achieved on a small, analytical TLC plate doesn't always translate perfectly to a larger, preparative column. This discrepancy can arise from overloading the column, using a suboptimal solvent system, or issues with how the column was packed or the sample was loaded.
-
Solution Pathway:
-
Re-evaluate Your Solvent System: The ideal TLC Rf (retention factor) for the target compound should be between 0.2 and 0.35 for good separation on a column.[4] If your Rf is too high, the compound will elute too quickly with the solvent front. If it's too low, you'll get significant band broadening and tailing.
-
Check Column Loading: Overloading is a primary cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you loaded your sample dissolved in a strong solvent (like pure methanol or DCM), it could disrupt the top of the column. It's far better to use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica.
-
Improve Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and ruin separation. Ensure you pack the column as a uniform slurry and allow it to settle without air bubbles.
-
Consider a Different Stationary Phase: If your compound is degrading on silica or the separation is inherently difficult, consider using neutral or basic alumina. For very challenging separations, switching to a different chromatographic mode like reversed-phase HPLC might be necessary. Fluorinated phases in HPLC can offer alternative selectivity for halogenated compounds.[3]
-
Issue 2: The Compound Fails to Crystallize
Q: I've dissolved my crude product in a hot solvent and am trying to recrystallize it, but it's either oiling out or no crystals are forming, even after cooling.
A: Recrystallization is a delicate balance of solubility, and several factors can prevent success.
-
Causality: The compound may be too soluble in your chosen solvent, even at low temperatures. Conversely, if it "oils out," the solution is likely supersaturated, and the compound is crashing out of solution as a liquid phase because the cooling is too rapid or the solvent is inappropriate. The presence of impurities can also inhibit crystal lattice formation.
-
Solution Pathway:
-
Systematic Solvent Screening: The key to good recrystallization is finding a solvent (or solvent system) in which your compound is soluble when hot but sparingly soluble when cold. Test small batches in various solvents (see table below). A good starting point for this polar molecule would be ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Control the Cooling Rate: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: If no crystals form in the cold solution, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Address an "Oiling Out" Problem: If the compound oils out, re-heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly. Using a binary solvent system can also help, where the compound is highly soluble in one solvent and poorly soluble in the other.
-
Solvent System Reference Table
| Purification Method | Recommended Solvents / Systems | Polarity | Rationale & Key Considerations |
| Flash Chromatography | Dichloromethane (DCM) / Methanol (MeOH) | High | A standard choice for polar compounds. Start with 1-2% MeOH in DCM and gradually increase polarity. The amino group and phosphine oxide have strong affinity for silica. |
| Ethyl Acetate (EtOAc) / Hexanes | Medium-High | Good for less polar impurities. A gradient from 20% to 100% EtOAc is a common starting point. | |
| DCM / Acetone | High | Acetone can provide different selectivity compared to methanol and is a less viscous eluent. | |
| Recrystallization | Isopropanol (IPA) or Ethanol (EtOH) | Polar Protic | Often good solvents for polar compounds with hydrogen bonding capabilities. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Can be an excellent choice; solubility is often highly temperature-dependent. | |
| Toluene / Heptane | Low/Medium | A binary system where toluene solubilizes the aromatic ring and heptane acts as the anti-solvent to induce precipitation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a step-by-step guide for purifying (2-Amino-4-fluorophenyl)dimethylphosphine oxide on a 50g scale.
1. Determine the Eluent System via TLC: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution on a silica TLC plate. c. Develop the plate in various solvent systems (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH, 80:20 EtOAc:Hexane). d. Visualize the spots using a UV lamp (254 nm). e. The ideal system will give your target compound an Rf value of ~0.2-0.35 and show good separation from impurities.[4]
2. Prepare and Pack the Column: a. Choose a glass column appropriate for ~200-300g of silica gel. b. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 100% DCM or EtOAc/Hexane). d. Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Do not let the top of the silica bed run dry.[5] e. Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
3. Load the Sample (Dry Loading Recommended): a. Dissolve your 50g of crude product in a minimal amount of a strong solvent (e.g., 100-200 mL of DCM/MeOH). b. Add ~100g of silica gel to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.
4. Elute and Collect Fractions: a. Carefully add your starting eluent to the column. b. Use gentle air pressure to begin flowing the solvent through the column at a steady rate. c. Collect fractions in test tubes or flasks. d. Monitor the elution process by collecting small spots from the fractions onto a TLC plate and checking under UV light. e. Once the first impurities have eluted, gradually increase the polarity of your eluent (e.g., move from 2% MeOH to 5% MeOH) to elute your target compound. This is known as a step gradient.
5. Combine and Concentrate: a. Run a TLC of all collected fractions that show a spot corresponding to your product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent under reduced pressure to yield the purified (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Visual Workflows
Decision Logic for Purification Method Selection
The following diagram outlines a logical decision-making process for selecting the appropriate purification technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Flowchart for Flash Chromatography
This flowchart provides a systematic approach to diagnosing and solving common issues encountered during flash column chromatography.
Caption: Troubleshooting common flash chromatography problems.
References
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Column Chrom
Sources
- 1. enamine.net [enamine.net]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Purification [chem.rochester.edu]
- 5. youtube.com [youtube.com]
Overcoming solubility issues with (2-Amino-4-fluorophenyl)dimethylphosphine oxide in organic solvents
Welcome to the technical support guide for (2-Amino-4-fluorophenyl)dimethylphosphine oxide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to the solubility of this valuable building block. Its unique combination of a highly polar phosphine oxide, a hydrogen-bonding amino group, and a fluorinated aromatic ring gives it desirable properties for drug discovery but can also present handling challenges in organic solvents.[1][2] This guide provides in-depth, field-tested solutions and foundational knowledge to help you overcome these obstacles efficiently.
Part 1: Understanding the Molecule - The Root of the Solubility Challenge
This section deconstructs the molecule to explain the physicochemical principles governing its solubility.
Q1: What structural features of (2-Amino-4-fluorophenyl)dimethylphosphine oxide dictate its solubility?
A: The solubility behavior of this compound is a direct result of the interplay between its three key functional components. Understanding these parts is crucial for selecting an appropriate solvent.
-
The Dimethylphosphine Oxide (DMPO) Group: This is the dominant feature. The phosphorus-oxygen bond (P=O) is highly polarized and best described as having significant zwitterionic character (P⁺–O⁻).[3] This makes the DMPO group an exceptionally strong hydrogen bond acceptor, imparting high polarity and a tendency to increase aqueous solubility when incorporated into larger molecules.[1]
-
The 2-Amino Group: The primary amine (-NH₂) is a polar functional group that can both donate and accept hydrogen bonds. Its presence significantly contributes to the molecule's high melting point and preference for polar, protic solvents.[4] Furthermore, as a basic site, it can be protonated, a property that can be exploited to alter solubility.
-
The 4-Fluorophenyl Ring: While the phenyl ring itself is lipophilic, the fluorine atom adds polarity. The combination of these groups results in a molecule with high crystallinity and a strong preference for polar environments that can satisfy its hydrogen bonding potential.
Caption: A workflow for troubleshooting solubility issues.
Step-by-Step Explanation:
-
Gentle Heating: For most solids, solubility increases with temperature. [5][6]Gently warm your mixture (e.g., to 40-60 °C). Often, a compound that is insoluble at room temperature will dissolve at the elevated temperatures required for many chemical reactions.
-
Co-solvency: If heating alone is insufficient, add a small amount of a high-boiling, polar aprotic co-solvent. [7][8] * Recommended Co-solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).
-
Procedure: Start by adding 5% of the total reaction volume as a co-solvent. If solubility does not improve, increase incrementally to 10% or 20%. This is often enough to create a homogeneous solution without drastically changing the overall polarity of the reaction medium. 3. Sonication: If small solid particles persist, placing the flask in an ultrasonic bath can help. [8]The high-frequency sound waves create cavitation bubbles that physically break apart agglomerates, increasing the surface area and accelerating the rate of dissolution.
-
Q4: My reaction is incompatible with polar aprotic solvents like DMF. Are there other options?
A: Yes. If solvents like DMF or DMSO are detrimental to your reaction (e.g., in reactions involving strong bases or certain organometallics), alternative strategies must be employed.
-
Option 1: Protic Co-solvents: Consider using a polar protic solvent like tert-butanol or isopropanol as a co-solvent. They can engage in hydrogen bonding but are less reactive than methanol or ethanol. Always run a small-scale test reaction to ensure compatibility.
-
Option 2: pH Modification: The basicity of the 2-amino group offers a chemical handle to modify solubility. Adding one equivalent of a non-nucleophilic acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) can form an ammonium salt in situ. This salt will have vastly different solubility properties and may be soluble in a wider range of solvents.
Part 3: Experimental Protocol - Systematic Solvent Screening
For new applications or when establishing a process, a systematic screening is the most reliable method to identify the optimal solvent system.
Objective: To determine the qualitative solubility of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in a range of common organic solvents at a target concentration (e.g., 0.1 M).
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Small vials (e.g., 4 mL) with caps
-
Magnetic stir fleas and stir plate
-
A selection of solvents (see table below)
-
Graduated pipettes or syringes
Procedure:
-
Preparation: Weigh 20.2 mg of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (M.W. 202.18 g/mol ) into each vial (this corresponds to 0.1 mmol).
-
Solvent Addition: Add 1.0 mL of a single test solvent to each vial to achieve the target concentration of 0.1 M.
-
Room Temperature Assessment: Add a stir flea to each vial, cap it, and stir vigorously at room temperature for 15 minutes. Record your observations using the categories: "Fully Soluble," "Partially Soluble," or "Insoluble."
-
Elevated Temperature Assessment: For vials where the compound is not fully soluble, heat the mixture on a hot plate to 60 °C with continued stirring for 15 minutes. Record your observations again.
-
Co-Solvent Test (Optional): For promising but still partially insoluble systems, cool the vial to room temperature and add a polar aprotic co-solvent (e.g., DMF) dropwise until the solution becomes clear. Note the approximate volume percentage of co-solvent required.
Data Recording Table:
| Solvent Category | Solvent | Solubility at RT (25°C) | Solubility at 60°C | Notes / Co-Solvent Req. |
| Nonpolar | Toluene | Insoluble | Insoluble | - |
| Hexane | Insoluble | Insoluble | - | |
| Ethers | Diethyl Ether | Insoluble | Insoluble | - |
| Tetrahydrofuran (THF) | Partially Soluble | Soluble | - | |
| 1,4-Dioxane | Partially Soluble | Soluble | - | |
| Chlorinated | Dichloromethane (DCM) | Partially Soluble | Soluble | Compound may be less stable on prolonged heating |
| Polar Aprotic | Acetonitrile | Partially Soluble | Soluble | - |
| N,N-Dimethylformamide (DMF) | Fully Soluble | Fully Soluble | - | |
| Dimethyl Sulfoxide (DMSO) | Fully Soluble | Fully Soluble | High boiling point, difficult to remove | |
| N-Methyl-2-pyrrolidone (NMP) | Fully Soluble | Fully Soluble | High boiling point, difficult to remove | |
| Polar Protic | Methanol | Fully Soluble | Fully Soluble | Reactive with certain reagents |
| Ethanol | Soluble | Fully Soluble | Reactive with certain reagents | |
| Isopropanol | Soluble | Fully Soluble | Reactive with certain reagents |
This table represents expected results based on chemical principles. Your experimental results should be recorded in a similar format.
Part 4: Frequently Asked Questions (FAQs)
Q5: Does the particle size of my solid matter for solubility?
A: Yes, but it primarily affects the rate of dissolution, not the equilibrium solubility limit. Finer particles have a much larger surface area exposed to the solvent, which allows them to dissolve significantly faster. [6][10]If you are experiencing very slow dissolution even in a suitable solvent, gently grinding the material in a mortar and pestle before use can be beneficial.
Q6: I heated my mixture, and the solid melted into an oil at the bottom of the flask but didn't dissolve. What is happening?
A: This phenomenon, known as "oiling out," occurs when the melting point of the compound is reached, but the solvent still lacks sufficient solvating power to dissolve the liquid form of the compound. It is a clear indication that you are operating in a poor solvent system. The best course of action is to switch to a more polar solvent or introduce a co-solvent as described in the troubleshooting guide.
Q7: Can I use this compound in palladium cross-coupling reactions? Which solvents are best?
A: Absolutely. This type of compound is often used in palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings. [11][12]The solvent choice is critical. A solvent system must dissolve not only your starting material but also the organometallic catalyst and the inorganic base. For this reason, solvent mixtures are common. A combination of a less polar solvent like THF or Dioxane with a small amount of water (if the base requires it) or a polar aprotic co-solvent like DMF is often a robust starting point. [13][14]
References
Sources
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. quora.com [quora.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. enamine.net [enamine.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanochemistry enabled highly efficient solvent-free deoxygenation of phosphine oxides in air - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00011K [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Welcome to the technical support guide for the synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide. This valuable building block is increasingly relevant in medicinal chemistry, where the dimethylphosphine oxide (DMPO) moiety serves as a key hydrogen bond acceptor, notably demonstrated in kinase inhibitors like Brigatinib.[1] Its synthesis, however, can be accompanied by several side reactions that impact yield, purity, and scalability.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. We will delve into the mechanistic origins of these issues and provide actionable, field-tested protocols to troubleshoot and optimize your synthetic route.
Strategic Overview of Synthetic Pathways
Two primary retrosynthetic strategies are commonly considered for this target molecule. The choice of pathway significantly influences the potential side reactions.
Caption: Primary synthetic routes to the target compound.
FAQs: Troubleshooting Common Side Reactions
Section 1: Palladium-Catalyzed C-P Cross-Coupling (Route A)
This approach, often a variation of the Hirao coupling, is a powerful method for forming the aryl-phosphorus bond.[2][3][4] However, it is sensitive to reaction conditions, and several side products can arise.
Q1: My Pd-catalyzed coupling of 2-bromo-5-fluoroaniline with dimethylphosphine oxide is low-yielding, and I see a significant amount of 4-fluoroaniline in my crude mixture. What is happening?
A: You are observing a classic side reaction in palladium catalysis known as hydrodehalogenation .[5] Instead of the desired C-P bond formation, the bromine atom on your starting material is being replaced by a hydrogen atom.
Root Cause Analysis:
-
Mechanism: This side reaction is often initiated by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including β-hydride elimination from alkoxide bases, or reaction with trace water, especially in reactions involving fluorinated substrates.[6][7][8] This Pd-H species can then reductively eliminate with the aryl halide to form the undesired dehalogenated arene.
-
Contributing Factors:
-
Base: Strong, sterically hindered bases can sometimes promote this pathway.
-
Solvent: Protic contaminants or solvents that can act as hydride sources (like alcohols) can exacerbate the issue.[5]
-
Temperature: High temperatures can increase the rate of hydrodehalogenation relative to the productive coupling.[5]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox or rigorous Schlenk techniques is highly recommended. Trace water is a known contributor to this side reaction.[8]
-
Optimize the Base: Switch to a non-nucleophilic, anhydrous base. Cesium carbonate (Cs₂CO₃) is often effective in C-P couplings.[3] If using an alkoxide, ensure it is of high purity and added under strictly inert conditions.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over hydrodehalogenation. Experiment with ligands such as Xantphos or dppf.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start around 80-90 °C and monitor by TLC or LC-MS before increasing the temperature.
Q2: Besides my desired product, I've isolated a higher molecular weight byproduct containing two aryl rings. What is this and how do I prevent it?
A: This is likely a Buchwald-Hartwig N-arylation side product, where the amine of your product, (2-Amino-4-fluorophenyl)dimethylphosphine oxide, has reacted with another molecule of the 2-bromo-5-fluoroaniline starting material.
Root Cause Analysis:
-
Mechanism: The primary amine on your product molecule is a nucleophile. Under the basic, palladium-catalyzed conditions, it can compete with the dimethylphosphine oxide nucleophile to couple with the aryl bromide, leading to a diarylamine byproduct.
Preventative Measures:
-
Protecting Group Strategy: The most robust solution is to protect the amine of the starting material before the C-P coupling reaction. A tert-butyloxycarbonyl (Boc) group is ideal. It is stable to the coupling conditions and can be easily removed afterward with acid (e.g., TFA or HCl in dioxane).
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the dimethylphosphine oxide can help favor the desired C-P coupling over the C-N coupling, but this is often insufficient to completely prevent the side reaction.
-
Ligand Choice: Certain bulky ligands, like Josiphos or Xantphos, are known to favor C-P over C-N bond formation in some systems.
Section 2: Nitration-Reduction Pathway (Route B)
This classical approach involves installing the amine functionality late in the synthesis via nitration of a precursor followed by reduction.
Q3: When I nitrate (4-fluorophenyl)dimethylphosphine oxide, I get a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the nitration of substituted aromatic rings is a common challenge. The directing effects of the existing substituents are in competition.
Root Cause Analysis:
-
Directing Effects:
-
Fluorine: A moderately activating, ortho-, para- directing group.
-
Dimethylphosphine Oxide (DMPO): A deactivating, meta- directing group.
-
-
Outcome: The fluorine directs nitration to the 2- and 3-positions (ortho) and the DMPO group directs to the 3-position (meta). While the desired 2-nitro isomer is often the major product due to activation from the fluorine, formation of the 3-nitro isomer is a significant competing pathway. Over-nitration to form dinitro compounds is also possible under harsh conditions.
Caption: Regiochemical outcomes of nitration.
Optimization Protocol:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Maintain strict temperature control, typically 0 to 5 °C. | Nitration is highly exothermic. Low temperatures disfavor the formation of undesired isomers and dinitro byproducts by reducing the reaction's kinetic energy. |
| Nitrating Agent | Use a milder nitrating agent, such as fuming nitric acid or KNO₃ in concentrated H₂SO₄. | Avoid using aggressive nitrating mixtures (e.g., mixed acid at high concentrations or temperatures) which can lead to over-reaction. |
| Addition Rate | Add the nitrating agent dropwise and slowly to the substrate solution. | This maintains a low instantaneous concentration of the nitrating agent, improving selectivity and safety. |
| Reaction Time | Monitor the reaction closely by TLC or ¹H-NMR of an aliquot. Quench immediately upon consumption of the starting material. | Prolonged reaction times can lead to the formation of thermodynamically favored, but undesired, byproducts. |
Q4: My reduction of the nitro group is incomplete or I'm losing the fluorine substituent. What is the best way to perform this reduction cleanly?
A: The choice of reducing agent and conditions is critical to avoid incomplete reduction (to nitroso or hydroxylamine species) or hydrodefluorination.
Root Cause Analysis:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method but can be too aggressive. The palladium catalyst, especially at higher pressures or temperatures, can catalyze the hydrogenolysis of the C-F bond, leading to defluorination.
-
Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl): These methods are generally robust and selective for the nitro group. However, workup can be challenging due to the formation of metal salts. Incomplete reaction can occur if stoichiometry or acidity is not correct.
Recommended Reduction Protocol (Stannous Chloride):
-
Dissolve the (4-Fluoro-2-nitrophenyl)dimethylphosphine oxide in a suitable solvent like ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture gently (e.g., 50-70 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it onto ice.
-
Basify the mixture to pH > 10 with a concentrated NaOH or KOH solution. Caution: This is highly exothermic. Perform this step in an ice bath with vigorous stirring. The tin salts will precipitate as tin hydroxides.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Extract the aqueous filtrate multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.
Section 3: Purification and Handling
Q5: My final product streaks badly on silica gel chromatography and is difficult to handle. How can I purify it effectively?
A: The combination of a highly polar phosphine oxide group and a basic primary amine makes this molecule challenging for standard silica gel chromatography.[9][10] The amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing and poor separation.
Caption: Decision workflow for purification.
Troubleshooting Purification:
-
Modified Eluent for Chromatography:
-
Base Additive: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or 1% of a 7N ammonia in methanol solution). This will compete with your product for the acidic sites on the silica, resulting in much sharper peaks.
-
Polar Modifier: Use a gradient elution, starting with a less polar system (e.g., dichloromethane) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM).
-
-
Acid-Base Extraction: This is often the most effective method for removing non-basic impurities.
-
Protocol:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with 1 M aqueous HCl. Your product will move into the aqueous layer as the protonated ammonium salt.
-
Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is > 9, causing the free amine to precipitate or partition out.
-
Extract the product back into an organic solvent (e.g., dichloromethane, 3x).
-
Dry the combined organic layers, filter, and concentrate to yield the purified product.
-
-
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be an excellent final purification step.
References
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Available at: [Link][6][7][8]
-
Schareina, T., et al. (2011). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Organic Chemistry, 76(15), 6033-6040. Available at: [Link][11][12]
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link][13]
-
Mildenberger, H., et al. (2010). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Langmuir, 26(18), 14764-14772. Available at: [Link][14]
-
Zakirova, G. G., et al. (2019). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Synthesis, 51(12), 2379-2386. Available at: [Link][2][3][4]
-
McErlain, H., et al. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 86(23), 17036-17049. Available at: [Link][15]
-
Mildenberger, H., et al. (2011). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 40(35), 8785-8794. Available at: [Link][10][16]
-
Mäkelä, T., et al. (2021). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. Molecules, 26(18), 5649. Available at: [Link][9]
-
Keglevich, G. (2018). Reduction of phosphine oxides to phosphines. ResearchGate. Available at: [Link][17]
Sources
- 1. enamine.net [enamine.net]
- 2. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Palladium-Catalyzed C–P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides / Synthesis, 2019 [sci-hub.box]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 14. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting for Catalysis with (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Welcome to the technical support center for (2-Amino-4-fluorophenyl)dimethylphosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalytic reactions involving this versatile aminophosphine oxide (AmPO) ligand.
Introduction to (2-Amino-4-fluorophenyl)dimethylphosphine oxide in Catalysis
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a unique ligand that combines several key features beneficial for modern catalysis. The dimethylphosphine oxide (DMPO) moiety is a strong hydrogen bond acceptor and can improve the solubility and metabolic stability of molecules, a property of significant interest in medicinal chemistry.[1] In catalysis, the phosphine oxide group can act as a hemilabile ligand, weakly coordinating to a metal center and potentially stabilizing catalytically active nanoparticles.[2][3] The presence of both an amino group and a fluorine atom on the phenyl ring allows for fine-tuning of the ligand's steric and electronic properties.[4][5]
This guide will provide a framework for understanding and troubleshooting common issues encountered when using this and similar aminophosphine oxide ligands in catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in a catalytic reaction?
A1: (2-Amino-4-fluorophenyl)dimethylphosphine oxide primarily serves as a supporting ligand for a transition metal catalyst, most commonly palladium. Its key functions are to:
-
Stabilize the active catalytic species: The phosphine oxide moiety can prevent the agglomeration of metal nanoparticles into inactive forms, such as palladium black.[2]
-
Modulate the electronic properties of the metal center: The electron-donating and -withdrawing groups on the ligand influence the reactivity of the catalyst.
-
Enhance solubility and stability: The polar phosphine oxide group can improve the solubility of the catalytic complex and the overall stability of the reaction.[1]
Q2: How should I store and handle this ligand?
Q3: Can the amine group on the ligand interfere with the reaction?
A3: Yes, this is a critical consideration. The amino group is a Lewis base and can potentially coordinate to the metal center. This coordination could, in some cases, inhibit catalysis by occupying a coordination site needed for the catalytic cycle to proceed.[2] The choice of base and reaction conditions can be crucial in mitigating this potential issue.
Q4: What is the effect of the fluorine atom on the ligand's performance?
A4: The fluorine atom is electron-withdrawing, which can impact the electronic properties of the ligand and, consequently, the catalyst's reactivity. Fluorinated phosphine ligands have been shown to be effective in various catalytic applications.[6][7] This electronic modification can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and solving them.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common challenges in cross-coupling reactions. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Analysis:
-
Reagent Integrity: The purity of your aryl halide, coupling partner, and base is paramount. Ensure that solvents are anhydrous, as water can lead to catalyst decomposition and unwanted side reactions.[8]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Oxygen can oxidize phosphine-based ligands, rendering them ineffective.[8] Ensure your reaction vessel is properly purged with an inert gas, and that all solvents have been thoroughly degassed.
-
Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can accelerate catalyst decomposition. If your reaction is sluggish, consider increasing the temperature in 10-20°C increments.
-
Catalyst System: The ratio of ligand to the palladium source is critical. While a 1:1 or 2:1 ligand-to-metal ratio is a common starting point, an excess of the ligand can sometimes be beneficial. The choice of palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also significantly impact the reaction, as the in-situ reduction to the active Pd(0) species is a crucial step.
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The appearance of a black precipitate is a strong indication of catalyst decomposition into elemental palladium, which is generally inactive.
Q: My reaction mixture has turned black and the reaction has stalled. What should I do?
A: This is likely the formation of palladium black, which occurs when the active Pd(0) species agglomerates. Here are the potential causes and solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Ligand | The ligand stabilizes the Pd(0) center. If the ligand concentration is too low or it degrades, the metal will precipitate. | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
| High Temperature | Excessive heat can accelerate the rate of catalyst decomposition. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Poor Solvent Choice | Some solvents may not effectively solvate the catalytic complex, leading to precipitation. | Screen alternative solvents (e.g., toluene, dioxane, THF, DMF). |
| Presence of Oxygen | Oxygen can degrade the ligand, leading to catalyst destabilization. | Ensure the reaction is rigorously deoxygenated. |
Phosphine oxides like (2-Amino-4-fluorophenyl)dimethylphosphine oxide are known to be effective at stabilizing palladium nanoparticles and can help prevent the formation of palladium black.[2] If you are still observing this issue, it is a strong indicator that other reaction parameters need optimization.
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling using (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a ligand. Optimization will likely be required for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, the boronic acid, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the desired time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Recommended Starting Conditions
The following table provides a range of starting conditions for optimization.
| Parameter | Recommendation | Rationale |
| Pd Loading | 0.5 - 5 mol% | Lower loadings are more economical, but higher loadings may be needed for challenging substrates. |
| Ligand:Pd Ratio | 1:1 to 4:1 | A slight excess of ligand can help stabilize the catalyst.[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can be critical and is substrate-dependent. K₃PO₄ is often a good starting point. |
| Solvent | Toluene, Dioxane, THF | The choice of solvent affects solubility and reaction rate. Sometimes a mixture with water is beneficial. |
| Temperature | 60 - 120 °C | Start at a moderate temperature (e.g., 80 °C) and adjust as needed. |
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates a plausible catalytic cycle for a Suzuki-Miyaura reaction using a generic aminophosphine oxide ligand (L).
Caption: A simplified catalytic cycle for a Suzuki-Miyaura reaction.
In this cycle, the phosphine oxide ligand (L) stabilizes the active Pd(0) species. The hemilabile nature of the phosphine oxide's coordination may facilitate substrate binding and product release.[2][3]
References
-
Palladium(II) Complexes with N-Phosphine Oxide-Substituted Imidazolylidenes (PoxIms): Coordination Chemistry and Catalysis - CNR-IRIS. (n.d.). Retrieved January 20, 2026, from [Link]
- Clarke, M. L., et al. (2006). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of Organic Chemistry, 71(14), 5345–5353.
- Shaughnessy, K. H., et al. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 41(24), 3823–3833.
- Cavigli, P., et al. (2019). Palladium(II) Complexes with N-Phosphine Oxide-Substituted Imidazolylidenes (PoxIms): Coordination Chemistry and Catalysis. Organometallics, 38(11), 2256–2265.
- Cowley, A. H., et al. (2015). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics, 34(11), 2139–2142.
- Fey, N., et al. (2019). Stable Fluorophosphines: Predicted and Realized Ligands for Catalysis. Chemistry – A European Journal, 25(52), 12095–12101.
- Cavigli, P., et al. (2019). Palladium(II) Complexes with N-Phosphine Oxide-Substituted Imidazolylidenes (PoxIms): Coordination Chemistry and Catalysis. Organometallics, 38(11), 2256-2265.
- Al-Harthi, S., et al. (2022). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. RSC Advances, 12(45), 29519–29530.
- Pedrazzani, R., et al. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis.
- Hyeon, T., et al. (2004). Facile Synthesis of Various Phosphine-Stabilized Monodisperse Palladium Nanoparticles through the Understanding of Coordination Chemistry. Nano Letters, 4(6), 1123–1127.
- Norkko, P., et al. (2021). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. Molecules, 26(16), 4948.
- Mohale, D. S., et al. (2021). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. South African Journal of Chemistry, 75, 1-9.
- Xiao, J. (2002). New approaches to fluorinated ligands and their application in catalysis. Journal of Fluorine Chemistry, 118(1-2), 13-22.
- Shaughnessy, K. H., et al. (2021). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 41(24), 3823-3833.
- Pérez, J. M., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2113), 20170193.
- Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Bandini, M., et al. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis.
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved January 20, 2026, from [Link]
- Li, Y., et al. (2018). Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides.
- Lennox, A. J. J., et al. (2021). Identifying palladium culprits in amine catalysis.
- Kumar, P., et al. (2020). Investigations on synthesis, thermolysis, and coordination chemistry of aminophosphine oxides.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Keglevich, G., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6548.
- Bedford, R. B., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Kumar, S. (2018).
- Hartwig, J. F., & Shen, Q. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4484–4487.
- Al-Fatlawi, A. A., et al. (2021). Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Chemistry – A European Journal, 27(56), 15757–15768.
- Ghorbani, M., et al. (2022). Fluorinated Cycloplatinated(II) Complexes Bearing Bisphosphine Ligands as Potent Anticancer Agents. Molecules, 27(4), 1354.
- Wang, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Molecules, 25(20), 4749.
- Yoshimura, H., et al. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Anticancer Drugs, 11(8), 653–657.
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxidation of the phosphine moiety during synthesis
A Guide to Preventing and Troubleshooting Phosphine Oxidation
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is designed for professionals in chemistry and drug development who work with phosphine ligands and synthons. The lability of the phosphorus(III) center towards oxidation is a persistent challenge, leading to decreased yields, inconsistent results, and catalyst deactivation.[1][2][3] This resource provides in-depth, field-proven solutions to protect your phosphine moiety throughout your synthetic workflow.
Understanding the Core Problem: The Inevitability of Phosphine Oxidation
Tertiary phosphines (R₃P) possess a lone pair of electrons on the phosphorus atom, making them excellent nucleophiles and ligands for transition metals.[3][4][5] However, this same electronic feature makes them highly susceptible to oxidation by atmospheric oxygen, converting the P(III) center to a pentavalent phosphine oxide (R₃P=O).[1][4][6]
This transformation is detrimental for several reasons:
-
Loss of Ligand Properties: The resulting phosphine oxide has drastically different electronic and steric profiles. It is no longer an effective σ-donor ligand for most catalytic applications, leading to a complete loss of catalytic activity.[1][2]
-
Reaction Failure: In reactions where the phosphine itself is a reagent (e.g., Wittig, Staudinger, Mitsunobu reactions), its oxidation prevents the desired transformation and results in the phosphine oxide as a stoichiometric byproduct.[7][8][9][10]
-
Purification Challenges: The high polarity of phosphine oxides can complicate the purification of nonpolar products.
The oxidation process is often autocatalytic and can proceed via a radical mechanism, particularly in the presence of trace metal impurities or light.
Caption: General mechanism of tertiary phosphine oxidation.
Troubleshooting Guide: Reacting to Oxidation Events
This section addresses issues that arise when oxidation is suspected or confirmed during an experiment.
Q1: My reaction yield is unexpectedly low, and I suspect my phosphine ligand is degrading. How can I confirm this and what's the most likely cause?
Answer: The most common culprit for the degradation of phosphine ligands is oxidation to the corresponding phosphine oxide (R₃P=O).[1] This is especially true for electron-rich alkylphosphines, though arylphosphines are also susceptible over time.
To confirm oxidation, the most powerful tool is ³¹P NMR spectroscopy .
-
Tertiary Phosphines (R₃P) typically appear in a chemical shift range of approximately -60 to +40 ppm.
-
Tertiary Phosphine Oxides (R₃P=O) resonate significantly downfield, usually in the range of +20 to +100 ppm.
A simple ³¹P NMR spectrum of your crude reaction mixture or isolated product can provide a definitive answer. The presence of a significant peak in the phosphine oxide region confirms degradation.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I've confirmed that phosphine oxide has formed. Can I salvage my material by converting it back to the phosphine?
Answer: Yes, in many cases, you can. The reduction of a phosphine oxide back to the parent phosphine is a common strategy, though it often requires stoichiometric amounts of strong reducing agents.[11] The choice of reductant is critical and depends on the functional group tolerance of your molecule.
Common methods for phosphine oxide reduction include the use of silanes, boranes, and aluminum hydrides.[11][12] Trichlorosilane (HSiCl₃), often used with an amine base, is a classic and effective reagent, though it can be harsh.[12] Polymethylhydrosiloxane (PMHS) is a cheaper, safer, and milder alternative, sometimes requiring a catalyst.[11] For sensitive substrates, diisobutylaluminum hydride (DIBAL-H) can be highly effective, even at low temperatures.[12]
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Stereochemistry |
| Trichlorosilane (HSiCl₃) | Toluene or xylene, reflux, often with NEt₃ | Broad scope, highly effective | Harsh conditions, moisture sensitive, low boiling point | Inversion or retention depending on mechanism |
| Phenylsilane (PhSiH₃) | Toluene, reflux | Milder than HSiCl₃ | Requires high temperatures | Retention |
| PMHS | Neat or with catalyst (e.g., Ti(OiPr)₄), high temp | Inexpensive, low toxicity, easy workup | Often requires high temperatures (200-250 °C) | Retention |
| DIBAL-H | Toluene or THF, -78 °C to 70 °C | Very broad scope, low temperatures possible, preserves functional groups | Pyrophoric, requires stringent air-free technique | Retention |
| Oxalyl Chloride / HSiCl₂SiCl₃ | Mild conditions (e.g., CH₂Cl₂) | Metal-free, mild, high purity of final phosphine | Uses corrosive reagents | Retention |
Experimental Protocol 1: General Procedure for Phosphine Oxide Reduction with Trichlorosilane
This protocol is adapted for the reduction of tertiary phosphine oxides and should be performed under a strictly inert atmosphere.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phosphine oxide (1.0 eq) in anhydrous toluene (approx. 0.2 M).
-
Addition of Reagents: Add triethylamine (NEt₃, 1.5 - 3.0 eq) to the solution via syringe. Subsequently, add trichlorosilane (HSiCl₃, 1.5 - 3.0 eq) dropwise at room temperature. Caution: The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of 20% aqueous NaOH. Caution: Quenching is highly exothermic and produces hydrogen gas.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude phosphine can be purified by column chromatography on silica gel (ensure the silica is deoxygenated by flushing with inert gas) or by recrystallization.
FAQs: Proactive Prevention of Phosphine Oxidation
The most effective strategy is to prevent oxidation from occurring in the first place. This section provides answers to frequently asked questions about best practices.
Q3: What are the essential laboratory techniques for handling air-sensitive phosphines?
Answer: Rigorous adherence to air-free techniques is non-negotiable when working with sensitive phosphines.[13] The two primary setups for this are the Schlenk line and the glovebox.[13][14][15]
-
Glovebox: Provides the most controlled environment, maintaining a continuously purified inert atmosphere (argon or nitrogen) with very low oxygen and moisture levels (<1 ppm).[14][16] It is ideal for weighing and manipulating solids.
-
Schlenk Line: A versatile and common apparatus that allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation (vacuum) and backfilling with an inert gas.[13][14] All liquid transfers are performed indirectly using gas-tight syringes or cannulas through self-sealing septa.[13]
Equally important is the use of degassed solvents . Dissolved oxygen is a primary oxidant.[1] The most effective method for removing dissolved gases is the Freeze-Pump-Thaw technique.
Experimental Protocol 2: Degassing Solvents via Freeze-Pump-Thaw
-
Freeze: Place the solvent in a robust Schlenk flask (no more than half full) and cool it in a cryogenic bath (e.g., liquid nitrogen) until it is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum and remove it from the cryogenic bath. Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released from the liquid as it thaws.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure the complete removal of dissolved air. After the final cycle, backfill the flask with a high-purity inert gas (e.g., argon).
Q4: My synthesis involves multiple steps where the phosphine is at risk. Is there a way to temporarily "mask" its reactivity?
Answer: Absolutely. The use of a protecting group is an excellent and widely adopted strategy. For phosphines, the most common protecting group is borane (BH₃) .[4][17][18]
Phosphines react readily with borane sources (e.g., BH₃·THF or BH₃·SMe₂) to form stable, air- and moisture-insensitive phosphine-borane adducts (R₃P–BH₃).[17][18][19] The P–B bond is strong, effectively shielding the phosphorus lone pair from oxidation and other reactions.[18] These adducts are typically white, crystalline solids that can be purified by standard column chromatography and handled in air.[17]
Deprotection is achieved by reacting the adduct with an amine (e.g., DABCO, diethylamine) or by heating in a suitable solvent, which liberates the free phosphine for use in the next step.[17][20]
Caption: Workflow for the Phosphine-Borane Protection/Deprotection strategy.
Experimental Protocol 3: Protection and Deprotection of a Tertiary Phosphine
Part A: Protection as a Borane Adduct [17]
-
Under an argon atmosphere, dissolve the tertiary phosphine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting phosphine-borane complex can often be used without further purification or can be purified by column chromatography on silica gel.
Part B: Deprotection to Liberate the Free Phosphine [17][20]
-
Dissolve the phosphine-borane complex (1.0 eq) in toluene or diethyl ether.
-
Add an excess of a suitable amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 eq) or diethylamine (2-5 eq).
-
Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture. The free phosphine is now in solution and can be used directly, or it can be isolated after an appropriate workup to remove the amine-borane byproduct.
Q5: Are there any phosphine ligands that are inherently stable to air?
Answer: Yes, the development of air-stable phosphine ligands is an active area of research aimed at simplifying handling procedures. Stability is typically achieved by modifying the electronic or steric properties of the phosphine.
-
Electron-Withdrawing Groups: Attaching electron-withdrawing groups (e.g., fluoroalkyl groups) to the phosphorus atom decreases the nucleophilicity of the lone pair, making it less susceptible to oxidation.
-
Steric Hindrance: Introducing bulky substituents around the phosphorus center can physically block the approach of oxygen.[21]
-
π-Conjugation: Incorporating the phosphine into a large, conjugated π-system can delocalize the lone pair, enhancing stability.[22]
-
Bidentate Scaffolds: Certain rigid bidentate ligand frameworks can confer significant air stability to the resulting palladium complexes.[23][24]
While these ligands offer significant advantages in handling, they may exhibit different reactivity in catalysis compared to their more sensitive counterparts. The choice of an air-stable ligand must be balanced with the specific requirements of the chemical transformation.[2]
References
- Staudinger reaction - Wikipedia.
- Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II)
- Staudinger reaction - Grokipedia.
- Staudinger reaction - chemeurope.com.
- Identifying and minimizing side reactions with phosphine ligands - Benchchem.
- Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane - MDPI.
- A Superior Method for the Reduction of Secondary Phosphine Oxides | Organic Letters.
- Protecting Phosphines
- Phosphine-borane - Wikipedia.
- Staudinger Reduction - Alfa Chemistry.
- Air-stable, fluorescent primary phosphines | Organometallic Chemistry, Volume 39 - Books.
- Reduction of secondary and tertiary phosphine oxides to phosphines - RSC Publishing.
- Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands - Benchchem.
- Phosphine synthesis by reduction - Organic Chemistry Portal.
- Application Notes and Protocols for Reactions with Air-Sensitive Phosphines - Benchchem.
- A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III)
- Synthesis of an Air-Stable Pd(0)
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Public
- Deprotection Techniques for Phosphine-Borane Complexes: Methods and Extraction Coefficients - Taylor & Francis.
- Synthesizing phosphines without oxid
- Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins | ACS Omega - ACS Public
- Phosphine-borane complexes: Their protection and in situ deprotection and application in the Rh-c
- Synthetic strategies towards phosphine ligands suitable for further...
- Organophosphine - Wikipedia.
- Phosphine Ligands | OpenOChem Learn.
- 2.9: Phosphines - Chemistry LibreTexts.
- Air-free technique - Wikipedia.
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
- Air-free technique - chemeurope.com.
- A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III)
- Organometallic HyperTextBook: Phosphine Complexes - Interactive Learning Paradigms, Incorpor
- Properties of Phosphorus Compounds - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 4. Organophosphine - Wikipedia [en.wikipedia.org]
- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger_reaction [chemeurope.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Air-free_technique [chemeurope.com]
- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. Phosphine-borane - Wikipedia [en.wikipedia.org]
- 18. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 22. books.rsc.org [books.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up (2-Amino-4-fluorophenyl)dimethylphosphine oxide Production
Welcome to the technical support center for the synthesis and scale-up of (2-Amino-4-fluorophenyl)dimethylphosphine oxide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following question-and-answer section addresses specific issues with in-depth explanations, actionable troubleshooting protocols, and preventative strategies, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low and inconsistent yields in our initial scale-up batches for the synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide via the Grignard pathway. What are the most likely causes and how can we troubleshoot this?
A1: Low or inconsistent yields during the scale-up of this synthesis are common and typically trace back to three critical areas: the integrity of the Grignard reagent, competing side reactions, and inefficient C-P bond formation. The overall synthetic strategy likely involves the formation of a Grignard reagent from 2-bromo-5-fluoroaniline, followed by a reaction with an electrophilic phosphorus source like dimethylphosphinoyl chloride.
Primary Causes and Troubleshooting Steps:
-
Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and acidic protons.[1] The primary amino group on 2-bromo-5-fluoroaniline is acidic enough to quench one equivalent of the Grignard reagent as it forms. On a larger scale, factors like increased surface area of glassware, longer reaction times, and minor impurities in solvents or starting materials become magnified.
-
Troubleshooting:
-
Quantify Active Grignard: Before proceeding with the addition of the phosphorus electrophile, titrate a small, quenched aliquot of your Grignard solution (e.g., using iodine and sodium thiosulfate) to determine the concentration of the active reagent. This provides a crucial in-process control.
-
Use Excess Grignard: Based on the titration, ensure you are using a sufficient molar excess of the Grignard reagent to both account for self-quenching by the amine and to drive the main reaction to completion. A common starting point is 2.2-2.5 equivalents of magnesium for every one equivalent of the aryl bromide.
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, high-purity anhydrous solvents (e.g., THF, 2-MeTHF).
-
-
-
Side Reactions: The most common side reaction is the Wurtz-type homocoupling of the aryl Grignard with unreacted 2-bromo-5-fluoroaniline, leading to biphenyl impurities. Additionally, the Grignard reagent can act as a base, leading to undesired side reactions if the phosphorus electrophile has any enolizable protons.[2]
-
Troubleshooting:
-
Control Temperature: Maintain a low and consistent temperature during the addition of the phosphorus electrophile. Exotherms can accelerate side reactions. For scale-up, ensure your reactor has adequate cooling capacity.
-
Addition Mode: Employ a "reverse addition" strategy. Add the Grignard reagent slowly to the solution of the phosphorus electrophile. This maintains a low concentration of the Grignard reagent in the reactor, minimizing self-reaction and homocoupling.
-
-
-
Inefficient C-P Bond Formation: The reaction between the Grignard reagent and the phosphorus electrophile (e.g., dimethylphosphinoyl chloride) must be efficient.
-
Troubleshooting:
-
Reagent Quality: Verify the purity of your dimethylphosphinoyl chloride. It can hydrolyze over time to dimethylphosphinic acid, which will not react as desired.
-
Solvent Choice: While THF is common, consider 2-methyltetrahydrofuran (2-MeTHF) for scale-up. It has a higher boiling point and is less prone to peroxide formation, offering a wider and safer operating window.
-
-
Below is a troubleshooting workflow to diagnose yield issues systematically.
Caption: Troubleshooting workflow for low yield.
Q2: Our Grignard reaction is difficult to initiate at a multi-liter scale, unlike our lab-scale experiments. What methods can be used to ensure reliable initiation?
A2: Initiation of Grignard reactions is a common scale-up hurdle. This is because the reaction is autocatalytic and occurs on the surface of the magnesium metal. On a larger scale, the surface-area-to-volume ratio decreases, and achieving the localized concentration and temperature required for initiation can be challenging.
Methods for Reliable Initiation:
-
Mechanical Activation: Ensure the magnesium turnings are fresh and not passivated by a layer of magnesium oxide. If necessary, gently crush the turnings in a mortar and pestle under an inert atmosphere just before use to expose fresh metal surfaces.
-
Chemical Activation:
-
Iodine: Add a single crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide. A persistent brown color indicates the solvent is wet; a colorless or pale yellow solution is desired.
-
1,2-Dibromoethane: Add a small amount (a few drops to ~1 mol%) of 1,2-dibromoethane. It reacts with the magnesium to form magnesium bromide and ethene gas, effectively activating the magnesium surface.
-
-
Seeding: Use a small amount of a previously prepared, active Grignard reagent solution as an initiator. This is a very effective and clean method.
-
Thermal Activation: Gently warm a small, concentrated portion of the reaction mixture (magnesium and a fraction of the aryl halide solution) to initiate the reaction. Once the exotherm begins, the remaining aryl halide can be added at the desired reaction temperature. Caution: This must be done with extreme care on a large scale to avoid a runaway reaction. Ensure adequate cooling is available.
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (20 L) | Key Difference & Rationale |
| Initiation Method | Often spontaneous or with gentle heating. | Requires deliberate activation (e.g., iodine, 1,2-dibromoethane). | Lower surface-area-to-volume ratio at scale requires more robust surface activation to initiate the reaction reliably. |
| Heat Dissipation | Surface area is high; heat dissipates easily. | Surface area is low; exotherms can be dangerous. | Requires a jacketed reactor with controlled cooling. The rate of addition must be carefully controlled to manage the heat output. |
| Stirring | Magnetic stirrer is sufficient. | Overhead mechanical stirrer is essential. | Efficient stirring is needed to keep the magnesium suspended and ensure good mass and heat transfer, preventing localized hot spots. |
Table 1. Comparison of Grignard reaction parameters at different scales.
Q3: We are struggling with the purification of the final product. It seems very polar and difficult to separate from byproducts. What purification strategies are recommended for scale-up?
A3: The purification of (2-Amino-4-fluorophenyl)dimethylphosphine oxide can be challenging due to the polarity imparted by both the amino group and the phosphine oxide moiety. This makes it highly water-soluble and gives it a strong affinity for silica gel, which can complicate chromatography.
Recommended Purification Strategies:
-
Aqueous Work-up and Extraction:
-
After quenching the reaction (e.g., with saturated ammonium chloride solution), a key step is to adjust the pH of the aqueous layer. The amino group can be protonated at low pH (making the product highly water-soluble) or exist as the free base at higher pH (making it more soluble in organic solvents).
-
Perform extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate after basifying the aqueous layer (e.g., with sodium bicarbonate or dilute sodium hydroxide) to ensure the product is in its neutral, more organo-soluble form.
-
-
Crystallization: This is the most desirable method for large-scale purification.
-
Solvent Screening: Screen various solvent/anti-solvent systems. Common choices include:
-
Ethyl acetate / Heptane
-
Isopropanol / Water
-
Toluene / Heptane
-
DCM / Diethyl ether
-
-
The goal is to find a system where the product is soluble at elevated temperatures but crystallizes out upon cooling, leaving impurities behind in the mother liquor.
-
-
Silica Gel Chromatography (if necessary):
-
While challenging, chromatography can be optimized. To avoid excessive streaking and product loss on the column, consider "plug" filtration first. Suspend the crude material in a non-polar solvent system (e.g., hexane/ether) and filter it through a short pad of silica gel to remove highly polar baseline impurities.[3]
-
For column chromatography, use a mobile phase that is sufficiently polar to elute the product but leaves behind less polar impurities. A gradient from DCM to DCM/Methanol is often effective. Deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent can help prevent streaking caused by the basic amino group.
-
Caption: General purification workflow for the target compound.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Safety First: This procedure involves pyrophoric Grignard reagents and other hazardous chemicals. It must be conducted by trained personnel in a suitable chemical fume hood or walk-in hood, under a dry, inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[4][5][6]
Reagents & Equipment:
-
Magnesium turnings (2.2 eq)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (1 crystal, catalytic)
-
Dimethylphosphinoyl chloride (1.1 eq)
-
Jacketed glass reactor with overhead stirring, reflux condenser, and thermocouple
-
Inert gas supply (N2 or Ar)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system and dry all glassware in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Charge the reactor with magnesium turnings (2.2 eq) and a single crystal of iodine. Begin stirring and add a small portion (~5%) of the total anhydrous 2-MeTHF.
-
Grignard Initiation: In a separate vessel, dissolve 2-bromo-5-fluoroaniline (1.0 eq) in the remaining anhydrous 2-MeTHF. Add approximately 10% of this solution to the magnesium suspension in the reactor.
-
Gently warm the reactor jacket to 35-40 °C. Watch for signs of initiation, such as the disappearance of the iodine color, bubble formation, and a gentle exotherm (a rise in the internal temperature). If initiation does not occur, add a few drops of 1,2-dibromoethane.
-
Grignard Formation: Once the reaction is initiated, set the jacket temperature to maintain a gentle reflux. Slowly add the remainder of the 2-bromo-5-fluoroaniline solution via an addition funnel over 2-3 hours, controlling the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
C-P Bond Formation: Cool the reactor to 0-5 °C using a circulating chiller. In a separate vessel, dissolve dimethylphosphinoyl chloride (1.1 eq) in anhydrous 2-MeTHF.
-
Slowly add the Grignard solution to the dimethylphosphinoyl chloride solution via a cannula or addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until reaction completion is confirmed by TLC or LCMS.
-
Work-up: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate and a sufficient amount of 1M NaOH solution to adjust the aqueous layer pH to ~9-10.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Proceed with crystallization or chromatography as described in Q3.
References
- Diethylphosphine oxide-SDS-MedChemExpress. (n.d.).
- Dimethylphosphine oxide - Synquest Labs. (n.d.).
- Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. (2018). Chemical Communications.
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. (2020). Semantic Scholar.
- Diphenylphosphine oxide - Safety Data Sheet. (2025). ChemicalBook.
- Safety Data Sheet - Angene Chemical. (2024).
- Product Class 41: Arylphosphine Oxides. (n.d.). Science of Synthesis.
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. (2020). ACS Omega.
- Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. (n.d.). Enamine.
- Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry.
- Identifying and minimizing side products in Grignard reactions. (2025). Benchchem.
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2007). Dalton Transactions.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- 2-Bromo-5-fluoroaniline synthesis. (n.d.). ChemicalBook.
- 2-Bromo-5-fluoroaniline 97 1003-99-2. (n.d.). Sigma-Aldrich.
- Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). PubMed.
- Discovery of (S)‑N‑(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)‑yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). ACS Figshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Workup [chem.rochester.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Welcome to the technical support center for the synthesis and purification of (2-Amino-4-fluorophenyl)dimethylphosphine oxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important building block. Our aim is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the high quality of your final compound.
Introduction: The Synthetic Landscape and Impurity Profile
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a valuable intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors. Its purity is paramount for the success of subsequent reactions and the biological activity of the final drug candidates. A common and effective synthetic route involves a two-step process:
-
Formation of the Nitro Precursor: Synthesis of (4-fluoro-2-nitrophenyl)dimethylphosphine oxide. This is often achieved through a Grignard reaction between a suitable halo-nitro-fluorobenzene (e.g., 1-bromo-4-fluoro-2-nitrobenzene) and a dimethylphosphinyl halide.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired primary amine, (2-Amino-4-fluorophenyl)dimethylphosphine oxide, typically via catalytic hydrogenation or metal-catalyzed reduction.
Each of these steps can introduce specific impurities that co-purify with the final product if not addressed correctly. This guide will walk you through the identification and removal of these impurities.
Visualizing the Synthetic and Purification Workflow
Stability and storage conditions for (2-Amino-4-fluorophenyl)dimethylphosphine oxide
Welcome to the technical support guide for (2-Amino-4-fluorophenyl)dimethylphosphine oxide (CAS No: 1263180-81-9). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and handling. Adherence to these guidelines is critical for obtaining reproducible and reliable experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Q1: What are the optimal storage conditions for this compound?
The compound's stability is contingent on strict control of its environment. Based on supplier data sheets and the known chemistry of aminophenyl derivatives and phosphine oxides, the following conditions are recommended for long-term storage.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature | Multiple suppliers provide slightly different recommendations. Storing at 2-8°C is a conservative approach to minimize any potential thermal degradation.[2][3] Room temperature is also cited as acceptable.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aromatic amine group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[1][4] |
| Light | In the Dark (Amber Vial/Opaque Container) | The aromatic amine and fluorophenyl ring system can absorb UV-visible light, which may induce photochemical degradation.[2][5][6] |
| Container | Tightly Sealed Vial | Prevents ingress of atmospheric moisture and oxygen. For frequent use, specialized caps like Sure/Seal™ systems are recommended.[7] |
Q2: I received the compound, and it will be used over the next few months. How should I handle the initial storage and subsequent aliquoting?
Upon receipt, immediately inspect the container seal for integrity. For long-term storage, place the primary container in a dark, refrigerated (2-8°C), and dry environment. It is strongly advised not to repeatedly open and close the primary container. Instead, perform a one-time aliquoting session under an inert atmosphere (e.g., in a glove box or using a Schlenk line) into smaller, single-use vials.[4][8] This practice minimizes the exposure of the bulk material to atmospheric contaminants with each use.
Q3: What are the visual or analytical signs of compound degradation?
While significant degradation can occur without visible changes, some indicators may suggest compromised integrity.[5]
-
Visual Signs: A change from a white or off-white solid to a yellow or brown hue can indicate oxidation of the amine functionality. Clumping of the solid may suggest moisture absorption.
-
Analytical Signs: The most reliable method for detecting degradation is through analytical techniques.
-
NMR (¹H, ³¹P, ¹⁹F): The appearance of new, unidentifiable peaks or a change in the integration ratios of existing peaks suggests the formation of impurities. In ³¹P NMR, the formation of different phosphorus species would be evident.
-
LC-MS: A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
-
Q4: Is (2-Amino-4-fluorophenyl)dimethylphosphine oxide sensitive to moisture?
Yes, compounds containing polar functional groups like amines and phosphine oxides can be hygroscopic.[9] The phosphine oxide group (P=O) is a strong hydrogen bond acceptor.[10][11] Absorbed water can act as a medium for hydrolytic or oxidative degradation, especially if acidic or basic impurities are present. Always handle the solid in a dry environment, such as a glove box or a desiccator.
Part 2: Troubleshooting Experimental Inconsistencies
Inconsistent results in assays or synthetic reactions are often traced back to reagent quality. This guide helps diagnose and resolve such issues.
Problem 1: Decreasing potency or variable results in biological assays over time.
-
Possible Cause: The compound is degrading in solution or during storage. The active concentration is lower than expected.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
-
Solution:
-
Solution Stability: Prepare fresh solutions for each experiment. If stock solutions must be stored, keep them at -20°C or -80°C in small, single-use aliquots, protected from light.[5] Avoid repeated freeze-thaw cycles.
-
Solid Stability: If a freshly prepared solution from your stored solid still gives poor results, the solid itself may have degraded. Analyze the solid using LC-MS or NMR and compare it to the supplier's Certificate of Analysis (CoA).
-
Solvent Choice: Ensure the chosen solvent is anhydrous and free of peroxides or other reactive impurities that could degrade the compound.
-
Problem 2: Appearance of unexpected side products in a chemical reaction.
-
Possible Cause: A degradant of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is participating in the reaction. For example, an oxidized form of the amine could lead to different reactivity.
-
Solution:
-
Confirm Purity Before Use: Do not assume the purity of the reagent. Run a quick purity check (e.g., ¹H NMR) on the starting material before commencing the reaction.
-
Inert Reaction Conditions: If the reaction is sensitive, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere of argon or nitrogen.[8] This prevents in-situ degradation.
-
Part 3: Experimental Protocols
Protocol I: Recommended Procedure for Weighing and Solubilizing
This protocol minimizes exposure to air and light.
-
Preparation: Move the sealed container of the compound from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.[12]
-
Inert Environment: Perform all weighing and initial handling inside a glove box with a dry, inert atmosphere.[4]
-
Alternative (No Glove Box): If a glove box is unavailable, use a "balance bag" flushed with nitrogen or argon. For rapid weighing, quickly weigh the compound in a tared vial and immediately reseal. This is a higher-risk procedure and should be avoided if possible.
-
-
Light Protection: If working on an open bench, use amber-colored labware or wrap glassware in aluminum foil.[13][14] Minimize ambient light exposure.
-
Solubilization: Add the desired volume of anhydrous, de-gassed solvent to the vial containing the weighed solid. Cap the vial immediately and mix (vortex or sonicate) until fully dissolved.
-
Storage of Solution: If the solution is not for immediate use, flush the headspace of the vial with inert gas before sealing and store it appropriately (see Troubleshooting, Problem 1).
Protocol II: Simple Stability Assessment via Analytical Chemistry
This protocol allows a user to validate the stability of their stored compound.
-
Baseline Sample: Upon receiving a new batch of the compound, dissolve a small amount (~1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire baseline ¹H and ³¹P NMR spectra. Also, prepare a solution for LC-MS analysis to get a reference chromatogram and mass spectrum.
-
Test Sample: After a defined period of storage (e.g., 3-6 months), take a new sample from the same batch that has been subjected to your standard storage conditions.
-
Analysis: Prepare and analyze the test sample using the exact same NMR and LC-MS parameters as the baseline sample.
-
Comparison:
-
Overlay the NMR spectra. Look for the appearance of new peaks or changes in peak integrations.
-
Compare the LC-MS chromatograms. Note any decrease in the area of the main peak or the appearance of new impurity peaks. Check the mass spectra of any new peaks to hypothesize their structure.
-
-
Interpretation: The presence of new signals indicates degradation. If significant degradation (>5%) is observed, the storage conditions should be re-evaluated, or the compound should be replaced.
Part 4: Postulated Degradation Pathways
While phosphine oxides are generally stable, the aminophenyl moiety introduces potential points of instability.[10][11] The primary degradation concerns are oxidation and photodegradation.
Caption: Potential degradation pathways for the compound.
The aromatic amine is the most likely site for oxidation, potentially forming nitroso or nitro-derivatives, or complex colored polymeric materials, especially when catalyzed by light. Direct photodegradation of the aromatic system is also possible under high-energy light.
References
-
Lead Sciences. (2-Amino-4-fluorophenyl)dimethylphosphine oxide. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Pharmaguideline. Protection of Light Sensitive Products. [Link]
-
ResearchGate. Figure 3: Left: Oxidation stability of the phosphines. Phosphine oxide.... [Link]
-
ResearchGate. Exploring the Stability of Primary Phosphine Oxides: Correlation with Primary Phosphine′s Air‐Stability?. [Link]
-
Wikipedia. Organophosphorus chemistry. [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]
Sources
- 1. (2-Amino-4-fluorophenyl)dimethylphosphine oxide - Lead Sciences [lead-sciences.com]
- 2. chemscene.com [chemscene.com]
- 3. (2-Amino-5-methylphenyl)dimethylphosphine oxide | 2490402-43-0 [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 10. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 11. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Characterization of Fluorinated Phosphine Oxides
Welcome to the technical support center for the characterization of fluorinated phosphine oxides. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during the analysis of this unique class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most critical factors to consider before characterizing a new fluorinated phosphine oxide?
-
Why do my purification attempts by silica gel chromatography consistently fail?
-
My fluorinated phosphine oxide appears to be unstable. What are the common degradation pathways?
-
-
Troubleshooting Guide: NMR Spectroscopy
-
Problem: My 31P NMR spectrum shows more signals than expected for my pure compound.
-
Problem: The coupling patterns in my 19F and 31P NMR spectra are unexpectedly complex.
-
Problem: I am observing significant changes in chemical shifts between different samples of the same compound.
-
-
Troubleshooting Guide: Mass Spectrometry
-
Problem: I am having difficulty obtaining a clear molecular ion peak for my fluorinated phosphine oxide in ESI-MS.
-
Problem: My fragmentation pattern is dominated by the loss of fluorine-containing fragments, making structural elucidation difficult.
-
-
Troubleshooting Guide: X-ray Crystallography
-
Problem: I am struggling to grow single crystals of my fluorinated phosphine oxide suitable for X-ray diffraction.
-
Problem: There is ambiguity in distinguishing between fluorine and oxygen atoms in the crystal structure.
-
-
References
Frequently Asked Questions (FAQs)
What are the most critical factors to consider before characterizing a new fluorinated phosphine oxide?
Before embarking on the characterization of a novel fluorinated phosphine oxide, a thorough understanding of its synthetic route is paramount. The reagents and conditions used in the synthesis can provide clues about potential impurities or side products that may interfere with analytical measurements.[1][2][3][4][5] For instance, incomplete oxidation of a phosphine precursor can lead to the presence of the corresponding phosphine in the final product, which will have a distinct 31P NMR signal.[6] Similarly, the choice of fluorinating agent can introduce specific impurities.[2][7]
Furthermore, the inherent reactivity and stability of the target molecule should be considered. Fluorinated phosphine oxides can be susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding phosphinic acid.[8] It is therefore crucial to handle these compounds under anhydrous conditions whenever possible.
Why do my purification attempts by silica gel chromatography consistently fail?
The high polarity of the phosphine oxide group (P=O) often leads to strong interactions with the silica gel stationary phase, resulting in poor recovery and significant tailing of peaks.[9] This issue can be exacerbated by the presence of fluorine atoms, which can further increase the compound's polarity.
Troubleshooting Steps:
-
Solvent System Modification: Employing more polar solvent systems, such as gradients of methanol in dichloromethane or ethyl acetate, can help to elute the compound more effectively. The addition of a small amount of a competitive polar modifier, like triethylamine, can sometimes mitigate tailing by occupying the active sites on the silica.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or employing reverse-phase chromatography if the compound has sufficient hydrophobic character.
-
Alternative Purification Techniques: For highly polar or sensitive compounds, techniques such as precipitation, crystallization, or size-exclusion chromatography may be more suitable. A straightforward filtration/evaporation procedure can sometimes be sufficient for purification.[1]
My fluorinated phosphine oxide appears to be unstable. What are the common degradation pathways?
The stability of fluorinated phosphine oxides can be influenced by several factors, including the nature of the substituents on the phosphorus atom and the reaction conditions.
-
Hydrolysis: The P-F bond, if present, and the P=O group can be susceptible to hydrolysis, particularly in the presence of acid or base, leading to the formation of phosphinic acids or other degradation products.[8]
-
Disproportionation: Primary and secondary phosphine oxides can undergo disproportionation, especially at elevated temperatures, to yield a phosphinic acid and a primary or secondary phosphine, respectively.[6][10]
-
Reactivity with Solvents: Certain solvents may react with the phosphine oxide. For example, protic solvents can engage in hydrogen bonding with the P=O group, which can influence reactivity and spectroscopic properties.[11]
To minimize degradation, it is advisable to store samples under an inert atmosphere, in a desiccated environment, and at low temperatures. When performing reactions or analyses in solution, the choice of an appropriate, dry, and non-reactive solvent is critical.
Troubleshooting Guide: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the characterization of fluorinated phosphine oxides, providing detailed information about the structure and bonding environment of both the phosphorus and fluorine nuclei.[12] However, the spectra can often be complex and challenging to interpret.
Problem: My 31P NMR spectrum shows more signals than expected for my pure compound.
This is a common issue that can arise from several sources. The troubleshooting workflow below can help identify the cause.
Caption: Troubleshooting multiple signals in 31P NMR.
Problem: The coupling patterns in my 19F and 31P NMR spectra are unexpectedly complex.
The presence of both phosphorus and fluorine, both spin-1/2 nuclei with 100% natural abundance, leads to extensive spin-spin coupling.[13][14] This can result in highly complex and overlapping multiplets.
Key Considerations for Interpretation:
-
P-F Coupling Constants: The magnitude of the nJPF coupling constant is highly dependent on the number of bonds separating the two nuclei.
-
1JPF (one-bond coupling) is typically very large, often in the range of 800-1200 Hz.
-
2JPF (two-bond coupling) is smaller, usually around 50-150 Hz.
-
3JPF and longer-range couplings are progressively smaller.[15]
-
-
Second-Order Effects: When the chemical shift difference between two coupled nuclei (in Hz) is not significantly larger than the coupling constant, second-order effects (e.g., "roofing") can distort the expected multiplicity and intensities of the signals. This is particularly common in 19F NMR spectra where multiple fluorine environments are close in chemical shift.
-
Decoupling Experiments: To simplify complex spectra, selective decoupling experiments can be invaluable. For instance, a 31P-decoupled 19F NMR spectrum will remove all P-F couplings, helping to assign the fluorine signals. Conversely, a 19F-decoupled 31P NMR spectrum will collapse the phosphorus signal into a singlet (or a multiplet due to P-H coupling).[16]
Typical NMR Data for Fluorinated Phosphine Oxides:
| Nucleus | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |
| 31P | +20 to +90 | 1JPF: 800 - 1200 |
| 2JPF: 50 - 150 | ||
| 1JPH: 400 - 700 | ||
| 19F | -50 to -220 (vs. CFCl3) | 1JPF: 800 - 1200 |
| 2JFF: 10 - 50 | ||
| 3JFF: 0 - 20 |
Note: These are approximate ranges and can vary significantly depending on the specific molecular structure and solvent.[13][15][17][18]
Problem: I am observing significant changes in chemical shifts between different samples of the same compound.
The chemical shifts of both 31P and 19F are highly sensitive to their electronic environment.[19]
Potential Causes for Chemical Shift Variations:
-
Concentration Effects: At high concentrations, intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions involving the P=O group, can influence the electronic environment and thus the chemical shift.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact chemical shifts.[11] It is crucial to use the same deuterated solvent for all comparative analyses.
-
pH Effects: If the compound has acidic or basic functionalities, changes in the pH of the NMR sample (e.g., due to impurities) can lead to protonation or deprotonation, causing substantial changes in chemical shifts.
-
Temperature Variations: Chemical shifts can be temperature-dependent, especially if there are conformational equilibria present. Ensure that all spectra are acquired at the same temperature.
Troubleshooting Guide: Mass Spectrometry
Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. However, fluorinated phosphine oxides can exhibit challenging behavior in the mass spectrometer.
Problem: I am having difficulty obtaining a clear molecular ion peak for my fluorinated phosphine oxide in ESI-MS.
Electrospray ionization (ESI) is a soft ionization technique, but in-source fragmentation can still occur, particularly for less stable compounds.[20]
Caption: Troubleshooting the absence of a molecular ion peak.
Problem: My fragmentation pattern is dominated by the loss of fluorine-containing fragments, making structural elucidation difficult.
The high strength of the C-F and P-F bonds means that their fragmentation is not always straightforward. However, certain fragmentation pathways are common.
Common Fragmentation Pathways:
-
Loss of HF: This is a frequent fragmentation pathway, especially for compounds with adjacent hydrogen atoms.
-
Cleavage of P-C bonds: The bonds between phosphorus and its substituents can cleave, leading to fragments containing the phosphine oxide core.[21]
-
Rearrangements: McLafferty-type rearrangements can occur in compounds with appropriate functional groups.[22]
-
Loss of the Phosphoryl Group: In some cases, the entire phosphoryl group (P(O)Fx) can be lost.[23]
Strategies for Improved Fragmentation Analysis:
-
Tandem MS (MS/MS): By isolating the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID), a cleaner and more informative fragmentation spectrum can be obtained.[20][23]
-
High-Resolution MS (HRMS): Accurate mass measurements are crucial for determining the elemental composition of fragment ions, which is invaluable for distinguishing between fragments with the same nominal mass but different elemental formulas.
Troubleshooting Guide: X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure. However, obtaining suitable crystals and interpreting the resulting data for fluorinated phosphine oxides can be challenging.
Problem: I am struggling to grow single crystals of my fluorinated phosphine oxide suitable for X-ray diffraction.
The high polarity and often amorphous nature of phosphine oxides can make crystallization difficult.
Tips for Crystal Growth:
-
Solvent Selection: A systematic screen of solvents with varying polarities is recommended. Slow evaporation of a dilute solution is a common starting point.
-
Vapor Diffusion: Layering a solution of the compound with a less polar anti-solvent can induce slow crystallization.
-
Temperature Control: Slow cooling of a saturated solution can promote the growth of high-quality crystals.
-
Purity: The presence of even small amounts of impurities can inhibit crystal growth. Ensure the sample is of the highest possible purity before attempting crystallization.
Problem: There is ambiguity in distinguishing between fluorine and oxygen atoms in the crystal structure.
Fluorine and oxygen have similar X-ray scattering factors, which can make their unambiguous assignment in a crystal structure challenging, especially if there is disorder.[1]
Addressing O/F Ambiguity:
-
Refinement Parameters: Careful examination of the thermal displacement parameters (ellipsoids) can provide clues. Fluorine atoms, being more electronegative and typically forming shorter bonds, may exhibit different thermal motion compared to oxygen.
-
Bond Lengths and Angles: Comparison of the observed bond lengths and angles with those from well-characterized structures in crystallographic databases can help in the assignment.
-
Complementary Techniques: Solid-state NMR can be a powerful tool to complement X-ray diffraction data, as 19F and 31P NMR are highly sensitive to the local bonding environment.[24][25]
References
-
Deoxygenative Fluorination of Phosphine Oxides: A General Route to Fluorinated Organophosphorus(V) Compounds and Beyond. Angewandte Chemie International Edition, 2020. [Link]
-
Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters, 2023. [Link]
-
Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds. Constructor University Publication Server, 2017. [Link]
-
Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. National Institutes of Health, 2023. [Link]
-
SO2F2-Mediated Fluorination of P(O)–H and P(O)–OH Compounds under Mild Conditions. The Journal of Organic Chemistry, 2023. [Link]
-
The synthesis and chemistry of fluorovinyl-containing phosphines and the single crystal X-ray structure of SPPri2(CF?CF2). ResearchGate, 2007. [Link]
-
31P NMR. University of Ottawa, Accessed 2024. [Link]
-
Phosphorus-31 NMR Spectroscopy. Springer, 2012. [Link]
-
19F NMR. University of Ottawa, Accessed 2024. [Link]
-
Phosphine oxides. Wikipedia, Accessed 2024. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, Accessed 2024. [Link]
-
Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. PubMed, 2005. [Link]
-
Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 2022. [Link]
-
Phosphorus-31 nuclear magnetic resonance. Wikipedia, Accessed 2024. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara, Accessed 2024. [Link]
-
X‐ray crystal structure of 3a (E)21. ResearchGate, 2023. [Link]
-
Solid-state NMR studies of fluorinated diazadiphosphetidines. Semantic Scholar, 1999. [Link]
-
Fluorine and Phosphorus(19F and 31P) NMR.pdf. Slideshare, 2017. [Link]
-
31P NMR shifts and 2J PP coupling constants of phosphines 1a, 1b, 2... ResearchGate, 2022. [Link]
-
Fluorine NMR. Encyclopedia of Magnetic Resonance, 2007. [Link]
-
X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy. Dalton Transactions, 2015. [Link]
-
Fragmentation (mass spectrometry). Wikipedia, Accessed 2024. [Link]
-
Standard X-ray Diffraction Powder Patterns. National Bureau of Standards Monograph, 1971. [Link]
-
Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal, Accessed 2024. [Link]
-
F -19 NMR Spectroscopy. YouTube, 2022. [Link]
-
Exploring the Stability of Primary Phosphine Oxides: Correlation with Primary Phosphine′s Air‐Stability? Chemistry – A European Journal, 2023. [Link]
-
Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Advances, 2021. [Link]
-
Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Journal of the American Chemical Society, 1968. [Link]
-
Deoxygenative Fluorination of Phosphine Oxides: A General Route to Fluorinated Organophosphorus(V) Compounds and Beyond. PubMed, 2020. [Link]
-
Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 2009. [Link]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 2011. [Link]
-
Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 2020. [Link]
-
Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 1952. [Link]
-
An Experimental Approach to Assess Fluorine Incorporation into Disordered Rock Salt Oxide Cathodes. ACS Energy Letters, 2023. [Link]
-
Mass Spectrometry Fragmentation Part 1. YouTube, 2015. [Link]
-
Hot articles. RSC Advances Blog, 2021. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 5. Deoxygenative Fluorination of Phosphine Oxides: A General Route to Fluorinated Organophosphorus(V) Compounds and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. 19F [nmr.chem.ucsb.edu]
- 19. biophysics.org [biophysics.org]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. An Experimental Approach to Assess Fluorine Incorporation into Disordered Rock Salt Oxide Cathodes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catalyst Efficacy: (2-Amino-4-fluorophenyl)dimethylphosphine Oxide versus Traditional Ligands in Palladium-Catalyzed Cross-Coupling
Introduction: The Enduring Quest for Superior Catalytic Efficiency in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for forging these critical linkages, enabling the construction of complex molecular architectures that are often inaccessible through traditional methods. The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. For years, bulky, electron-rich biaryl phosphine ligands have dominated the field, demonstrating remarkable activity and broad substrate scope.
This guide provides a comprehensive comparison between these established, high-performance catalysts and the emerging potential of a novel ligand, (2-Amino-4-fluorophenyl)dimethylphosphine oxide . While direct, head-to-head comparative data for this specific phosphine oxide is not yet prevalent in the peer-reviewed literature, this document will synthesize available information to offer a forward-looking perspective on its potential. We will delve into the established benchmarks set by traditional catalysts, supported by experimental data, and then explore the structural and electronic attributes of (2-Amino-4-fluorophenyl)dimethylphosphine oxide that position it as a compound of interest for future catalytic system development.
The Gold Standard: High-Efficacy Buchwald Ligands
The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as XPhos, SPhos, and RuPhos are now considered the industry standard for challenging C-N bond formations.
The remarkable performance of these ligands stems from a combination of steric and electronic factors. The bulky biaryl backbone promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the crucial oxidative addition step of the catalytic cycle. Furthermore, the electron-donating nature of these phosphines increases the electron density on the palladium center, which also facilitates oxidative addition and subsequent reductive elimination.
Performance Data of Traditional Catalysts
The following table summarizes representative performance data for established Buchwald ligands in the Buchwald-Hartwig amination of a common substrate, 4-chloroanisole, with aniline.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 1 | NaOtBu | Toluene | 100 | 18 | 98 | |
| SPhos | 1 | NaOtBu | Toluene | 80 | 20 | 97 | |
| RuPhos | 0.5 | K₃PO₄ | t-BuOH | 100 | 24 | 99 |
Experimental Protocol: Buchwald-Hartwig Amination with a Traditional Catalyst (XPhos)
The following is a representative experimental protocol for the palladium-catalyzed amination of an aryl chloride using XPhos as the ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.024 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated by TLC or GC/MS analysis (typically 18-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
An Emerging Contender: (2-Amino-4-fluorophenyl)dimethylphosphine Oxide
While biaryl phosphines have set a high bar, the search for novel ligand architectures with unique reactivity, improved stability, or lower cost is perpetual. Phosphine oxides have garnered interest as potential ligands in catalysis. Although often considered byproducts of phosphine chemistry, they can coordinate to metal centers and influence catalytic activity.
(2-Amino-4-fluorophenyl)dimethylphosphine oxide presents an intriguing structural motif. The dimethylphosphine oxide moiety provides the phosphorus center for coordination to palladium. The presence of an amino group and a fluorine atom on the phenyl ring introduces additional functionality that could modulate the ligand's electronic properties and potentially engage in secondary interactions with the substrate or the metal center.
Structural Comparison
The following diagram illustrates the structural differences between a traditional Buchwald ligand (XPhos) and (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Caption: Structural comparison of XPhos and the phosphine oxide ligand.
The key differences lie in the steric bulk and the nature of the substituents on the aromatic ring. XPhos is significantly more sterically hindered, which is a known driver of its high activity. In contrast, the phosphine oxide is less bulky but features a potentially coordinating amino group and an electron-withdrawing fluorine atom.
Comparative Analysis and Future Outlook
At present, a direct experimental comparison of the catalytic efficacy of (2-Amino-4-fluorophenyl)dimethylphosphine oxide with traditional Buchwald ligands is not available in the literature. However, we can construct a qualitative comparison based on their structural features and the established principles of ligand design for cross-coupling reactions.
| Feature | Traditional Buchwald Ligands (e.g., XPhos) | (2-Amino-4-fluorophenyl)dimethylphosphine Oxide (Hypothesized) |
| Steric Bulk | High | Low to Moderate |
| Electron Donating Ability | High | Moderate (phosphine oxide is generally less donating than a phosphine) |
| Air Stability | Generally air-stable solids | Expected to be an air-stable solid |
| Secondary Interactions | None | Potential for H-bonding from the amino group |
| Electronic Tuning | Via substituents on the biaryl backbone | Fluorine atom provides electronic modification |
| Proven Efficacy | High, broad scope | To be determined |
The reduced steric bulk of the phosphine oxide may lead to lower catalytic activity compared to XPhos, particularly with challenging substrates. However, the presence of the amino and fluoro substituents could lead to unique reactivity or selectivity profiles that warrant investigation.
A Proposed Path Forward: A Hypothetical Experimental Protocol for Efficacy Evaluation
To rigorously assess the catalytic performance of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a direct comparative study is necessary. The following hypothetical protocol outlines how such an experiment could be designed.
Objective: To compare the efficacy of a palladium catalyst bearing (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a ligand with a standard Pd/XPhos catalyst system in the Buchwald-Hartwig amination of 4-chloroanisole and aniline.
Experimental Setup:
-
Reaction Arrays: Set up parallel reactions in a multi-well reactor block to ensure identical reaction conditions.
-
Catalyst Systems:
-
System A (Control): Pd(OAc)₂ / XPhos (as described in the protocol above).
-
System B (Test): Pd(OAc)₂ / (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
-
-
Parameter Screening:
-
Ligand:Palladium Ratio: Vary the ratio (e.g., 1.2:1, 2:1) for the phosphine oxide ligand to determine the optimal stoichiometry.
-
Base: Screen a panel of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Solvent: Test various solvents (e.g., toluene, dioxane, t-BuOH).
-
Temperature: Run reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
-
Analysis: Monitor reaction progress and determine yields at various time points using quantitative techniques such as GC/MS with an internal standard or qNMR.
-
Data Evaluation: Calculate reaction rates, turnover numbers (TON), and turnover frequencies (TOF) for both catalyst systems under their optimized conditions to provide a direct and quantitative comparison of their efficacy.
Conclusion
Traditional bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, represent the current pinnacle of catalyst design for the Buchwald-Hartwig amination, delivering high yields across a broad range of substrates. Their performance provides a critical benchmark for the evaluation of any new ligand system.
While (2-Amino-4-fluorophenyl)dimethylphosphine oxide remains a largely unexplored ligand in the context of cross-coupling catalysis, its unique structural features—a phosphine oxide coordinating group, a potentially interacting amino substituent, and an electron-withdrawing fluorine atom—make it a compelling candidate for future research. Rigorous experimental evaluation, as outlined in the proposed protocol, is essential to determine if this and related aminophenyl phosphine oxide ligands can offer a valuable addition to the synthetic chemist's toolbox, potentially providing novel reactivity, improved stability, or more cost-effective solutions for the synthesis of vital nitrogen-containing molecules.
References
-
Fors, B. P.; Buchwald, S. L. A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132 (44), 15914–15917. [Link]
-
Urgaonkar, S.; Nagarajan, M.; Verkade, J. G. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett.2003 , 5 (6), 815–818. [Link]
-
Wolfe, J. P.; Tomori, H.; Sadighi, J. P.; Yin, J.; Buchwald, S. L. Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. J. Org. Chem.2000 , 65 (4), 1158–1174. [Link]
A Comparative Structural Analysis of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide Complexes: A Guide for Researchers
Abstract
In the landscape of coordination chemistry and drug development, the design of ligands is a critical determinant of the ultimate functionality of a metal complex. Phosphine oxides, a class of hard Lewis bases, have long been utilized for their robust coordination to a variety of metal centers.[1][2] This guide provides a comprehensive structural analysis of complexes formed with (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a ligand distinguished by its unique electronic and steric profile. Through a comparative lens, we will explore how the interplay of the amino and fluoro substituents on the phenyl ring, coupled with the dimethylphosphine oxide moiety, influences coordination geometry, bond parameters, and spectroscopic signatures. This analysis is intended to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to effectively utilize this versatile ligand in their work.
Introduction: The Strategic Design of Phosphine Oxide Ligands
Phosphine oxides (R₃P=O) are valued for their ability to form stable complexes with a wide range of metal ions, primarily through the oxygen atom.[2] The polarity and strength of the P=O bond, often represented as a resonance hybrid with a significant contribution from the P⁺-O⁻ form, renders the oxygen atom a hard Lewis base, favoring coordination to hard metal centers.[3] The substituents (R) on the phosphorus atom play a crucial role in modulating the ligand's properties. Aryl groups, for instance, can influence the electronic density at the phosphorus and, consequently, the basicity of the phosphoryl oxygen.
The subject of this guide, (2-Amino-4-fluorophenyl)dimethylphosphine oxide, presents a compelling case for strategic ligand design. The introduction of an amino group at the ortho position and a fluorine atom at the para position to the phosphine oxide group on the phenyl ring introduces a unique combination of electronic and steric effects. The amino group can act as a secondary coordination site or a hydrogen bond donor, while the electron-withdrawing fluorine atom can modulate the electron density of the entire aromatic system. This guide will dissect these influences through a detailed examination of the structural and spectroscopic properties of its metal complexes, offering a comparison with other relevant phosphine oxide ligands.
Unique Characteristics of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide
The distinguishing features of (2-Amino-4-fluorophenyl)dimethylphosphine oxide stem from the synergistic effects of its constituent functional groups.
Electronic Effects: The fluorine atom at the 4-position is strongly electron-withdrawing, which can decrease the electron density on the phenyl ring. This, in turn, can influence the basicity of the phosphoryl oxygen. Concurrently, the amino group at the 2-position is an electron-donating group, which can counteract the effect of the fluorine atom to some extent. This electronic tug-of-war makes the ligand's coordination behavior particularly interesting to study.
Steric and Secondary Coordination Effects: The ortho-amino group introduces steric bulk in the vicinity of the primary phosphine oxide coordination site. More importantly, it provides a potential secondary binding site for the metal ion, leading to the possibility of chelation. This can significantly impact the coordination geometry and stability of the resulting complexes. Furthermore, the N-H protons of the amino group are available for hydrogen bonding interactions, which can influence crystal packing and intermolecular interactions.
Comparative Structural Analysis: Insights from X-ray Crystallography
Single-crystal X-ray diffraction is an indispensable tool for the definitive determination of the three-dimensional structure of metal complexes.[4] A comparative analysis of the crystal structures of complexes of (2-Amino-4-fluorophenyl)dimethylphosphine oxide with those of simpler phosphine oxide ligands, such as triphenylphosphine oxide (TPPO) or trimethylphosphine oxide (TMPO), reveals key structural differences.
Below is a table summarizing typical bond lengths and angles observed in phosphine oxide complexes, providing a basis for comparison.
| Parameter | Triphenylphosphine Oxide (TPPO) Complexes | (2-Amino-4-fluorophenyl)dimethylphosphine Oxide Complexes (Predicted/Observed) | Rationale for Differences |
| M-O Bond Length (Å) | Typically 1.9 - 2.2 Å | Potentially shorter or longer depending on the metal and coordination mode. Chelation can lead to shorter bonds. | The electronic effects of the amino and fluoro groups can modulate the basicity of the phosphoryl oxygen, affecting the M-O bond strength. Chelation involving the amino group would significantly alter the coordination environment. |
| P=O Bond Length (Å) | ~1.48 - 1.52 Å[1] | Expected to be in a similar range, but may be slightly perturbed. | Coordination to a metal center typically leads to a slight elongation of the P=O bond.[1] The electronic nature of the substituted phenyl ring could further influence this. |
| P-C Bond Length (Å) | ~1.79 - 1.82 Å | Expected to be in a similar range. | The P-C bond lengths are generally less sensitive to the coordination environment compared to the P=O bond. |
| Coordination Geometry | Tetrahedral, Trigonal Bipyramidal, Octahedral, etc. | Can exhibit more diverse geometries, including distorted geometries due to chelation. | The potential for the amino group to coordinate in a bidentate fashion (N,O-chelation) can enforce specific coordination geometries that would not be accessible to monodentate phosphine oxide ligands. |
Key Observations and Interpretations:
-
Chelation Potential: The most significant structural deviation anticipated for complexes of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is the potential for the ligand to act as a bidentate N,O-chelator. This would result in the formation of a five- or six-membered chelate ring, significantly enhancing the thermodynamic stability of the complex (the chelate effect).
-
Hydrogen Bonding: In the solid state, the amino group can participate in intra- or intermolecular hydrogen bonding. This can influence the crystal packing and create extended supramolecular architectures.
Spectroscopic Characterization: A Corroborative Approach
Spectroscopic techniques provide valuable information that complements the structural data obtained from X-ray crystallography.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for probing the P=O stretching frequency (ν(P=O)). Upon coordination to a metal center, the ν(P=O) band typically shifts to a lower wavenumber (redshift).[5] This is because the coordination of the oxygen atom to the metal weakens the P=O double bond character. The magnitude of this shift can provide a qualitative measure of the strength of the M-O bond.
Comparative IR Data:
| Ligand/Complex | ν(P=O) (cm⁻¹) | Δν(P=O) (cm⁻¹) |
| Free (2-Amino-4-fluorophenyl)dimethylphosphine oxide | ~1150-1200 | - |
| Metal Complex of the Ligand | Lower than the free ligand | Dependent on the metal ion |
| Free Triphenylphosphine Oxide (TPPO) | ~1190 | - |
| Metal Complexes of TPPO | ~1120-1180 | 10-70 |
A larger redshift in the ν(P=O) for complexes of (2-Amino-4-fluorophenyl)dimethylphosphine oxide compared to TPPO complexes with the same metal could indicate a stronger M-O interaction, potentially influenced by the electronic effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Upon coordination, a downfield shift (to higher ppm values) is typically observed. The magnitude of this coordination shift can provide insights into the nature of the metal-ligand bond.
-
¹H and ¹⁹F NMR: ¹H NMR can be used to observe the protons of the amino group and the aromatic ring. Changes in their chemical shifts upon complexation can indicate the involvement of the amino group in coordination or hydrogen bonding. ¹⁹F NMR provides a sensitive probe for the electronic changes in the vicinity of the fluorine atom.
Experimental Protocols
Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
The synthesis of the title ligand can be achieved through a multi-step process, often starting from a commercially available fluorinated aniline derivative. A general synthetic route is outlined below.
Workflow for Ligand Synthesis:
Caption: Synthetic workflow for (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Step-by-Step Protocol:
-
Phosphonation: React 1-bromo-4-fluoro-2-nitrobenzene with triethyl phosphite via an Arbuzov reaction to yield diethyl (4-fluoro-2-nitrophenyl)phosphonate.
-
Grignard Reaction: Treat the resulting phosphonate with an excess of methylmagnesium bromide to replace the ethoxy groups with methyl groups, affording (4-fluoro-2-nitrophenyl)dimethylphosphine oxide.
-
Reduction: Reduce the nitro group to an amino group using standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with tin(II) chloride in hydrochloric acid, to obtain the final product, (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
-
Purification: The final product should be purified by column chromatography or recrystallization.
Synthesis of a Representative Metal Complex
The synthesis of metal complexes with phosphine oxides is typically straightforward and involves reacting the ligand with a suitable metal salt in an appropriate solvent.[1]
Workflow for Complex Synthesis:
Caption: General workflow for the synthesis of a metal complex.
Step-by-Step Protocol:
-
Dissolution: Dissolve the metal salt (e.g., cobalt(II) chloride, nickel(II) bromide) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Ligand Addition: In a separate flask, dissolve (2-Amino-4-fluorophenyl)dimethylphosphine oxide in the same solvent.
-
Reaction: Add the ligand solution dropwise to the metal salt solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Isolation: The resulting complex may precipitate out of solution. If so, it can be collected by filtration. Otherwise, the solvent can be slowly evaporated to induce crystallization.
-
Washing and Drying: Wash the isolated complex with a small amount of cold solvent and dry it under vacuum.
Conclusion and Future Outlook
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a ligand with a rich and tunable structural chemistry. The presence of the ortho-amino and para-fluoro substituents provides a unique platform for exploring diverse coordination modes, from simple monodentate P=O coordination to bidentate N,O-chelation. This guide has provided a framework for understanding the structural and spectroscopic consequences of these features through a comparative analysis.
The insights gained from the structural analysis of these complexes are not merely of academic interest. The ability to fine-tune the steric and electronic properties of the ligand has significant implications for applications in catalysis, materials science, and medicinal chemistry. For instance, the recent success of phosphine oxide-containing drugs like Brigatinib highlights the potential of the P=O group as a hydrogen bond acceptor in kinase inhibitor design.[6] The additional functionalities on the (2-Amino-4-fluorophenyl)dimethylphosphine oxide ligand could be exploited to develop new therapeutic agents with enhanced selectivity and efficacy. Future research in this area will undoubtedly focus on synthesizing a wider range of complexes with various transition metals and lanthanides and evaluating their catalytic activity and biological properties.
References
-
Wikipedia. Transition metal complexes of phosphine oxides. [Link]
-
Dalton Transactions. Synthesis, spectroscopic studies and structural systematics of phosphine oxide complexes with Group II metal (beryllium–barium). [Link]
-
Grokipedia. Transition metal complexes of phosphine oxides. [Link]
-
University of Staffordshire Online Repository. Lanthanide phosphine oxide complexes. [Link]
-
The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
PubMed. New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. [Link]
-
Journal of Molecular Structure: THEOCHEM. The role of electronic and steric factors in the fluorination of P(III) compounds by Ph3BiF2. [Link]
-
NIH. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. [Link]
-
Dalton Transactions (RSC Publishing). Coordination chemistry with phosphine and phosphine oxide-substituted hydroxyferrocenes. [Link]
-
ResearchGate. Synthesis, characterization, and theoretical analysis of a plutonyl phosphine oxide complex. [Link]
-
MDPI. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]
-
Semantic Scholar. Synthesis, X-ray Crystallography, Spectroscopic Characterizations, Density Functional Theory, and Hirshfeld Surface Analyses of. [Link]
-
ResearchGate. Synthesis and Characterization of Aminophosphines, Bis(amino)phosphine Derivatives, and Their Molybdenum(0) Complexes. [Link]
-
PubMed. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. [Link]
-
Research Collection. The coordination chemistry of 2,4,6-oxy functionalised 1,3,5- triphosphinines. [Link]
-
Organometallics. Unusual structural and spectroscopic features of some PNP-pincer complexes of iron. [Link]
-
NIH. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl). [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]
-
ResearchGate. Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. [Link]
-
PubMed Central. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. [Link]
-
ResearchGate. Fig. 1 X-Ray crystal structures (left) and the corresponding chemical... [Link]
-
MDPI. X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. [Link]
Sources
(2-Amino-4-fluorophenyl)dimethylphosphine Oxide: A Performance Benchmark in Modern Cross-Coupling Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of robust, efficient, and versatile catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The efficacy of these transformations is critically dependent on the nature of the ancillary ligand that coordinates to the metal center. In recent years, phosphine oxides have emerged as a highly promising class of pre-ligands due to their inherent air and moisture stability, which offers significant practical advantages over traditional, air-sensitive phosphine ligands.[1]
This guide provides a comprehensive performance benchmark of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a novel electron-rich phosphine oxide ligand. Due to the limited availability of direct, published experimental data for this specific ligand, this guide will leverage comparative data from structurally analogous aminophenyl and fluorinated phosphine oxide ligands to project its performance characteristics. We will delve into the anticipated benefits of its unique structural motifs and provide detailed experimental protocols for its application in key cross-coupling reactions, benchmarked against established, commercially available ligands.
The Molecular Architecture: Unpacking the Potential of (2-Amino-4-fluorophenyl)dimethylphosphine Oxide
The structure of (2-Amino-4-fluorophenyl)dimethylphosphine oxide integrates several key features that are anticipated to confer superior catalytic activity:
-
The Dimethylphosphine Oxide Moiety: This group serves as a stable, air-insensitive pre-ligand. In the catalytic cycle, it is believed to exist in equilibrium with its tautomeric phosphinous acid form, which is the active L-type ligand that coordinates to the palladium center. This in-situ generation of the active ligand from a stable precursor simplifies reaction setup and handling.[2]
-
The ortho-Amino Group: The presence of an amino group ortho to the phosphine oxide is expected to create a bidentate chelation effect with the palladium center. This chelation can enhance the stability of the catalytic complex and influence the reaction's selectivity. Such "hemilabile" behavior, where one coordinating atom can reversibly dissociate, is a known strategy to promote catalytic activity.
-
The para-Fluoro Substituent: Fluorine substitution on the phenyl ring significantly impacts the electronic properties of the ligand. The strong electron-withdrawing nature of fluorine can influence the electron density at the phosphorus and palladium centers, which in turn can affect the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3][4] Computational studies have shown that electron-withdrawing ligands can lower the energy barrier for transmetallation in Suzuki-Miyaura coupling.[5]
-
Steric Hindrance: The dimethylphosphine group, while not exceedingly bulky, provides a degree of steric hindrance around the metal center, which is known to promote the reductive elimination step, leading to higher product yields.[6][7]
Comparative Performance Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The performance of a phosphine ligand is crucial, especially when coupling challenging substrates like aryl chlorides.
Anticipated Performance Profile:
Based on data from related electron-rich biarylphosphine ligands like XPhos and SPhos, (2-Amino-4-fluorophenyl)dimethylphosphine oxide is expected to be a highly effective ligand for Suzuki-Miyaura coupling.[8][9] The combination of its electron-donating amino group and the steric environment provided by the dimethylphosphine moiety should facilitate the oxidative addition of even unactivated aryl chlorides.
Comparative Experimental Data (Analogous Systems):
The following table summarizes the performance of established phosphine ligands in the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid. This data serves as a benchmark against which the performance of (2-Amino-4-fluorophenyl)dimethylphosphine oxide can be projected.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | [9] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 | [9] |
| RuPhos | Pd-G3-RuPhos | K₂CO₃ | t-AmylOH | 100 | 2 | >95 | [9] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 24 | <10 | [3] |
It is important to note that these are representative conditions and yields will vary depending on the specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for evaluating the performance of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in a model Suzuki-Miyaura reaction.
Reaction: 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
4-Chlorotoluene
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and (2-Amino-4-fluorophenyl)dimethylphosphine oxide (0.02 mmol, 2 mol%).
-
Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (3 mL) and degassed water (0.3 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[10] The choice of ligand is critical for achieving high yields, particularly with challenging substrates.
Anticipated Performance Profile:
The structural features of (2-Amino-4-fluorophenyl)dimethylphosphine oxide suggest it will be a highly effective ligand for Buchwald-Hartwig amination. The combination of an electron-rich aminophenyl moiety and appropriate steric bulk is a hallmark of successful ligands for this reaction, such as the Buchwald biarylphosphine ligands.[11] The potential for bidentate coordination could further enhance catalytic activity and stability.
Comparative Experimental Data (Analogous Systems):
The following table presents data for the Buchwald-Hartwig amination of an aryl chloride with morpholine, catalyzed by various established phosphine ligands. This provides a comparative framework for the expected performance of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tBuXPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 80 | 1 | 98 | [11] |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 80 | 1 | 97 | [11] |
| SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 80 | 1 | 96 | [11] |
| PPh₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Low | [12] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for assessing the catalytic performance of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in a model Buchwald-Hartwig amination reaction.
Reaction: 4-Chlorotoluene with Morpholine
Materials:
-
(2-Amino-4-fluorophenyl)dimethylphosphine oxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), (2-Amino-4-fluorophenyl)dimethylphosphine oxide (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and toluene (2 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle Diagram:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
While direct experimental data for (2-Amino-4-fluorophenyl)dimethylphosphine oxide remains to be published, a thorough analysis of its structural components and comparison with well-established, high-performance phosphine oxide and biarylphosphine ligands strongly suggests its potential as a highly effective pre-ligand in palladium-catalyzed cross-coupling reactions. Its air-stability, combined with the anticipated electronic and steric benefits of its aminophenyl and fluorinated framework, positions it as a promising candidate for tackling challenging Suzuki-Miyaura and Buchwald-Hartwig transformations.
The experimental protocols provided in this guide offer a robust starting point for researchers to evaluate the performance of (2-Amino-4-fluorophenyl)dimethylphosphine oxide in their specific applications. Further systematic studies are warranted to fully elucidate its catalytic scope and to directly compare its efficacy against commercially available alternatives. Such investigations will undoubtedly contribute to the expanding toolkit of powerful ligands for modern organic synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.
- Hind Alghamdi. (2021). Synthesis and Chemistry of Fluorinated Phosphine Ligands. University of Edinburgh.
- Request PDF. (2025).
- Xiao, J. (2002).
- Vilniaus universitetas. (n.d.). NAUJŲ FOSFININIŲ LIGANDŲ Pd(0)/Pd(II) KATALIZUOJAMAM (HETERO)
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Wikipedia. (2023).
- ResearchGate. (2025).
- PubMed Central. (2023). Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- Macmillan Group. (n.d.). Why C–N and C–O Couplings?
- University of Johannesburg. (n.d.). Synthesis and evaluation of aminophosphines as ligands in the palladium-catalysed Suzuki-Miyaura cross-coupling reaction.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for the Cross-Coupling of 4-Iodo-3,5-dimethylaniline.
- ResearchGate. (2025). Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study.
- TCI Chemicals. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026).
- ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- ResearchGate. (2017). Cross coupling of phosphines and phosphine oxides.
- Beilstein Journals. (2012).
- Royal Society of Chemistry. (2019). Cu(i)/Fe(iii)
- ResearchGate. (2025).
- PubMed. (2013).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Electronic Effects of Substituents on Aminophenyl Phosphine Oxides
Introduction: The Strategic Importance of Aminophenyl Phosphine Oxides
Aminophenyl phosphine oxides (APOs) represent a privileged scaffold in modern chemistry. Their unique structural and electronic properties have made them indispensable in fields ranging from medicinal chemistry, where they serve as bioisosteres and key pharmacophores, to materials science, where they are integral components of high-performance polymers and catalysts.[1] The core of their utility lies in the phosphorus center, whose reactivity, coordination ability, and spectroscopic signature are exquisitely sensitive to the electronic environment.
The ability to modulate these properties is paramount for rational drug design and materials engineering. This is achieved by introducing substituents onto the aminophenyl ring. These substituents, through a combination of inductive and resonance effects, act as "tuning knobs," allowing researchers to precisely control the electron density across the entire molecule. This guide provides a comparative analysis of how different substituents—both electron-donating and electron-withdrawing—impact the electronic landscape of APOs, supported by experimental and computational evidence.
Pillar 1: The Fundamental Principles of Substituent Effects
Before delving into the specifics of the APO scaffold, it is crucial to understand the two primary mechanisms through which a substituent exerts its electronic influence:
-
Inductive Effects (I): This effect is transmitted through the sigma (σ) bond framework and arises from the intrinsic electronegativity of the atoms.[2] Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring (-I effect), while alkyl groups donate electron density through the σ-bonds (+I effect).
-
Resonance Effects (R): This effect operates through the pi (π) system and involves the delocalization of electrons, which can be represented by drawing resonance structures.[3] Substituents with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the π-system (+R effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) withdraw electron density from the ring (-R effect).[2][4]
The interplay of these two effects determines the overall electron-donating or electron-withdrawing character of a substituent and dictates its impact on the APO molecule.
Caption: Logical flow of substituent effects on the APO scaffold.
Pillar 2: Comparative Analysis of Substituent Effects on APOs
The most direct experimental probe of the electronic environment at the phosphorus center is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) is highly sensitive to the electron density around the phosphorus nucleus. A higher electron density results in increased shielding and an upfield shift (lower δ value), while a lower electron density causes deshielding and a downfield shift (higher δ value).[5]
Electron-Donating Groups (EDGs): Enhancing Electron Density
When an EDG is placed on the aminophenyl ring, it increases the electron density on the phosphorus atom through both resonance and inductive effects.
-
Mechanism: A methoxy (-OCH₃) or amino (-NH₂) group, for instance, donates its lone pair of electrons into the aromatic π-system (+R effect). This increased electron density is relayed to the phosphorus atom, enhancing the shielding of the nucleus.
-
Spectroscopic Consequence: This leads to an upfield shift in the ³¹P NMR spectrum. The P=O bond may also be affected, with changes observable in its stretching frequency in Infrared (IR) spectroscopy.[6]
Electron-Withdrawing Groups (EWGs): Diminishing Electron Density
Conversely, EWGs decrease the electron density at the phosphorus center.
-
Mechanism: A nitro (-NO₂) or cyano (-CN) group strongly withdraws electron density from the ring via resonance (-R effect) and induction (-I effect). This electronic pull is transmitted to the phosphorus atom, reducing the electron density around it. Halogens like chlorine (-Cl) are a special case; they are inductively withdrawing (-I) but can be weakly resonance donating (+R).[2] For phosphine oxides, the strong inductive effect typically dominates.
-
Spectroscopic Consequence: The resulting deshielding of the phosphorus nucleus causes a downfield shift in the ³¹P NMR spectrum.
Quantitative Data Summary
The electronic influence of a substituent can be quantified using Hammett constants (σ). A negative σ value indicates an electron-donating character, while a positive value signifies an electron-withdrawing nature. The following table synthesizes these constants with their predicted spectroscopic impact on an APO scaffold.
| Substituent (para-position) | Hammett Constant (σp)[7][8] | Dominant Effect[2][3] | Predicted ³¹P NMR Shift |
| -OCH₃ (Methoxy) | -0.27 | +R, -I | Upfield |
| -CH₃ (Methyl) | -0.17 | +I | Upfield |
| -H (Reference) | 0.00 | N/A | Reference |
| -Cl (Chloro) | +0.23 | -I, +R | Downfield |
| -CF₃ (Trifluoromethyl) | +0.54 | -I | Downfield |
| -CN (Cyano) | +0.66 | -R, -I | Downfield |
| -NO₂ (Nitro) | +0.78 | -R, -I | Strongly Downfield |
Pillar 3: Experimental and Computational Validation Protocols
To reliably correlate substituent effects with molecular properties, a robust and self-validating workflow is essential. This involves synthesis, spectroscopic characterization, and computational modeling.
Caption: Integrated experimental and computational validation workflow.
Protocol 1: Synthesis of a Substituted (4-aminophenyl)diphenylphosphine Oxide
This protocol provides a general method for the synthesis of an APO, which can be adapted for various substituents on the aniline starting material.
Causality: The reaction proceeds via a nucleophilic substitution of the amino group on a phosphinic chloride derivative. The choice of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct without competing with the aniline nucleophile. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the reactants well.
-
Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (e.g., 4-methoxyaniline, 1.0 eq) in anhydrous DCM (30 mL).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Phosphinylation: Add diphenylphosphinic chloride (1.05 eq) dropwise to the stirred solution over 15 minutes. Self-Validation: The formation of triethylamine hydrochloride precipitate is a visual indicator of reaction progress.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction with deionized water (20 mL). Separate the organic layer, and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Protocol 2: ³¹P NMR Spectroscopic Analysis
This protocol details the acquisition of ³¹P NMR data to probe the electronic environment of the phosphorus center.
Causality: Deuterated chloroform (CDCl₃) is a standard solvent for its excellent dissolving power and minimal interference. A proton-decoupled experiment is used to simplify the spectrum, resulting in a single sharp peak for the APO, whose chemical shift is the primary data point.
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the purified APO and dissolve it in ~0.6 mL of CDCl₃ in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Run a standard proton-decoupled phosphorus experiment (³¹P{¹H}).
-
Reference: The spectrum is automatically referenced to an external 85% H₃PO₄ standard (δ = 0.0 ppm).
-
Relaxation Delay (d1): Set to 2-5 seconds to ensure full relaxation of the phosphorus nucleus between scans.
-
Number of Scans (ns): Acquire at least 64 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio and Fourier transform the Free Induction Decay (FID).
-
Analysis: Phase and baseline correct the spectrum. The chemical shift (δ) of the singlet corresponding to the APO is the key value for comparison. Self-Validation: The sharpness of the singlet and the flat baseline are indicators of a high-quality spectrum.
Protocol 3: Computational Analysis using Density Functional Theory (DFT)
This protocol outlines a standard computational workflow to calculate the electronic properties of APOs, providing theoretical support for experimental observations.[10][11]
Causality: DFT with a functional like B3LYP and a basis set like 6-31G(d) provides a good balance between accuracy and computational cost for organic molecules of this size. Geometry optimization is essential to find the lowest energy conformation before calculating properties. A frequency calculation validates that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Structure Building: Construct the 3D structure of the substituted APO molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Submit the structure for a geometry optimization calculation using a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d).
-
Specify solvent effects if desired, using a continuum model like PCM (Polarizable Continuum Model) for chloroform.
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. Self-Validation: The absence of any imaginary frequencies confirms the structure is a stable minimum on the potential energy surface.
-
Property Calculation: From the optimized structure, calculate key electronic descriptors:
-
Mulliken Atomic Charges: To quantify the partial charge on the phosphorus and oxygen atoms.
-
Frontier Molecular Orbitals (HOMO/LUMO): To analyze the electronic transition properties and reactivity.
-
-
Analysis: Compare the calculated atomic charges on the phosphorus atom for APOs with different substituents. A more positive charge correlates with a more electron-withdrawing substituent and a downfield ³¹P NMR shift.
Conclusion
The strategic placement of substituents on the aminophenyl ring of a phosphine oxide is a powerful tool for tuning its electronic properties. Electron-donating groups increase the electron density at the phosphorus center, leading to upfield shifts in ³¹P NMR spectra, while electron-withdrawing groups have the opposite effect. This relationship, quantifiable through Hammett constants and verifiable through a robust combination of synthesis, spectroscopy, and computational modeling, provides a predictive framework for molecular design. For researchers in drug discovery and materials science, a thorough understanding of these electronic effects is not merely academic; it is a fundamental requirement for the rational development of next-generation molecules with tailored functions.
References
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. National Institutes of Health. Available at: [Link]
-
Varma, I. K., & Mittal, H. P. (1992). Synthesis, characterization, and thermal properties of tris (3‐aminophenyl) phosphine oxide‐based nadimide resins. ResearchGate. Available at: [Link]
-
Science.gov. Hammett substituent constants: Topics by Science.gov. Available at: [Link]
-
Al-Masarwah, A. S., et al. (2020). Electronic aspects of the phosphine-oxide → phosphinous acid tautomerism and the assisting role of transition metal centers. ResearchGate. Available at: [Link]
-
Gröger, H., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. ACS Publications. Available at: [Link]
-
Medhi, M. (2010). Synthesis and Characterization of Phosphine Oxide containing Novel Poly(ether-amide)s. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Tolstoy, P. M., et al. (2016). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. RSC Publishing. Available at: [Link]
-
Braun, D. E., et al. (2018). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. RSC Publishing. Available at: [Link]
-
Espinosa-Jalapa, N. A., et al. (2018). Electronic Effects in Phosphino‐Iminophosphorane Pd Complexes upon Varying the N Substituent. ResearchGate. Available at: [Link]
-
La Salle University. Substituent Effects. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Tolstoy, P. M., et al. (2016). Phosphine oxides as NMR and IR spectroscopic probes for geometry and energy of PO···H–A hydrogen bonds. ResearchGate. Available at: [Link]
-
Tolstoy, P. M., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. MDPI. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. SciSpace. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. Available at: [Link]
-
ResearchGate. (2022). Values of some Hammett substituent constants (σ). Available at: [Link]
-
Lalevée, J., et al. (2020). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. PubMed. Available at: [Link]
-
Sabounchei, S., & Naghipour, A. (2010). Synthesis, Spectroscopic Investigation and X-ray Structural Characterization of Some Primary Ammonium Phosphine Oxide. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2021). Hammett plot of the σ⁺para constants against the ³¹P{¹H} chemical shift of azophosphonium salts 1a–p. Available at: [Link]
-
Hillier, I. H., & Saunders, V. R. (1970). A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine. RSC Publishing. Available at: [Link]
-
ResearchGate. (2021). Computational studies on electronic and optical properties of dopamine derivatives structure: A DFT study. Available at: [Link]
-
Irfan, A., et al. (2017). Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. National Institutes of Health. Available at: [Link]
-
Bhetwal, A., & Koirala, P. (2021). Computational Study of Crystallography, Defects, Ion Migration and Dopants in Almandine Garnet. MDPI. Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2022). Investigating the electronic properties and reactivity of polyaniline emeraldine base functionalized with metal oxides. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for (2-Amino-4-fluorophenyl)dimethylphosphine Oxide Derivatives: A Comparative Guide for Drug Discovery Professionals
The (2-Amino-4-fluorophenyl)dimethylphosphine oxide scaffold represents a confluence of two pharmacologically significant moieties. The 2-aminophenyl group is a well-established zinc-binding motif, pivotal in the design of histone deacetylase (HDAC) inhibitors, while the dimethylphosphine oxide (DMPO) group has gained prominence as a hydrogen-bond acceptor in potent kinase inhibitors, exemplified by the FDA-approved drug Brigatinib.[1][2] This duality necessitates a rigorous and multifaceted approach to elucidating the precise mechanism of action for any novel derivative.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological targets of this intriguing class of compounds. We will dissect the validation process into two primary potential mechanisms: HDAC inhibition and kinase inhibition, offering objective comparisons with established alternatives and furnishing detailed experimental protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each step contributes to a self-validating and robust dataset.
The Dichotomy of a Scaffold: HDAC vs. Kinase Inhibition
The core structure of a (2-Amino-4-fluorophenyl)dimethylphosphine oxide derivative presents two plausible, and not mutually exclusive, pathways for biological activity. The 2-amino-4-fluorophenyl portion, particularly when part of a larger benzamide structure, strongly suggests interaction with the zinc-containing active site of HDAC enzymes.[2][3] Conversely, the DMPO moiety is a key feature in next-generation tyrosine kinase inhibitors (TKIs), where it enhances potency and selectivity.[4][5] Therefore, a primary challenge in characterizing a new derivative is to determine which, if any, of these targets it engages, and with what specificity.
The following sections will outline parallel validation workflows, each tailored to one of these potential mechanisms.
Part 1: Validation as a Histone Deacetylase (HDAC) Inhibitor
HDAC enzymes are critical regulators of gene expression, and their dysregulation is implicated in numerous cancers.[6] Validation of a compound as an HDAC inhibitor requires a tiered approach, moving from broad activity to specific isoform selectivity and cellular effects.
Workflow for HDAC Inhibitor Validation
Caption: Workflow for validating kinase inhibitor mechanism of action.
Experimental Protocols
1. LanthaScreen™ Eu Kinase Binding Assay
This is a high-throughput biochemical assay to screen for kinase binding and determine affinity.
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This proximity results in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.
-
Protocol:
-
Prepare a serial dilution of the test compound and a known kinase inhibitor (e.g., Brigatinib for ALK).
-
In a suitable microplate, add the test compound dilutions.
-
Add a pre-mixed solution of the target kinase (e.g., recombinant ALK) and the Eu-labeled anti-tag antibody.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665/615) and plot against compound concentration to determine the IC50 value.
-
2. Cellular Phosphorylation Assay (Western Blot)
This assay confirms that target engagement translates to functional inhibition of the kinase's activity within the cell.
-
Principle: Kinase inhibitors block the phosphorylation of downstream substrate proteins. This can be visualized and quantified by Western blotting using phospho-specific antibodies.
-
Protocol:
-
Culture a cell line that is dependent on the target kinase activity (e.g., H3122 or Karpas-299 for ALK).
-
Treat the cells with a dilution series of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the kinase (e.g., phospho-ALK) and a key downstream substrate (e.g., phospho-STAT3).
-
Also probe for total ALK, total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Apply a suitable secondary antibody and visualize the bands.
-
A dose-dependent decrease in the phosphorylated protein signals, without a change in total protein levels, indicates functional inhibition of the kinase.
-
Comparative Performance Data
The following table provides IC50 values for Brigatinib, which contains a dimethylphosphine oxide moiety, against several kinases, and compares it to other relevant ALK inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Brigatinib | ALK (native) | 0.6 [7] | 14 [7][8] |
| ALK (G1202R mutant) | 6.6 [7] | 184 [8] | |
| ROS1 | 1.9 [9] | 18 [7] | |
| EGFR (T790M mutant) | 29 [9] | 281 [9] | |
| Crizotinib | ALK (native) | - | 107 [8] |
| Ceritinib | ALK (native) | - | 37 [8] |
| Alectinib | ALK (native) | - | 25 [8] |
This data showcases the high potency of Brigatinib against native ALK, outperforming first and other second-generation inhibitors in cellular assays. [8]Its activity against the G1202R resistance mutation, although reduced, demonstrates its potential to overcome certain forms of resistance. [8]The dimethylphosphine oxide group is a key contributor to this potent and selective profile.[4]
Conclusion
The (2-Amino-4-fluorophenyl)dimethylphosphine oxide scaffold is a compelling starting point for the design of novel therapeutics. However, its hybrid nature demands a rigorous, evidence-based approach to mechanism of action validation. By systematically employing the biochemical, target engagement, and cellular functional assays outlined in this guide, researchers can confidently identify the primary biological targets of their derivatives. Whether a compound functions as an HDAC inhibitor, a kinase inhibitor, or potentially a dual-acting agent, this structured validation pathway provides the necessary tools to build a robust and compelling data package for further drug development.
References
-
ASCEND-5 Trial Investigators. (2017). Ceritinib versus chemotherapy in patients with ALK-rearranged non-small-cell lung cancer previously treated with crizotinib and chemotherapy (ASCEND-5): a randomised, controlled, open-label, phase 3 trial. The Lancet Oncology. Available at: [Link]
-
Shaw, A. T., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine. Available at: [Link]
-
Rosenthal, A., et al. (2022). Next-generation ALK inhibitors are highly active in ALK-positive large B-cell lymphoma. Blood. Available at: [Link]
-
ASCO. (2021). Outcomes of first, second, and third-generation anaplastic lymphoma kinase (ALK) inhibitors in non-small cell lung cancer brain metastases (NSCLCBM). ASCO Publications. Available at: [Link]
-
Patsnap. (2025). What are the key players in the pharmaceutical industry targeting ALK?. Patsnap Synapse. Available at: [Link]
-
Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research. Available at: [Link]
-
Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research. Available at: [Link]
-
Li, Z., & Zhu, W. G. (2014). Targeting histone deacetylases for cancer therapy: from promiscuity to selectivity. Journal of Hematology & Oncology. Available at: [Link]
-
St-Jean, M., et al. (2017). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. OncoTargets and Therapy. Available at: [Link]
-
Di Bello, E., et al. (2022). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at: [Link]
-
Siegel, D., et al. (2009). Clinical Studies of Histone Deacetylase Inhibitors. Clinical Epigenetics. Available at: [Link]
-
ResearchGate. (n.d.). HDAC inhibitors undergoing clinical trials. ResearchGate. Available at: [Link]
-
Leal, T., & Wakelee, H. (2019). Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of compounds 6 and 8 and vorinostat against the HDAC2 and HDAC6 isoforms. ResearchGate. Available at: [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation. Available at: [Link]
-
Drugs.com. (n.d.). Brigatinib. Drugs.com. Available at: [Link]
-
Huber, K. V. M., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Available at: [Link]
-
Witt, O., et al. (2011). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Cancer Biology & Therapy. Available at: [Link]
-
Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at: [Link]
-
Lountos, G. T., et al. (2021). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Scientific Reports. Available at: [Link]
-
Huber, K. V. M., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Häusler, J., et al. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. Available at: [Link]
-
Kharel, Y., et al. (2011). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Wagner, T., et al. (2021). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. European Journal of Medicinal Chemistry. Available at: [Link]
-
Bressi, J. C., et al. (2010). Amino acid derivatives as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Schematic of the dCK inhibitors and their apparent IC50 values. ResearchGate. Available at: [Link]
-
Smith, C. A., et al. (2021). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS Computational Biology. Available at: [Link]
Sources
- 1. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide and Its Synthetic Precursors
Introduction
(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a valuable building block in contemporary medicinal chemistry and materials science. Its unique combination of a fluorinated aniline moiety and a dimethylphosphine oxide group makes it an attractive synthon for introducing the phosphine oxide group, a known hydrogen bond acceptor and bioisostere for other functional groups, into complex molecules. The successful synthesis and quality control of this compound rely heavily on a robust analytical workflow.
This guide provides an in-depth spectroscopic comparison of (2-Amino-4-fluorophenyl)dimethylphosphine oxide with its key synthetic precursors. By understanding the distinct spectral signatures of each compound, researchers can confidently monitor reaction progress, identify intermediates, and confirm the structure and purity of the final product. We will explore the transformations through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between structural changes and their spectroscopic manifestations.
Synthetic Pathway and Analytical Strategy
A common and logical synthetic route to (2-Amino-4-fluorophenyl)dimethylphosphine oxide involves a two-step process starting from a commercially available material. This pathway provides the basis for our spectroscopic comparison.
-
Phosphinylation: The synthesis begins with the introduction of the dimethylphosphine oxide group onto the aromatic ring of 1-bromo-4-fluoro-2-nitrobenzene (Precursor 1) . This is typically achieved through a palladium-catalyzed cross-coupling reaction to yield (4-fluoro-2-nitrophenyl)dimethylphosphine oxide (Precursor 2) .
-
Reduction: The final step is the selective reduction of the nitro group on Precursor 2 to an amine, affording the target molecule, (2-Amino-4-fluorophenyl)dimethylphosphine oxide (Final Product) .
Our analytical approach is to leverage spectroscopic techniques to track the key functional group interconversions at each stage: the substitution of the bromine atom, and the reduction of the nitro group.
Caption: Recommended analytical workflow for synthesis and characterization.
Conclusion
The successful synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide from 1-bromo-4-fluoro-2-nitrobenzene is characterized by a series of distinct and readily identifiable spectroscopic changes. By employing a multi-technique approach, researchers can track the key transformations with high confidence. The appearance of the ³¹P NMR signal and the P=O stretch in the FT-IR spectrum confirms the successful phosphinylation step. The subsequent reduction of the nitro group is clearly evidenced by the dramatic upfield shift of aromatic protons in the ¹H NMR spectrum and the replacement of the strong nitro IR bands with characteristic primary amine stretches. This guide provides the foundational spectroscopic knowledge and protocols necessary for scientists to efficiently and accurately navigate the synthesis and characterization of this important chemical building block.
References
-
UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
Joe. (n.d.). Infrared of nitro compounds. Chemistry. Retrieved from [Link]
-
University of Calgary. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. Retrieved from [Link]
- Ohwada, K. (1968). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations. Applied Spectroscopy, 22(3), 209.
-
UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Ohwada, K. (1968). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations. Optica Publishing Group. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
- Wasylishen, R. E., & Graczyk, J. (1991). Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Canadian Journal of Chemistry, 69(11), 1737-1743.
-
Tolstoy, P. M., Filarowski, A., & Sobczyk, L. (2017). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. CoLab. Retrieved from [Link]
-
Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229.
-
Stanciu, I. (2025, December 12). Study of the composition of amines using IR spectroscopy. ResearchGate. Retrieved from [Link]
-
Supporting Information - Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Tolstoy, P. M., Filarowski, A., & Sobczyk, L. (2017). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 19(44), 30033-30042.
-
Tolstoy, P. M., Filarowski, A., & Sobczyk, L. (2017). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. ResearchGate. Retrieved from [Link]
-
Okuda, Y., et al. (n.d.). The P–O stretching region in the infrared spectra of samples 2, 11, and 14. ResearchGate. Retrieved from [Link]
- Johnson, T., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 8.
-
Frost, R. L., & Čejka, J. (n.d.). IR spectra of the PO 4-stretching region of (a) vivianite, (b) baricite and (c) bobierrite. ResearchGate. Retrieved from [Link]
- Berger, O., et al. (2016). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. Retrieved from [Link]
-
Barron Research Group. (n.d.). Phosphorus-31 NMR Spectroscopy. Rice University. Retrieved from [Link]
-
Haapaniemi, E. (n.d.). Complete 1H, 13C{1H}, and 31P NMR Spectral Parameters of Some Pyrophosphates. SciSpace. Retrieved from [Link]
-
Hanušovská, E., et al. (1998). Correlation of 1H, 13C, 19F and 31P NMR spectroscopy data with drug resistance of malignant cells. ResearchGate. Retrieved from [Link]
-
Alam, T. M., & Assink, R. A. (2003). 27Al, 47,49Ti, 31P, AND 13C MAS NMR STUDY OF VX, GB, GD AND HD REACTIONS. DTIC. Retrieved from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 2-amino-3-ethoxycarbonyl-4-(4- chlorophenyl)-4H, 5H-pyrano-[3,2-c]-benzopyran-5-one. Retrieved from [Link]
A Scientist's Guide to Assessing the Metabolic Stability of Novel (2-Amino-4-fluorophenyl)dimethylphosphine Oxide Derivatives
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the metabolic stability of a compound is a critical determinant of its therapeutic potential.[1][2][3] A molecule that is rapidly metabolized may fail to achieve the necessary plasma concentration to exert its pharmacological effect, leading to a short duration of action and ultimately, clinical failure. The (2-Amino-4-fluorophenyl)dimethylphosphine oxide scaffold represents a promising starting point for the development of novel therapeutics. The inclusion of the phosphine oxide moiety, a highly polar functional group, is often a strategic choice to enhance both solubility and metabolic stability.[4][5][6][7] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of derivatives of this scaffold, grounded in established scientific principles and experimental best practices.
The Metabolic Landscape of Phosphine Oxide-Containing Compounds
The liver is the primary site of drug metabolism, where a suite of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[8][9] For organophosphorus compounds, which include phosphine oxides, the metabolic pathways are varied. While some organophosphorus compounds can undergo significant metabolism, phosphine oxides are generally recognized for their relative metabolic stability.[5][6][10] This stability is attributed to the high polarity of the P=O bond, which can reduce the compound's affinity for the active sites of metabolizing enzymes.[7]
However, metabolic clearance is still possible and can occur through several established pathways for organophosphorus compounds, including:
-
Oxidative Metabolism (Phase I): Primarily mediated by CYP enzymes, this can involve C-hydroxylation or O-dealkylation of substituents on the molecule.[11] The specific CYP isozymes involved can vary, with CYP1A2, CYP2B6, CYP2C19, and CYP3A4 being common players in the metabolism of various organophosphorus compounds.[12][13][14]
-
Conjugation (Phase II): If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group), the molecule can undergo conjugation with endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion.[8]
Given the structure of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, potential metabolic "soft spots" could include the aromatic ring and the methyl groups attached to the phosphorus atom. The fluorine atom on the phenyl ring may also influence the regioselectivity of metabolism.
Comparative Analysis of In Vitro Metabolic Stability Assays
To quantitatively assess the metabolic stability of novel compounds, two primary in vitro methods are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Human Liver Microsomal (HLM) Stability Assay
This is often the first-line assay in early drug discovery due to its high-throughput nature and cost-effectiveness.[15] Microsomes are subcellular fractions of the liver that are rich in Phase I metabolizing enzymes, particularly CYPs.[9][15]
Principle: The test compound is incubated with HLMs in the presence of necessary cofactors (e.g., NADPH), and the disappearance of the parent compound is monitored over time.[15][16][17] This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[15][18]
Hepatocyte Stability Assay
Hepatocytes are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors in a more physiologically relevant environment.[19][20] This assay also accounts for cellular uptake, a factor not addressed in microsomal assays.[19]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and the depletion of the parent compound is measured over time.[19][21][22] This provides a more comprehensive picture of hepatic clearance.
| Feature | Human Liver Microsomal Assay | Hepatocyte Assay |
| Test System | Subcellular fraction (endoplasmic reticulum) | Intact, viable cells |
| Enzymes Present | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II enzymes, transporters |
| Cofactors | Must be added externally (e.g., NADPH) | Endogenously present |
| Cellular Processes | Enzyme kinetics only | Uptake, metabolism, and efflux |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
| Predictive Power | Good for initial screening of CYP-mediated metabolism | More predictive of in vivo hepatic clearance |
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a robust framework for assessing the metabolic stability of novel (2-Amino-4-fluorophenyl)dimethylphosphine oxide derivatives.
Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][18]
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (<0.5%) to avoid enzyme inhibition.[17]
-
Thaw the human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold 0.1 M phosphate buffer.[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compounds and positive controls to their respective wells to achieve the final desired concentration (e.g., 1 µM).[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[15][18] The acetonitrile serves to precipitate the proteins and halt the enzymatic reaction.
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[23]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[23]
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the potential metabolic fate of the compounds, the following diagrams are provided.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Caption: Potential Metabolic Pathways for the Target Compounds.
Comparative Metabolic Stability Data
The following table provides a comparative overview of metabolic stability data for different classes of kinase inhibitors, which can serve as a benchmark when evaluating novel compounds derived from (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
| Compound Class/Example | Key Structural Features | Typical HLM t½ (min) | Typical CLint (µL/min/mg protein) | Reference |
| Type I Kinase Inhibitors | Generally smaller, more polar | 15 - 60 | 10 - 50 | [24] |
| Type II Kinase Inhibitors | Larger, more hydrophobic | < 15 | > 50 | [24] |
| Dasatinib (BCR-ABL inhibitor) | Aminothiazole core | ~20 | High | [25] |
| Imatinib (BCR-ABL inhibitor) | 2-phenylaminopyrimidine | > 60 | Low | [24] |
| Brigatinib (ALK inhibitor) | Contains a dimethylphosphine oxide | > 120 | Very Low | [7] |
| Hypothetical (2-Amino-4-fluorophenyl)dimethylphosphine oxide Derivative | Dimethylphosphine oxide | Expected to be > 60 | Expected to be Low to Moderate | N/A |
Note: The values presented are illustrative and can vary significantly based on the specific compound and assay conditions.
The inclusion of a dimethylphosphine oxide group, as seen in the approved drug Brigatinib, is associated with high metabolic stability.[7] This provides a strong rationale to hypothesize that novel derivatives of (2-Amino-4-fluorophenyl)dimethylphosphine oxide will also exhibit favorable metabolic stability profiles.
Conclusion
Assessing the metabolic stability of novel drug candidates is an indispensable step in the drug discovery and development process. For compounds derived from the (2-Amino-4-fluorophenyl)dimethylphosphine oxide scaffold, the inherent polarity of the phosphine oxide group suggests a promising intrinsic metabolic stability.[5][6][10] However, this must be empirically verified. The Human Liver Microsomal stability assay offers a robust, high-throughput method for initial assessment, while the hepatocyte stability assay can provide a more comprehensive and physiologically relevant picture of hepatic clearance. By employing these well-established in vitro tools and comparing the results to known benchmarks, researchers can make informed decisions to guide the optimization of these promising compounds towards viable clinical candidates.
References
-
Buratti, F. M., et al. (2003). Metabolism of organophosphorus pesticides by human cytochrome P450 (CYPs). ResearchGate. [Link]
-
Di, L. (2021). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
MDPI. (2022). Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450. MDPI. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Foxenberg, R. J., et al. (2011). Human hepatic cytochrome P450-specific metabolism of the organophosphorus pesticides methyl parathion and diazinon. PubMed. [Link]
-
Cyprotex. Hepatocyte Stability. Cyprotex | Evotec. [Link]
-
Domainex. Hepatocyte Stability Assay. Domainex. [Link]
-
Timchalk, C., et al. (2008). Cytochrome P450-specific human PBPK/PD models for the organophosphorus pesticides: chlorpyrifos and parathion. NIH. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]
-
AxisPharm. Hepatocyte Stability Assay Test. AxisPharm. [Link]
-
Mercell. metabolic stability in liver microsomes. Mercell. [Link]
-
ResearchGate. Metabolism of pesticides by human Cytocrome P450 (CYPs). ResearchGate. [Link]
-
PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]
-
Pharma Focus Asia. Metabolic Stability. Pharma Focus Asia. [Link]
-
NEDMDG. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]
-
Semantic Scholar. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Semantic Scholar. [Link]
-
ResearchGate. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. [Link]
-
Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]
-
Molecules. (2018). Special Issue: Kinase inhibitors. NIH. [Link]
-
Royal Society of Chemistry. CHAPTER 8: The Properties of Kinase Inhibitors. Royal Society of Chemistry. [Link]
-
Drug Metabolism and Disposition. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. [Link]
-
MTT-lab. In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. [Link]
-
Journal of Endocrinological Investigation. (2023). Metabolic adverse events of multitarget kinase inhibitors: a systematic review. NIH. [Link]
-
Molecules. (2022). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. NIH. [Link]
-
Seminars in Cancer Biology. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect. [Link]
-
Frontiers in Oncology. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. ResearchGate. [Link]
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mttlab.eu [mttlab.eu]
- 10. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 [mdpi.com]
- 12. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human hepatic cytochrome P450-specific metabolism of the organophosphorus pesticides methyl parathion and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450-specific human PBPK/PD models for the organophosphorus pesticides: chlorpyrifos and parathion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 20. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. protocols.io [protocols.io]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. books.rsc.org [books.rsc.org]
- 25. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
A Comparative Guide to the Cost-Effective Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-4-fluorophenyl)dimethylphosphine oxide has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[1][2] The unique physicochemical properties imparted by the dimethylphosphine oxide (DMPO) moiety, such as improved solubility and metabolic stability, have made this class of compounds highly attractive for drug discovery programs.[3] This guide provides a comparative analysis of the most viable synthetic routes to (2-Amino-4-fluorophenyl)dimethylphosphine oxide, with a focus on cost-effectiveness, scalability, and overall efficiency to aid researchers in selecting the optimal method for their needs.
Introduction to Synthetic Strategies
The synthesis of aryldimethylphosphine oxides, particularly those bearing amino and fluoro substituents, presents several challenges, including regioselectivity and functional group compatibility. The primary disconnection for forming the crucial C-P bond typically involves either a palladium-catalyzed cross-coupling reaction or a more classical organometallic approach using Grignard reagents. This guide will delve into the specifics of these two main strategies, presenting a detailed analysis of their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Palladium-Catalyzed C-P Coupling | Route 2: Grignard-based Synthesis |
| Key Transformation | Hirao Cross-Coupling | Grignard Reagent & Electrophilic Phosphorus |
| Starting Materials | 3-Fluoroaniline, Dimethylphosphine oxide | 1-Bromo-4-fluoro-2-nitrobenzene, Magnesium, Chlorodimethylphosphine |
| Catalyst/Reagent Cost | High (Palladium catalyst and ligand) | Low to Moderate (Magnesium, Chlorodimethylphosphine) |
| Scalability | Generally good, but catalyst cost can be a factor | Good, well-established for large-scale |
| Functional Group Tolerance | Good, but can be sensitive to certain groups | Limited, Grignard reagents are highly reactive |
| Projected Yield | Moderate to High | Moderate to High (multi-step) |
| Safety Considerations | Palladium catalysts can be toxic; phosphine ligands can be air-sensitive | Grignard reagents are highly flammable and moisture-sensitive; Chlorodimethylphosphine is toxic and pyrophoric |
| Overall Cost-Effectiveness | Potentially higher due to catalyst cost, but fewer steps may offset this | Potentially lower material cost, but more steps and stringent reaction conditions can increase operational costs |
Route 1: Palladium-Catalyzed C-P Coupling (Hirao Reaction)
The palladium-catalyzed cross-coupling of an aryl halide or triflate with a P-H compound, known as the Hirao reaction, is a powerful method for the formation of carbon-phosphorus bonds.[4][5] In the context of synthesizing (2-Amino-4-fluorophenyl)dimethylphosphine oxide, this approach offers a direct route from a readily available starting material, 3-fluoroaniline.
Reaction Pathway
Caption: Palladium-catalyzed synthesis of the target molecule.
Experimental Protocol
Materials:
-
3-Fluoroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-fluoroaniline (1.0 eq.), dimethylphosphine oxide (1.2 eq.), palladium(II) acetate (0.05 eq.), Xantphos (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Cost-Effectiveness Analysis
-
Advantages: This route is potentially shorter and more direct. The use of a commercially available aniline derivative is a significant advantage.
-
Disadvantages: The primary cost driver for this route is the palladium catalyst and the phosphine ligand, which can be expensive, especially for large-scale synthesis.[9] The need for an inert atmosphere and anhydrous conditions also adds to the operational cost.
Route 2: Grignard-based Synthesis
A more traditional approach to forming C-P bonds involves the use of highly reactive organometallic reagents, such as Grignard reagents, with an electrophilic phosphorus source. This multi-step route begins with a different starting material but may offer a more cost-effective alternative in terms of raw material expenses.
Reaction Pathway
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciforum.net [sciforum.net]
Safety Operating Guide
Navigating the Disposal of (2-Amino-4-fluorophenyl)dimethylphosphine oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a compound characterized by its organophosphorus, aromatic amine, and fluorinated functionalities. Adherence to these protocols is essential for mitigating risks to personnel and preventing environmental contamination.
The unique structure of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, combining an aminophosphine oxide with a fluorinated aromatic ring, necessitates a cautious approach to its disposal. Organophosphorus compounds can exhibit a range of hazardous properties, while the carbon-fluorine bond is known for its stability, often leading to environmental persistence if not managed correctly.[1] This guide is designed to provide clarity and operational guidance for the safe handling and disposal of this specific reagent.
I. Hazard Assessment and Immediate Safety Protocols
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Based on these known risks for a closely related compound and the general hazards of the chemical families it belongs to, the following immediate safety protocols must be observed:
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that could cause serious eye damage. |
| Lab Coat | Flame-retardant lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood | To prevent inhalation of dust or aerosols that may cause respiratory irritation. |
Emergency Preparedness:
-
An emergency shower and eyewash station must be readily accessible.[1]
-
A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available.
-
All personnel handling the compound must be familiar with the location and operation of safety equipment.
II. Step-by-Step Disposal Procedure
The guiding principle for the disposal of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is to treat it as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
Step 1: Segregation of Waste
-
Isolate the Waste: Do not mix (2-Amino-4-fluorophenyl)dimethylphosphine oxide waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can lead to dangerous reactions.
-
Separate Solids and Liquids: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., residual solutions) in separate, designated containers.
Step 2: Containerization
-
Select Appropriate Containers: Use robust, leak-proof containers that are chemically compatible with (2-Amino-4-fluorophenyl)dimethylphosphine oxide. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[3] This prevents the release of vapors and protects the contents from environmental factors.
Step 3: Labeling
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(2-Amino-4-fluorophenyl)dimethylphosphine oxide"
-
The CAS Number: 1263180-81-9
-
An accurate description of the contents (e.g., "Solid waste contaminated with...")
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[3]
-
Store Away from Incompatibles: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.
Step 5: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Do Not Attempt Neutralization: Chemical neutralization or deactivation of organophosphorus compounds should not be attempted by laboratory personnel unless a specifically validated and approved protocol is in place and the individuals are fully trained in the procedure.[1] Improper neutralization can generate more hazardous byproducts.
Disposal of Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[3]
-
Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for non-hazardous waste, or recycled if permitted.
III. Scientific Rationale and Deeper Insights
The stringent disposal protocols for (2-Amino-4-fluorophenyl)dimethylphosphine oxide are rooted in the chemical properties of its constituent functional groups:
-
Organophosphorus Moiety: Organophosphorus compounds are known for their potential toxicity and varied reactivity. While some can be hydrolyzed, the conditions required can be harsh and the degradation products may also be hazardous.[4][5] Thermal decomposition of phosphine oxides can lead to the release of phosphorus oxides, which are respiratory irritants.[6]
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering fluorinated aromatic compounds highly stable and resistant to natural degradation.[7] This persistence necessitates robust disposal methods like high-temperature incineration to ensure complete destruction and prevent the release of these "forever chemicals" into the environment.
-
Amino Group: The aromatic amine functionality can also contribute to the compound's toxicity profile.
Given these characteristics, the most environmentally responsible and safest disposal method is high-temperature incineration by a licensed hazardous waste facility. This process is designed to break the stable C-F and P-C bonds, mineralizing the compound into less harmful inorganic substances.
IV. Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and procedural flow for the proper disposal of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.
Caption: A flowchart of the disposal workflow.
Caption: Key safety precautions for handling.
V. References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Walker, J. R. L., & Wallace, B. J. (1984). The hydrolysis of organophosphate pesticides. Reviews of Environmental Contamination and Toxicology, 90, 1-32.
-
U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods. Retrieved from [Link]
-
Air Liquide. (2023, January 21). Safety Data Sheet: Phosphine. Retrieved from [Link]
-
University of South Carolina. (n.d.). Hazardous Waste Policy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Sdfine. (n.d.). TRI-N-OCTYL PHOSPHINE OXIDE Safety Data Sheet. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
FDER. (n.d.). (2-Amino-4-fluorophenyl)dimethylphosphine oxide. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, January 11). Safety Data Sheet: (4-Amino-3-fluorophenyl)dimethylphosphine oxide. Retrieved from [Link]
Sources
- 1. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Amino-4-fluorophenyl)dimethylphosphine oxide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling (2-Amino-4-fluorophenyl)dimethylphosphine oxide (CAS No. 1263180-81-9). This compound, while a valuable building block, possesses a distinct hazard profile that necessitates rigorous safety protocols to protect laboratory personnel. The following information is designed to empower you with the knowledge to handle this substance safely and effectively, ensuring that scientific progress and personal safety advance hand-in-hand.
Hazard Profile Analysis: The "Why" Behind the "What"
Understanding the specific risks associated with a chemical is the foundation of any robust safety plan. PPE selection is not arbitrary; it is a direct response to a compound's known or potential hazards. (2-Amino-4-fluorophenyl)dimethylphosphine oxide is a solid substance with a hazard profile that demands respect and careful handling.[1]
Its classification under the Globally Harmonized System (GHS) dictates the minimum required layers of protection. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Laboratory Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] | Accidental ingestion via contaminated hands or surfaces could lead to toxic effects. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[2] | Inhalation of the fine powder or dust is a primary exposure route and can cause harm. |
| Skin Irritation | H315: Causes skin irritation[2] | Direct contact with the skin can lead to irritation or dermatitis. |
| Serious Eye Irritation | H319: Causes serious eye irritation[2] | The powder is a significant hazard to the eyes, capable of causing serious, painful irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaled dust can irritate the respiratory tract, leading to coughing and discomfort. |
This profile indicates that exposure through inhalation, skin contact, eye contact, and ingestion must be prevented.
Core PPE Requirements: A Multi-Layered Defense
The following PPE ensemble is mandated for any work involving (2-Amino-4-fluorophenyl)dimethylphosphine oxide. Remember, PPE is the final barrier between you and the chemical; it complements, but does not replace, primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of (2-Amino-4-fluorophenyl)dimethylphosphine oxide powder must be performed inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure. The fume hood's constant airflow contains the powder and prevents it from entering the laboratory environment.
Respiratory Protection: Safeguarding Your Lungs
Given the compound's classification as harmful and irritating upon inhalation (H332, H335), respiratory protection is essential, even within a fume hood.[2] The choice of respirator depends on the scale of your work.
-
For small-scale operations (e.g., weighing <1g): A properly fitted NIOSH-approved N95 or P100 filtering facepiece respirator is the minimum requirement.
-
For larger-scale operations or tasks with a high potential for dust generation: A half-mask or full-face elastomeric respirator equipped with P100 (HEPA) particulate filters is required.
Crucially, the use of any respirator must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, which includes medical evaluation and mandatory annual fit-testing.[3] Before each use, perform a user seal check to ensure the respirator is forming a tight seal against your face.
Eye and Face Protection: An Impenetrable Barrier
The risk of serious eye irritation (H319) from the fine powder necessitates robust eye protection.[2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are required at all times in the laboratory.
-
Required for Handling: When handling the solid or its solutions, chemical splash goggles that form a complete seal around the eyes are mandatory.
-
Recommended for High-Risk Tasks: For tasks involving larger quantities or a significant risk of splashing or dust clouds, a full-face shield should be worn over chemical splash goggles. A full-face respirator also satisfies this requirement.
Skin and Body Protection: Preventing Direct Contact
To prevent skin irritation (H315) and dermal absorption, comprehensive skin and body protection is non-negotiable.[2]
-
Gloves: Nitrile gloves are the standard for providing splash protection. Given the potential for irritation, double-gloving is strongly recommended. This practice involves wearing two pairs of gloves, which significantly reduces the risk of exposure in case the outer glove is torn. Always remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly afterward.
-
Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a snap or button front is required. Ensure it is fully fastened to protect your street clothes from contamination.
-
Additional Protection: For large-scale work, consider using disposable Tyvek coveralls to prevent the powder from impregnating your lab coat and personal clothing.[4] Closed-toe shoes are mandatory; do not wear perforated shoes or sandals in the laboratory.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of your PPE is directly tied to how you use it. A disciplined, step-by-step approach to putting on and removing PPE is critical to prevent cross-contamination.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on your lab coat and fasten it completely.
-
Respirator: Put on and perform a seal check on your selected respirator.
-
Eye Protection: Put on your chemical splash goggles and/or face shield.
-
Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Peel them off so they turn inside out, trapping any contamination. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Coveralls: Remove your lab coat, turning it inside out as you remove it to contain contaminants. Place it in the designated laundry receptacle or disposal bag.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye/Face Protection: Remove your face shield and/or goggles from the back to the front.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal: All disposable PPE (gloves, coveralls, respirator filters) and any materials used for cleaning spills must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Response
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
By adhering to these guidelines, you build a culture of safety that protects not only yourself but your entire research team. Treat every chemical, especially novel compounds like (2-Amino-4-fluorophenyl)dimethylphosphine oxide, with the rigorous attention to safety it deserves.
References
- (2-Amino-4-fluorophenyl)
- (2-Amino-5-fluorophenyl)
- Fumigation Segment 5 Personal Protective Equipment. YouTube.
- (2-Amino-5-fluorophenyl)dimethylphosphine oxide. Fluorochem.
- Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking 1.1 Product identifier Produ - IKONICS. IKONICS.
- SAFETY D
- SAFETY D
- P-(3-Aminophenyl)
- Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
